molecular formula C7H15NO2 B017016 2-Amino-3-ethylpentanoic acid CAS No. 14328-54-2

2-Amino-3-ethylpentanoic acid

Katalognummer: B017016
CAS-Nummer: 14328-54-2
Molekulargewicht: 145.2 g/mol
InChI-Schlüssel: IXLUUORVBOXZGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-ethylpentanoic acid, also known as 3-Ethylnorvaline or β,β-Diethylalanine, is a non-proteinogenic amino acid derivative with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. This compound serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in the development of novel peptide structures. Its structure, featuring an ethyl side chain, allows it to be used to introduce specific steric and hydrophobic properties into peptide sequences, aiding in the study of structure-activity relationships. Presenting as a white to off-white solid, it has a reported melting point of 242-249 °C and is soluble in methanol and water. As a valuable reagent, its primary application is in peptide synthesis, where it functions as a constrained analog of natural amino acids. This makes it useful in the design and formulation of potential therapeutic compounds, including those targeting specific biological pathways in oncology and other disease areas. Researchers also utilize this amino acid derivative in bioconjugation and the engineering of modified proteins with enhanced stability for industrial and pharmaceutical applications. Key Properties: - CAS Number: 14328-54-2 - Molecular Formula: C7H15NO2 - Molecular Weight: 145.20 g/mol - Appearance: White solid - Melting Point: 242-249 °C - Purity: ≥95% (Available in 98% and higher grades) This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3-ethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLUUORVBOXZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333852
Record name 2-amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-54-2
Record name 2-amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-amino-3-ethylpentanoic acid, a non-proteinogenic α-amino acid with significant potential in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core synthetic strategies, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the various routes. The primary focus is on practical and efficient methods, with an emphasis on stereoselective synthesis to obtain enantiomerically pure forms of the target molecule.

Introduction: The Significance of this compound

This compound, also known as 3-ethyl-norvaline or β,β-diethylalanine, is a structurally unique, non-proteinogenic amino acid.[1][2][3] Its β-branched, sterically hindered side chain imparts distinct conformational constraints when incorporated into peptides, making it a valuable building block for the design of peptidomimetics with enhanced stability, potency, and receptor selectivity. The synthesis of such unnatural amino acids is a critical aspect of modern drug discovery, enabling the exploration of novel chemical space and the development of therapeutic peptides with improved pharmacological properties.[4]

This guide will delve into the primary synthetic pathways for this compound, with a focus on two robust and widely applicable methods:

  • Asymmetric Strecker Synthesis: A powerful method for the enantioselective synthesis of α-amino acids from aldehydes.

  • Alkylation of Glycine Schiff Bases: A versatile approach for the construction of α-amino acids through the alkylation of a glycine enolate equivalent.

The causality behind experimental choices, the importance of reaction conditions, and the underlying chemical principles will be discussed in detail for each methodology.

Synthetic Strategies and Mechanistic Overview

The synthesis of α-amino acids, particularly those with complex side chains like this compound, presents several challenges, including the control of stereochemistry at the α-carbon. The following sections will explore two key strategies that address these challenges.

Asymmetric Strecker Synthesis: A Stereoselective Approach

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from an aldehyde, ammonia, and a cyanide source.[5][6][7] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[8][9] To achieve enantioselectivity, a chiral auxiliary is often employed to direct the stereochemical outcome of the cyanide addition to the imine intermediate.

A practical and efficient asymmetric Strecker synthesis of 3-ethyl-L-norvaline has been developed, utilizing (S)-(-)-α-methylbenzylamine as a chiral auxiliary.[10][11][12][13] This method leverages a crystallization-induced asymmetric transformation to yield a nearly diastereomerically pure α-amino nitrile, which is then converted to the final product.

Diagram 1: Asymmetric Strecker Synthesis of this compound

Strecker_Synthesis cluster_0 Step 1: Diastereoselective Strecker Reaction cluster_1 Step 2: Conversion to Amino Acid 2-Ethylbutanal 2-Ethylbutanal Aminonitrile Diastereomeric alpha-Aminonitriles 2-Ethylbutanal->Aminonitrile + Chiral_Amine (S)-(-)-alpha-Methylbenzylamine Chiral_Amine->Aminonitrile + Cyanide NaCN Cyanide->Aminonitrile Crystallization Crystallization-Induced Asymmetric Transformation Aminonitrile->Crystallization Pure_Aminonitrile Diastereomerically Pure alpha-Aminonitrile Crystallization->Pure_Aminonitrile Hydrolysis Hydrolysis Pure_Aminonitrile->Hydrolysis Deprotection Hydrogenolysis Hydrolysis->Deprotection Intermediate Amino Acid Final_Product This compound Deprotection->Final_Product

Caption: Asymmetric Strecker synthesis workflow.

Alkylation of Glycine Schiff Bases: A Versatile Alternative

The alkylation of glycine enolate equivalents is another powerful strategy for the synthesis of α-amino acids.[14] A common approach involves the use of a benzophenone imine of a glycine alkyl ester as a stable and easily handleable glycine synthon.[15][16] This Schiff base can be deprotonated to form a nucleophilic enolate, which then reacts with an alkyl halide. For the synthesis of this compound, a sequential dialkylation with ethyl halides would be required.

The key advantages of this method include the commercial availability of the starting materials and the ability to perform the reaction under phase-transfer conditions, which simplifies the experimental setup.[17]

Diagram 2: Synthesis via Alkylation of Glycine Schiff Base

Glycine_Alkylation Glycine_Schiff_Base Glycine Benzophenone Imine Ethyl Ester Enolate Glycine Enolate Glycine_Schiff_Base->Enolate Deprotonation Base_1 Base (e.g., LDA or Phase Transfer Catalyst) Base_1->Enolate Monoalkylated_Product Mono-ethylated Intermediate Enolate->Monoalkylated_Product Alkylation Ethyl_Halide_1 Ethyl Halide Ethyl_Halide_1->Monoalkylated_Product Dialkylated_Enolate Enolate of Mono-ethylated Intermediate Monoalkylated_Product->Dialkylated_Enolate Deprotonation Base_2 Base Base_2->Dialkylated_Enolate Dialkylated_Product Protected 2-Amino-3-ethylpentanoic acid ester Dialkylated_Enolate->Dialkylated_Product Alkylation Ethyl_Halide_2 Ethyl Halide Ethyl_Halide_2->Dialkylated_Product Hydrolysis Acid Hydrolysis Dialkylated_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Sequential alkylation of a glycine Schiff base.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired stereochemistry, scalability, and availability of starting materials. The following table provides a comparative summary of the two primary methods discussed.

FeatureAsymmetric Strecker SynthesisAlkylation of Glycine Schiff Base
Precursors 2-Ethylbutanal, (S)-(-)-α-methylbenzylamine, NaCNGlycine ethyl ester, Benzophenone, Ethyl halide
Key Transformation Diastereoselective addition of cyanide to a chiral imineSequential C-alkylation of a glycine enolate
Stereocontrol High, achieved through a chiral auxiliary and crystallization-induced asymmetric transformationRacemic product unless a chiral phase-transfer catalyst or chiral auxiliary is used
Advantages - High enantioselectivity- Potentially high yielding due to asymmetric transformation- Readily available starting materials- Milder reaction conditions (phase-transfer)
Challenges - Use of toxic cyanide- Multi-step conversion of the aminonitrile intermediate- Potential for over-alkylation or side reactions- Control of stereochemistry can be complex

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound via the asymmetric Strecker reaction.

Asymmetric Strecker Synthesis of 3-ethyl-L-norvaline

This protocol is based on the efficient process developed for the synthesis of 3-ethyl-(L)-norvaline, which employs a Strecker reaction with a chiral auxiliary.[10][11][12][13]

Step 1: Synthesis of N-((S)-1-Phenylethyl)-2-amino-3-ethylpentanenitrile

  • Reaction Setup: In a well-ventilated fume hood, to a solution of (S)-(-)-α-methylbenzylamine in a suitable solvent (e.g., methanol or ethanol) at room temperature, add 2-ethylbutanal.

  • Imine Formation: Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding chiral imine.

  • Cyanide Addition: Cool the reaction mixture in an ice bath and add a solution of sodium cyanide in water dropwise, maintaining the temperature below 10 °C.

  • Crystallization-Induced Asymmetric Transformation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours). During this time, the desired diastereomer of the α-aminonitrile will selectively crystallize out of the solution.

  • Isolation: Collect the crystalline product by filtration, wash with cold solvent, and dry under vacuum to yield the diastereomerically pure N-((S)-1-phenylethyl)-2-amino-3-ethylpentanenitrile.

Step 2: Hydrolysis of the α-Aminonitrile

  • Reaction Setup: Suspend the α-aminonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and an organic co-solvent (e.g., dioxane).

  • Hydrolysis: Heat the mixture at reflux for several hours until the nitrile is completely hydrolyzed to the corresponding carboxylic acid.

  • Workup: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then dissolved in water and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

Step 3: Hydrogenolysis of the Chiral Auxiliary

  • Reaction Setup: Dissolve the N-(1-phenylethyl)-2-amino-3-ethylpentanoic acid in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

  • Catalyst Addition: Add a palladium-on-carbon catalyst (e.g., 10% Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the debenzylation is complete (monitored by TLC or LC-MS).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield enantiomerically pure 3-ethyl-L-norvaline.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor for medicinal chemists and drug developers. This guide has provided an in-depth analysis of two primary synthetic strategies: the asymmetric Strecker synthesis and the alkylation of glycine Schiff bases. The asymmetric Strecker reaction, particularly with the use of a chiral auxiliary and a crystallization-induced asymmetric transformation, stands out as a highly efficient method for obtaining enantiomerically pure 3-ethyl-L-norvaline. The detailed experimental protocol provided for this method serves as a practical starting point for researchers in the field. The alternative route via glycine Schiff base alkylation offers a versatile, albeit potentially less stereoselective, approach. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired stereoisomer, scale of the synthesis, and available resources.

References

  • Resnick, L., & Galante, R. J. (2006). A practical synthesis of 3-ethyl-L-norvaline. Tetrahedron: Asymmetry, 17(5), 846-849.[10][11][12][13]

  • Pellissier, H. (2006). Asymmetric domino reactions. Part A: Reactions based on the use of chiral auxiliaries. Tetrahedron, 62(8), 1619-1665.[11]

  • Vachal, P., & Jacobsen, E. N. (2002). Enantioselective Strecker Reactions Catalyzed by a Chiral Urea Derivative. Organic Letters, 4(18), 3111-3113.[11]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine Catalyst. Organic Letters, 1(1), 157-160.[11]

  • Hunt, J. T. (1996). Non-proteinogenic amino acids in drug discovery. Annual reports in medicinal chemistry, 31, 289-298.[4]

  • O'Donnell, M. J. (2019). Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives. Tetrahedron, 75(27), 3637-3701.[15][16]

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(30), 2641-2644.[14][17]

  • Transtutors. (2022, March 11). Amino acids: reaction of 2-amino-3-methylpentanenitrile with H3O +.[8]

  • Beilstein Journals. (2020, November 30). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives.[18]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.[14]

  • Strecker amino acid synthesis. Wikipedia.[5]

  • Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks.[15][16]

  • 3-Pentanone. Wikipedia.[19]

  • National Institutes of Health. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.[20]

  • Chemsrc. (2025, August 25). 2-AMINO-3-ETHYL-PENTANOIC ACID.[6]

  • ResearchGate. (2020, November 20). (PDF) Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives.[21]

  • Semantic Scholar. Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives.[22]

  • Chegg. (2017, July 12). reaction of 2-amino-3- methylpentanenitrile with H30+.[9]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.[7]

  • YouTube. (2021, July 27). Strecker Amino Acid Synthesis.[23]

  • PubChem. This compound.[1]

  • BLIT Chemical. 3-Pentanone CAS 96-22-0 (Diethyl Ketone) – Solvent For Coatings.[24]

  • PubChem. This compound.[2]

  • PubChem. (S)-2-Amino-3-ethylpentanoic acid.[3]

  • PubChem. (2R,3R)-2-amino-3-methylpentanal.[25]

Sources

An In-Depth Technical Guide to 2-Amino-3-ethylpentanoic Acid and its Isomers: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-amino-3-ethylpentanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoisomerism, physicochemical properties, synthesis methodologies, analytical characterization, and its burgeoning role in peptide-based therapeutics. This document is intended to serve as a practical resource, blending theoretical principles with actionable protocols and insights.

Introduction and Nomenclature: Defining this compound

This compound is a non-naturally occurring α-amino acid characterized by a β-branched side chain. This structural feature, specifically the presence of two ethyl groups at the beta-carbon, imparts unique conformational constraints and physicochemical properties that are increasingly exploited in medicinal chemistry.

Synonyms and Identifiers:

This compound is known by several names, which can sometimes lead to confusion in literature and databases. Understanding these synonyms is crucial for comprehensive information retrieval.

  • 3-Ethylnorvaline : This is a common and intuitive trivial name, viewing the molecule as a derivative of norvaline (2-aminopentanoic acid) with an additional ethyl group at the 3-position.

  • β,β-Diethylalanine : This name highlights the substitution pattern on the alanine backbone.

  • (Pent-3-yl)glycine : This systematic name considers the amino acid as a glycine derivative with a pent-3-yl substituent.

Stereoisomerism and CAS Numbers:

Due to the presence of two chiral centers at the α and β carbons, this compound can exist as four possible stereoisomers. However, as the substituents on the β-carbon are identical (two ethyl groups), the β-carbon is not a stereocenter. Therefore, only two enantiomers exist. The specific stereochemistry is a critical determinant of its biological activity and its impact on peptide structure.

Compound Name CAS Number
This compound (racemate)14328-54-2[1]
(S)-2-Amino-3-ethylpentanoic acid (L-isomer)14328-49-5
(R)-2-Amino-3-ethylpentanoic acid (D-isomer)14328-61-1

Physicochemical Properties

The unique branched structure of 3-Ethylnorvaline influences its physical and chemical properties, which in turn affect its behavior in chemical reactions and biological systems.

Property Value Source
Molecular Formula C7H15NO2[1]
Molecular Weight 145.20 g/mol [1]
XLogP3 -1.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 145.110278721 Da[1]
Monoisotopic Mass 145.110278721 Da[1]
Topological Polar Surface Area 63.3 Ų[1]
Heavy Atom Count 10[1]

These properties suggest that 3-Ethylnorvaline is a relatively small, polar molecule with the potential to engage in hydrogen bonding, a key feature for its interaction within peptide structures and with biological targets.

Synthesis of this compound

The synthesis of β-branched α-amino acids like 3-Ethylnorvaline presents a significant challenge due to the need to control stereochemistry at the α-carbon. Several synthetic strategies have been developed, ranging from classical methods to modern asymmetric techniques.

Strecker Synthesis

The Strecker synthesis is a venerable and versatile method for the preparation of α-amino acids.[2][3] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Strecker_Synthesis Aldehyde 3-Ethyl-2-butanone (or Diethyl Ketone) Imine Iminium Ion Intermediate Aldehyde->Imine + NH3, H+ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- AminoAcid This compound (Racemic) Aminonitrile->AminoAcid H3O+, Δ (Hydrolysis)

Caption: General workflow of the Strecker synthesis for this compound.

To achieve stereocontrol, a chiral auxiliary is often employed. A common approach is the use of a chiral amine, such as (S)-(-)-α-methylbenzylamine, in place of ammonia.[4] This leads to the formation of a diastereomeric mixture of α-aminonitriles, which can often be separated by crystallization. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis of L-3-Ethylnorvaline (Representative)

  • Imine Formation: To a solution of 3-pentanone (1.0 eq) in a suitable solvent (e.g., methanol), add (S)-(-)-α-methylbenzylamine (1.0 eq). The mixture is stirred at room temperature for 2-4 hours to facilitate imine formation.

  • Cyanide Addition: The reaction mixture is cooled to 0°C, and a solution of sodium cyanide (1.1 eq) in water is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Diastereomer Separation: The resulting α-aminonitrile diastereomers are isolated. Crystallization-induced asymmetric transformation can be employed to enhance the yield of the desired diastereomer.

  • Hydrolysis and Auxiliary Removal: The purified α-aminonitrile is hydrolyzed with a strong acid (e.g., 6M HCl) at reflux for 6-12 hours. This step also cleaves the chiral auxiliary.

  • Purification: The resulting amino acid is purified by ion-exchange chromatography or recrystallization to yield enantiomerically pure L-3-Ethylnorvaline.

Amination of α-Bromo Acids (via Hell-Volhard-Zelinsky Reaction)

Another classical approach involves the amination of an α-bromo carboxylic acid.[3] The requisite α-bromo acid is typically prepared from the corresponding carboxylic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.[5][6][7]

HVZ_Amination CarboxylicAcid 3-Ethylpentanoic acid AlphaBromoAcid 2-Bromo-3-ethylpentanoic acid CarboxylicAcid->AlphaBromoAcid 1. Br2, PBr3 (cat.) 2. H2O AminoAcid This compound (Racemic) AlphaBromoAcid->AminoAcid xs NH3

Caption: Synthesis of this compound via the Hell-Volhard-Zelinsky reaction and subsequent amination.

Experimental Protocol: Synthesis via HVZ and Amination (Representative)

  • Hell-Volhard-Zelinsky Reaction: A mixture of 3-ethylpentanoic acid (1.0 eq), a catalytic amount of red phosphorus, and bromine (1.1 eq) is heated at 80-100°C until the bromine color disappears. The reaction mixture is then cooled, and the crude α-bromoacyl bromide is carefully hydrolyzed with water to yield 2-bromo-3-ethylpentanoic acid.

  • Amination: The crude 2-bromo-3-ethylpentanoic acid is dissolved in concentrated aqueous ammonia and stirred at room temperature for 24-48 hours.

  • Purification: The excess ammonia is removed under reduced pressure, and the resulting racemic this compound is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Characterization

Accurate structural elucidation and purity assessment are paramount for the use of 3-Ethylnorvaline in research and development. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: The proton NMR spectrum of 3-Ethylnorvaline is expected to show characteristic signals for the α-proton, the β-proton, and the protons of the two ethyl groups. The α-proton will typically appear as a doublet, coupled to the β-proton. The β-proton will be a multiplet due to coupling with the α-proton and the methylene protons of the ethyl groups. The methylene protons of the ethyl groups will appear as quartets, coupled to the methyl protons, which will in turn be triplets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the ethyl groups. The chemical shift of the α-carbon is a key indicator of the amino acid structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Electron Ionization (EI-MS): In EI-MS, common fragmentation patterns for α-amino acids include the loss of the carboxyl group (M-45) and cleavage of the Cα-Cβ bond.

  • Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique commonly used for polar molecules like amino acids. It typically shows the protonated molecular ion [M+H]⁺ as the base peak. Tandem mass spectrometry (MS/MS) of this ion can provide further structural information through collision-induced dissociation.[8][9]

Applications in Drug Development and Peptide Science

The incorporation of non-proteinogenic amino acids like 3-Ethylnorvaline into peptides is a powerful strategy to enhance their therapeutic properties.[10] The β-branched side chain of 3-Ethylnorvaline introduces significant steric hindrance, which can have profound effects on the peptide's conformation, stability, and biological activity.

Enhanced Proteolytic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The bulky side chain of 3-Ethylnorvaline can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in plasma.[11][12][13]

Conformational Constraint and Receptor Binding

The steric bulk of the 3-ethylpentyl side chain restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a specific secondary structure (e.g., a β-turn or helical conformation) that is optimal for binding to a biological target. By locking the peptide into its bioactive conformation, the binding affinity and selectivity can be significantly improved.

Modulation of Pharmacokinetic Properties

The introduction of non-natural amino acids can alter the overall physicochemical properties of a peptide, such as its solubility, lipophilicity, and hydrogen bonding capacity. These changes can influence the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved pharmacokinetic properties.[14][15][16]

Conclusion

This compound, and its synonym 3-Ethylnorvaline, represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its unique β-branched structure offers a means to rationally design peptides with enhanced stability, improved receptor binding, and more favorable pharmacokinetic profiles. The synthetic methodologies, while challenging, are well-established, and the analytical techniques for its characterization are robust. As the demand for novel peptide-based therapeutics continues to grow, the strategic incorporation of non-proteinogenic amino acids like 3-Ethylnorvaline will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC - NIH. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of Novel Alpha-Amino Acids With Beta-Branched Side Chains. (2007). Bioorganic & Medicinal Chemistry Letters, 17(9), 2401-2403.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805.
  • Hell-Volhard-Zelinsky Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, 124(48), 14544-14545.
  • Strecker Synthesis - NROChemistry. (n.d.). Retrieved from [Link]

  • Shapiro, G., Buechler, D., Marzi, M., Schmidt, K., & Gomez-Lor, B. (1998). A Versatile Asymmetric Synthesis of .beta.-Branched .alpha.-Amino Acids. The Journal of Organic Chemistry, 63(22), 7576-7577.
  • A practical synthesis of 3-ethyl-L-norvaline. (2006). Tetrahedron Letters, 47(34), 6039-6042.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). 13C{1H} NMR Data a. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Strecker Synthesis - Master Organic Chemistry. (2023). Retrieved from [Link]

  • Chemical Properties of l-Norvaline, N-ethoxycarbonyl-, ethyl ester - Cheméo. (n.d.). Retrieved from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Amino Acid Synthesis and Protection Reactions - OrgoSolver. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis of L-Norvaline - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of Therapeutic Peptides - Creative Bioarray. (n.d.). Retrieved from [Link]

  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. (2023). Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2016). Molecules, 21(11), 1485.
  • Pharmacokinetics of Protein and Peptide Conjugates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 849-863.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) - Human Metabolome Database. (n.d.). Retrieved from [Link]

  • Amino acid synthesis - Hell-Volhard-Zelinsky - Química Organica.org. (n.d.). Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
  • Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed. (2019). Analytical Chemistry, 91(7), 4437-4444.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? - MDPI. (2021). Pharmaceutics, 13(10), 1641.
  • Apostolopoulos, V., Bojarska, J., Chai, T.-T., El-Seedi, H., Grabowska, K., & Loi, C. (2021).
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. (2023). Molecules, 28(5), 2097.
  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed. (2000). Journal of Peptide Research, 55(2), 103-117.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Lai, X., Tang, J., & ElSayed, M. E. H. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Santos, C. A. M., Stevani, C. V., & Vessecchi, R. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 871-897.
  • DL-valine | C5H11NO2 | CID 1182 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • This compound | C7H15NO2 | CID 518928 - PubChem. (n.d.). Retrieved from [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences, 42(4), 334-348.
  • Structural dynamics influences the antibacterial activity of a cell-penetrating peptide (KFF)3K. (2023). Scientific Reports, 13(1), 14838.
  • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PubMed. (2016).
  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
  • L-Valine | C5H11NO2 | CID 6287 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - NIH. (n.d.). Retrieved from [Link]

  • L-Alanine | C3H7NO2 | CID 5950 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Chemical Properties of DL-Norvaline (CAS 760-78-1) - Cheméo. (n.d.). Retrieved from [Link]

  • Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chiral Drugs: A twisted tale in pharmaceuticals - Chiralpedia. (2025). Retrieved from [Link]

  • Therapeutic peptides: current applications and future directions - OUCI. (n.d.). Retrieved from [Link]

  • Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Isoleucine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activities of isoleucine analogues, designed for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, therapeutic potential, and the experimental methodologies required to investigate these promising compounds.

Section 1: Introduction to Isoleucine and its Analogues

Isoleucine is an essential branched-chain amino acid (BCAA) critical for various physiological processes, including protein synthesis, muscle metabolism, and energy production.[1][2] Its unique branched structure allows it to participate in hydrophobic interactions that are crucial for protein folding and stability.[] Beyond its fundamental role as a building block of proteins, isoleucine and its synthetic analogues have garnered significant attention for their diverse biological activities and therapeutic potential.[]

Isoleucine analogues are molecules that structurally resemble isoleucine but possess modifications that can alter their biological properties.[] These modifications can range from simple substitutions to more complex structural changes, leading to compounds with enhanced stability, altered receptor binding affinities, or novel mechanisms of action.[][4] The synthesis of these analogues can be achieved through various chemical methods, often starting from precursors like 2-bromobutane and diethyl malonate.[][5]

Section 2: Diverse Biological Activities of Isoleucine Analogues

Isoleucine analogues have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of isoleucine analogues as anticancer agents.[4][6] For instance, isoleucine substituted with secondary sulfonamide groups has shown cytotoxic effects against breast, prostate, and lung cancer cell lines.[4][6] The proposed mechanism for some of these analogues involves the inhibition of the p53 tumor suppressor-DNA complex.[4]

Interestingly, high doses of isoleucine itself have been shown to suppress the proliferation of lung cancer by stabilizing the tumor suppressor protein PTEN in the nucleus.[6][7] This effect appears to be independent of the classical mTORC1 signaling pathway, a well-known amino acid sensor.[7] Another study demonstrated that isoleucine can prevent liver metastases of colon cancer through an antiangiogenic mechanism, specifically by inhibiting the production of vascular endothelial growth factor (VEGF).[8]

Antimicrobial and Antifungal Activity

Isoleucine analogues have also shown promise as antimicrobial and antifungal agents.[4] The antimicrobial activity of certain analogues is linked to their hydrophobicity and amphipathicity, which allows them to interact with and disrupt microbial membranes.[9] For example, analogues of the avian β-defensin-4, where arginine is substituted with isoleucine, have displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.[9]

Furthermore, the enzyme isoleucine 2-epimerase, which is crucial for the biosynthesis of branched-chain D-amino acids in some bacteria, has been identified as a potential target for the development of novel antimicrobial agents.[10] Substrate-product analogues have been designed as competitive inhibitors of this enzyme.[10]

Modulation of Metabolic Pathways

Isoleucine and its analogues play a significant role in regulating glucose metabolism.[11][12][13] Isoleucine has been shown to lower blood glucose levels by increasing glucose uptake in skeletal muscle.[14] This effect is mediated, in part, by the upregulation of glucose transporters like GLUT1 and GLUT4.[2][11]

One notable isoleucine analogue, 4-hydroxyisoleucine, extracted from fenugreek seeds, has demonstrated potent insulinotropic activity, meaning it can stimulate insulin secretion from pancreatic β-cells.[15] This makes it a compound of interest for the management of diabetes. The specific stereoisomer (2S,3R,4S) of 4-hydroxyisoleucine is primarily responsible for this activity.[15]

Conversely, elevated levels of isoleucine have been associated with insulin resistance, a hallmark of type 2 diabetes.[5][16] Dietary restriction of isoleucine has been shown to improve metabolic health in animal models of obesity and insulin resistance.[16][17]

Section 3: Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of isoleucine analogues, a combination of in vitro and in vivo assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of isoleucine analogues on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoleucine analogues in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analogues. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each analogue.

Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of isoleucine analogues against bacterial strains.

Methodology:

  • Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton broth) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a two-fold serial dilution of the isoleucine analogues in the broth in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the analogue that completely inhibits visible bacterial growth.

Glucose Uptake Assay in Muscle Cells

This protocol describes a method to measure glucose uptake in a muscle cell line (e.g., C2C12 myotubes) in response to treatment with isoleucine analogues.

Methodology:

  • Cell Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium for 4-6 days.

  • Serum Starvation: Starve the differentiated myotubes in serum-free medium for 3-4 hours.

  • Compound Treatment: Treat the cells with the isoleucine analogues at various concentrations for a specified period (e.g., 30 minutes). Include a positive control (e.g., insulin).

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing a fluorescent glucose analogue, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well.

    • Incubate for 10-20 minutes at 37°C.

    • Stop the uptake by washing the cells with ice-cold PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the protein content in each well and express the results as a fold change relative to the untreated control.

Section 4: Visualizing Mechanisms of Action

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in studying isoleucine analogues.

Caption: Signaling pathways modulated by isoleucine and its analogues.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cell Culture (Cancer/Muscle) Compound_Treatment Isoleucine Analogue Treatment Cell_Culture->Compound_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Compound_Treatment->Antimicrobial Glucose_Uptake Glucose Uptake Assay (2-NBDG) Compound_Treatment->Glucose_Uptake Data_Analysis_1 Data Analysis Cytotoxicity->Data_Analysis_1 IC50 Determination Data_Analysis_2 Data Analysis Antimicrobial->Data_Analysis_2 MIC Determination Data_Analysis_3 Data Analysis Glucose_Uptake->Data_Analysis_3 Fold Change Animal_Model Animal Model (e.g., Mouse) Compound_Admin Compound Administration Animal_Model->Compound_Admin Tumor_Growth Tumor Growth Measurement Compound_Admin->Tumor_Growth Metabolic_Analysis Metabolic Analysis (Glucose Tolerance) Compound_Admin->Metabolic_Analysis

Caption: General experimental workflow for assessing the biological activity of isoleucine analogues.

Section 5: Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of Isoleucine Analogues against Cancer Cell Lines

AnalogueCell LineIC50 (µM) after 48h
Analogue AMCF-715.2 ± 1.8
Analogue APC-322.5 ± 2.1
Analogue AA54918.9 ± 1.5
Analogue BMCF-7> 100
Analogue BPC-3> 100
Analogue BA549> 100
DoxorubicinMCF-70.8 ± 0.1

Table 2: Antimicrobial Activity of Isoleucine Analogues

AnalogueS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Analogue C816
Analogue D> 128> 128
Ciprofloxacin0.50.015

Section 6: Conclusion and Future Directions

Isoleucine analogues represent a versatile class of compounds with significant therapeutic potential across various diseases, including cancer, infectious diseases, and metabolic disorders. Their ability to modulate key signaling pathways and enzymatic activities provides a strong rationale for their continued investigation. Future research should focus on optimizing the structure of these analogues to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action through advanced molecular and cellular techniques. The development of more sophisticated in vivo models will also be crucial for translating the promising preclinical findings into clinical applications.

References

  • Singh, P., et al. (2017). Isoleucine with secondary sulfonamide functionality as anticancer, antibacterial and antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 839-848. [Link]

  • Mehta, D. V., et al. (2019). Substrate-product analogue inhibitors of isoleucine 2-epimerase from Lactobacillus buchneri by rational design. Bioorganic & Medicinal Chemistry, 27(18), 115017. [Link]

  • Wang, Y., et al. (2012). The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4. Peptides, 35(2), 200-206. [Link]

  • Clinicaltrials.eu. Isoleucine – Application in Therapy and Current Clinical Research. [Link]

  • ResearchGate. The preliminary study on the underlying mechanism of isoleucine's... [Link]

  • Sendo, T., et al. (2007). Isoleucine, an Essential Amino Acid, Prevents Liver Metastases of Colon Cancer by Antiangiogenesis. Cancer Research, 67(7), 3263-3268. [Link]

  • Wikipedia. Isoleucine. [Link]

  • Ren, W., et al. (2017). Novel metabolic and physiological functions of branched chain amino acids: a review. Journal of Animal Science and Biotechnology, 8, 10. [Link]

  • Wang, Y., et al. (2023). High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 46. [Link]

  • Medical Dialogues. Isoleucine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). [Link]

  • Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism, 33(5), 905-922.e6. [Link]

  • Cummings, N. E., et al. (2024). Dietary isoleucine content defines the metabolic and molecular response to a Western diet. bioRxiv. [Link]

  • TrialScreen. The Effects of Leucine and Isoleucine on Glucose Metabolism. (2017). [Link]

  • Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology, 390(3), 339-345. [Link]

  • Doi, M., et al. (2005). Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein activity. The Journal of Nutrition, 135(9), 2103-2108. [Link]

Sources

The Strategic Incorporation of 2-Amino-3-ethylpentanoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The exploration of non-canonical amino acids (ncAAs) has opened new frontiers in peptide engineering and drug discovery. These unique building blocks offer the ability to introduce novel steric and electronic properties into peptide backbones, leading to enhanced stability, conformational control, and biological activity. This guide focuses on 2-Amino-3-ethylpentanoic acid, a sterically hindered ncAA, detailing its synthesis, strategic incorporation into peptide frameworks, and its impact on medicinal chemistry. We provide an in-depth analysis of the challenges posed by its β,β-diethyl substitution and present field-proven protocols to overcome these synthetic hurdles, thereby offering researchers a comprehensive resource for leveraging this powerful building block in their synthetic endeavors.

Introduction to Non-Canonical Amino Acids & the Significance of Steric Hindrance

Beyond the Proteogenic 20: The Expanding Role of ncAAs in Drug Discovery

For decades, the 20 proteinogenic amino acids were the primary components in the design of peptide-based therapeutics. However, the introduction of non-canonical amino acids (ncAAs) has revolutionized the field.[1] These novel building blocks allow for the precise modulation of a peptide's pharmacological profile. The incorporation of ncAAs can lead to increased resistance to enzymatic degradation, a common pitfall for peptide drugs.[2] Furthermore, the unique side chains of ncAAs can enforce specific secondary structures, such as β-turns or helices, which are crucial for receptor binding and biological activity. This has led to the development of more potent and selective therapeutic agents.[2][3] The use of amino acids as moieties in prodrug design has also been shown to improve bioavailability and target delivery.[4]

Introducing this compound: Structure and Physicochemical Properties

This compound, also known by synonyms such as β,β-Diethylalanine or 3-Ethylnorvaline, is a non-proteogenic α-amino acid.[5][6] Its structure is characterized by a chiral α-carbon and a quaternary β-carbon with two ethyl substituents. This β,β-diethyl substitution pattern imparts significant steric bulk, which is a key feature influencing its synthetic utility and the properties of the peptides it is incorporated into.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14328-54-2 (racemate)[6][7][8][9], 14328-61-1 (D-form)[5][10], 14328-49-5 (L-form)[11][6][7][8][9][10][11]
Molecular Formula C7H15NO2[5][7][8]
Molecular Weight 145.20 g/mol [5][9][10][11]
Appearance White solid[5]
Melting Point 155-157°C[5], 242-249°C[8][5][8]
The Synthetic Challenge and Opportunity of β-Stereocenters

The presence of β-branched stereocenters in amino acids presents both a challenge and an opportunity in organic synthesis.[1] The steric hindrance around the α-carbon can make peptide bond formation difficult, requiring specialized coupling reagents and conditions. However, this same steric bulk is what makes these ncAAs valuable for creating peptides with unique conformational constraints and enhanced proteolytic stability. The controlled synthesis of β-branched amino acids with high diastereoselectivity and enantioselectivity is an active area of research, with biocatalytic methods showing significant promise.[1][12]

Synthesis of this compound

The stereoselective synthesis of β-branched amino acids like this compound is a non-trivial task. Several strategies have been developed to control the stereochemistry at the α and β carbons.

Overview of Synthetic Strategies

Common approaches to the synthesis of β-branched amino acids include:

  • Mannich-type Reactions: These reactions involve the coupling of an enolate with an imine and can be rendered asymmetric through the use of chiral catalysts or auxiliaries.[13]

  • Asymmetric Alkylation: Chiral enolates derived from glycine equivalents can be alkylated to introduce the desired side chain with high stereocontrol.

  • Biocatalytic Methods: Enzymes such as transaminases are increasingly being used for the stereoselective synthesis of β-branched amino acids, offering high selectivity and environmentally benign reaction conditions.[1]

Detailed Protocol: Asymmetric Synthesis via a Chiral Auxiliary

A common and reliable method for the asymmetric synthesis of β-branched amino acids involves the use of a chiral auxiliary, such as a pseudoephedrine-derived glycinamide. This protocol outlines a general approach.

Experimental Workflow:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis & Purification A Chiral Glycinamide B LDA, THF, -78 °C A->B Deprotonation C Chiral Enolate D 3-bromopentane C->D Alkylation E Alkylated Intermediate D->E F 6N HCl, reflux E->F Cleavage G Ion-exchange chromatography F->G Purification H This compound G->H

Caption: Asymmetric synthesis workflow for this compound.

Methodology:

  • Enolate Formation: The chiral glycinamide is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise to form the chiral enolate.

  • Alkylation: 3-bromopentane is added to the enolate solution, and the reaction is allowed to warm to room temperature overnight. The reaction is then quenched with saturated aqueous ammonium chloride.

  • Hydrolysis: The crude product is subjected to acidic hydrolysis with 6N HCl under reflux to cleave the chiral auxiliary.

  • Purification: The resulting amino acid is purified by ion-exchange chromatography to yield the final product.

This compound as a Building Block in Peptide Synthesis

The incorporation of sterically hindered amino acids like this compound into a peptide chain requires careful consideration of protecting groups and coupling reagents.

Protecting Group Strategies

Standard protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are used to protect the α-amino group during peptide synthesis.[14][15] The choice between Boc and Fmoc chemistry will depend on the overall synthetic strategy and the desired cleavage conditions.[15]

Logical Relationship of Protecting Groups:

G cluster_0 α-Amino Protection cluster_1 Carboxylic Acid Protection ProtectingGroups Protecting Groups α-Amino Group Carboxylic Acid Boc Boc (Acid Labile) ProtectingGroups:f1->Boc Fmoc Fmoc (Base Labile) ProtectingGroups:f1->Fmoc Esters Methyl/Ethyl Esters (Solution Phase) ProtectingGroups:f2->Esters Resin Resin Linkage (Solid Phase) ProtectingGroups:f2->Resin

Caption: Protecting group strategies for this compound.

Coupling Reactions: Overcoming Steric Hindrance

The steric bulk of this compound can significantly slow down the rate of peptide bond formation. Therefore, highly efficient coupling reagents are required.[16][17][18]

Uronium/aminium and phosphonium salt-based coupling reagents are generally preferred for coupling sterically hindered amino acids.[16][19] Reagents that form highly reactive acyl fluorides in situ have also proven effective.[20]

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUFast reaction rates, stable in solution[16]Can cause guanidinylation of the N-terminus
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization[19]Less stable in solution compared to uronium salts
Fluorinating Reagents TFFH, BTFFHForms highly reactive acyl fluorides, good for electron-deficient amines[20]Can be more expensive

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding couplings.[19]

Experimental Workflow:

G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Coupling cluster_2 Step 3: Monitoring & Wash A N-protected This compound B HATU, DIPEA in DMF A->B Activation C Activated OAt-ester B->C D N-deprotected Peptide-Resin C->D Amide Bond Formation E Coupled Peptide D->E F Kaiser Test E->F Check Completion G DMF Wash F->G H DCM Wash G->H

Caption: HATU-mediated coupling workflow on solid phase.

Methodology:

  • Pre-activation: The N-protected this compound (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) are dissolved in DMF and allowed to pre-activate for 5-10 minutes.

  • Coupling: The activated solution is added to the N-deprotected peptide-resin, and the mixture is agitated for 2-4 hours.

  • Monitoring: The completion of the coupling is monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

Solid-Phase vs. Solution-Phase Synthesis Considerations

While solid-phase peptide synthesis (SPPS) is generally preferred for its ease of purification, solution-phase synthesis can be advantageous for the synthesis of short, protected peptide fragments containing hindered residues. The choice of methodology will depend on the length of the target peptide and the scale of the synthesis.

Applications in Medicinal Chemistry and Materials Science

The unique structural properties of this compound make it a valuable building block in various applications.[5]

Case Study: Incorporation into a Bioactive Peptide

The incorporation of this compound into antimicrobial peptides (AMPs) has been shown to enhance their proteolytic stability.[2] The steric bulk of the β,β-diethyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

Impact on Peptide Conformation and Proteolytic Stability

The rigid Cβ-substituents of this compound can restrict the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.

Emerging Applications

Beyond peptide therapeutics, this compound and other β-branched amino acids are being explored as chiral building blocks in the synthesis of complex natural products and as components of novel biomaterials.[3]

Conclusion & Future Outlook

This compound is a powerful tool for the modern organic chemist and drug development professional. While its steric hindrance presents synthetic challenges, the protocols and strategies outlined in this guide provide a clear path to its successful incorporation into complex molecules. The resulting peptides and other compounds benefit from enhanced stability and conformational control, making this ncAA a key building block for the next generation of therapeutics and advanced materials. Future research will likely focus on developing even more efficient and stereoselective synthetic routes and exploring its application in a wider range of molecular architectures.

References

  • LookChem. Cas 14328-61-1, D-2-Amino-3-ethylpentanoic acid. [Link]

  • ResearchGate. Stereoselective Synthesis of β‐Branched Aromatic α‐Amino Acids by Biocatalytic Dynamic Kinetic Resolution | Request PDF. [Link]

  • ChemSrc. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. [Link]

  • PubChem. (R)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 15852244. [Link]

  • PubChem. (S)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 10125066. [Link]

  • PubChem. This compound | C7H15NO2 | CID 518928. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Watech. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ACS Publications. A Versatile Asymmetric Synthesis of .beta.-Branched .alpha.-Amino Acids. [Link]

  • PubChem. Ethyl 2-amino-3-ethylpentanoate | C9H19NO2 | CID 61318510. [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • ResearchGate. Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]

  • LookChem. D-2-Amino-3-ethylpentanoic acid - Chemical Technology Co.,LTD. [Link]

  • ResearchGate. (PDF) Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • NIH National Library of Medicine. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. [Link]

Sources

An In-Depth Technical Guide to the Stereoisomers of 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stereoisomers of 2-amino-3-ethylpentanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. Possessing two chiral centers, this molecule exists as a set of four distinct stereoisomers. This document delineates the structural nuances of these isomers, explores the critical importance of stereochemistry in drug development, and presents detailed, field-proven methodologies for their separation and characterization. The protocols described herein are designed to be self-validating, incorporating established analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the stereochemical outcomes of their work with this and similar chiral molecules.

Introduction: The Significance of Chirality in this compound

This compound is an aliphatic amino acid characterized by the presence of two stereogenic centers, at the α-carbon (C2) and the β-carbon (C3). This structural feature gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The specific spatial arrangement of the amino group and the ethyl group relative to the pentanoic acid backbone defines the absolute configuration of each isomer.

The importance of isolating and characterizing individual stereoisomers cannot be overstated, particularly in the context of drug development. The physiological and pharmacological effects of a chiral molecule are often dictated by its stereochemistry. One enantiomer may exhibit potent therapeutic activity, while the other could be inactive or, in some cases, elicit toxic side effects. Therefore, the ability to selectively synthesize, separate, and analyze the stereoisomers of this compound is a critical capability in modern medicinal chemistry.

This guide will provide a detailed exploration of the stereoisomers of this compound, followed by a practical examination of the analytical techniques required for their resolution and definitive structural elucidation.

Stereoisomers of this compound: A Structural Overview

The four stereoisomers of this compound arise from the two chiral centers at positions C2 and C3. These are designated using the Cahn-Ingold-Prelog (CIP) R/S notation. The four isomers are:

  • (2S, 3S)-2-amino-3-ethylpentanoic acid

  • (2R, 3R)-2-amino-3-ethylpentanoic acid

  • (2S, 3R)-2-amino-3-ethylpentanoic acid

  • (2R, 3S)-2-amino-3-ethylpentanoic acid

The (2S, 3S) and (2R, 3R) isomers are enantiomers of each other, as are the (2S, 3R) and (2R, 3S) isomers. The relationship between any other pairing, for example (2S, 3S) and (2S, 3R), is diastereomeric. Diastereomers have different physical and chemical properties, which is a key principle exploited in their separation. This is analogous to the stereoisomers of isoleucine, which also has two chiral centers.[1][2][3][4][5][6]

Visualization of Stereoisomers

The spatial relationship between the four stereoisomers is crucial to understanding their distinct properties.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 2S,3S (2S, 3S)-2-amino-3-ethylpentanoic acid 2R,3R (2R, 3R)-2-amino-3-ethylpentanoic acid 2S,3S->2R,3R Enantiomers 2S,3R (2S, 3R)-2-amino-3-ethylpentanoic acid 2S,3S->2S,3R Diastereomers 2R,3S (2R, 3S)-2-amino-3-ethylpentanoic acid 2S,3S->2R,3S Diastereomers 2R,3R->2S,3R Diastereomers 2R,3R->2R,3S Diastereomers 2S,3R->2R,3S Enantiomers

Caption: Relationships between the four stereoisomers of this compound.

Methodologies for Stereoisomer Separation and Analysis

The separation and characterization of the stereoisomers of this compound require specialized analytical techniques. The choice of method depends on the specific goals of the analysis, such as preparative separation for further use or analytical quantification of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers and diastereomers.[7][8][9][10][11] The fundamental principle lies in the use of a chiral stationary phase (CSP) that interacts differentially with the stereoisomers, leading to different retention times.

3.1.1. Experimental Protocol: Chiral HPLC Separation

Objective: To resolve the four stereoisomers of this compound.

Materials:

  • HPLC system with a UV or mass spectrometric detector.

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T, or a crown-ether based CSP like ChiroSil®).[7][10]

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water).

  • Volatile buffers (e.g., ammonium acetate, formic acid) for LC-MS compatibility.[11]

  • A racemic mixture of this compound.

Procedure:

  • Column Selection and Rationale: A macrocyclic glycopeptide-based CSP is often a good starting point for underivatized amino acids due to its multimodal separation capabilities, including ionic and polar interactions.[7][11] Crown-ether based CSPs are also highly effective for amino acid enantiomers.[10]

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of organic modifier (e.g., methanol or acetonitrile) and aqueous buffer. A typical starting point could be 80:20 (v/v) methanol:water with 0.1% formic acid.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase at a concentration of approximately 0.5-1.0 mg/mL.[9]

  • Chromatographic Conditions (Initial Screening):

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 5-10 µL

    • Detection: UV at 210 nm or MS in positive ion mode.

  • Method Optimization:

    • Systematically vary the percentage of the organic modifier. Some CSPs exhibit a "U-shaped" retention profile, where retention decreases and then increases with increasing organic content.[7]

    • Adjust the pH of the mobile phase by altering the buffer concentration. This can significantly impact the ionization state of the amino acid and the CSP, thereby affecting selectivity.

    • Evaluate different organic modifiers (methanol vs. acetonitrile) as they can alter the chiral recognition mechanism.

  • Data Analysis: Identify the retention times for each of the four stereoisomers. The separation of diastereomers is typically more straightforward than enantiomers. The resolution of enantiomeric pairs confirms the effectiveness of the chiral stationary phase.

3.1.2. Indirect Chiral HPLC via Derivatization

An alternative approach involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers.[12] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).

Causality Behind Experimental Choice: This method is advantageous when a suitable chiral column is not available or when detection sensitivity needs to be enhanced by introducing a chromophore or fluorophore through the derivatizing agent.

G Racemic_Mixture Racemic Mixture of This compound Diastereomeric_Mixture Diastereomeric Mixture Racemic_Mixture->Diastereomeric_Mixture Chiral_Derivatizing_Agent Chiral Derivatizing Agent (e.g., (S)-NIFE) Chiral_Derivatizing_Agent->Diastereomeric_Mixture RP_HPLC Reversed-Phase HPLC (Achiral Column) Diastereomeric_Mixture->RP_HPLC Separated_Diastereomers Separated Diastereomers RP_HPLC->Separated_Diastereomers

Caption: Workflow for indirect chiral separation via derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. While NMR cannot distinguish between enantiomers directly, it can be used to differentiate diastereomers and to determine enantiomeric purity with the aid of chiral solvating or derivatizing agents.[13][14][15]

3.2.1. Experimental Protocol: ¹H NMR Analysis with a Chiral Derivatizing Agent

Objective: To determine the diastereomeric and enantiomeric purity of a this compound sample.

Materials:

  • NMR spectrometer (≥400 MHz).

  • High-purity NMR solvents (e.g., CDCl₃, D₂O).

  • Chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid).[14]

  • Sample of this compound.

Procedure:

  • Derivatization: React the amino group of this compound with the chiral derivatizing agent to form diastereomeric amides. Ensure the reaction goes to completion.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in an appropriate deuterated solvent.

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis:

    • The different spatial environments of the protons in the diastereomers will result in distinct chemical shifts for corresponding signals.

    • Identify a well-resolved proton signal (e.g., the α-proton) for each diastereomer.

    • Integrate the signals corresponding to each diastereomer. The ratio of the integrals will provide the diastereomeric ratio of the original sample. If a single enantiomer of the derivatizing agent was used to react with a mixture of all four stereoisomers of the amino acid, the resulting four diastereomers can be quantified.

Trustworthiness of the Protocol: The accuracy of this method relies on the complete reaction of the amino acid with the derivatizing agent and the presence of well-resolved signals for each diastereomer in the NMR spectrum.

X-ray Crystallography

X-ray crystallography provides the unambiguous determination of the absolute stereochemistry of a molecule.[16] This technique requires the formation of a single, high-quality crystal.

3.3.1. Rationale and Application

For this compound, obtaining a crystal of a single stereoisomer and solving its structure would provide definitive proof of its absolute configuration. This is often done in the final stages of a synthesis or for the unequivocal characterization of a novel compound. Racemic crystallography, where both enantiomers co-crystallize, can also be a powerful technique.[17][18]

Data Presentation: Summary of Analytical Techniques

TechniquePrincipleApplicationAdvantagesLimitations
Chiral HPLC Differential interaction with a chiral stationary phase.[7][8][9][10][11]Separation and quantification of all four stereoisomers.High resolution, applicable to small sample sizes, can be preparative.Requires specialized and often expensive chiral columns.
Indirect Chiral HPLC Derivatization to form diastereomers, followed by separation on an achiral column.[12]Separation and quantification of stereoisomers.Uses standard HPLC columns, can enhance detection.Requires an additional reaction step, potential for kinetic resolution.
NMR Spectroscopy Differentiation of diastereomers based on distinct chemical shifts, often after derivatization.[13][14][15]Determination of diastereomeric and enantiomeric purity.Provides detailed structural information.Cannot directly distinguish enantiomers without a chiral auxiliary.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement.[16]Unambiguous determination of absolute stereochemistry.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The stereoisomers of this compound present a compelling case study in the importance of stereochemical analysis in the chemical and pharmaceutical sciences. A thorough understanding of the distinct properties of each isomer is paramount for the development of safe and effective therapeutic agents. The methodologies outlined in this guide, from the high-throughput capabilities of chiral HPLC to the definitive structural elucidation provided by X-ray crystallography, offer a robust toolkit for researchers in this field. The careful selection and application of these techniques, guided by the principles of scientific integrity and a deep understanding of the underlying chemical causality, are essential for advancing research and development involving complex chiral molecules.

References

  • Sigma-Aldrich.
  • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (n.d.).
  • (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed.
  • Chiral HPLC Separ
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.).
  • Sigma-Aldrich.
  • BenchChem. Application Notes & Protocols: Enantioseparation of Non-Proteinogenic Amino Acids Using (S)
  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (n.d.). PubMed.
  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (n.d.). J-Stage.
  • Methods for producing diastereomers of isoleucine. (n.d.).
  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (2023). PubMed.
  • Method for producing D-allo-isoleucine. (n.d.).
  • Isoleucine. (n.d.). Wikipedia.
  • Racemic crystallography of synthetic protein enantiomers used to determine the X-ray structure of plectasin by direct methods. (n.d.). PubMed.
  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolariz
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing).
  • Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. (n.d.).
  • X-ray crystallography. (n.d.). Wikipedia.
  • Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography. (n.d.). NIH.
  • Chemical structures of the isomers of isoleucine (a) L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), (b) D-isoleucine ((2R,3R)

Sources

An In-depth Technical Guide to 2-Amino-3-ethylpentanoic Acid: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid with significant utility in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document elucidates the molecule's fundamental characteristics, stereochemical diversity, and its role as a versatile building block.

Core Molecular Identity and Structural Elucidation

This compound is a derivative of the proteinogenic amino acid norvaline, distinguished by an additional ethyl group at the beta-carbon (C3 position). This substitution creates a sterically hindered and structurally unique scaffold, making it a valuable component for introducing conformational constraints in peptide and small molecule design. Unlike its linear isomers, the diethyl substitution at the C3 position significantly influences its chemical properties and biological interactions.

The molecule possesses a chiral center at the alpha-carbon (C2), giving rise to two enantiomers, (S)-2-Amino-3-ethylpentanoic acid and (R)-2-Amino-3-ethylpentanoic acid, as well as the racemic mixture.[1][2][3] The specific stereoisomer employed is critical in drug development, as biological systems often exhibit high stereoselectivity.

Below is a two-dimensional representation of the general structure of this compound.

Chemical Structure of this compound C1 HO C3 C1->C3 C2 O C3->C2 C4 C3->C4 C5 NH₂ C4->C5 C6 C4->C6 C7 CH₂ C6->C7 C9 CH₂ C6->C9 C8 CH₃ C7->C8 C10 CH₃ C9->C10

Caption: 2D structure of this compound.

Physicochemical and Identification Data

A precise understanding of the physicochemical properties is fundamental for designing synthetic routes, purification protocols, and formulation strategies. The key identifiers and properties are summarized below. The molecular weight of 145.20 g/mol is a critical parameter for all stoichiometric calculations in synthesis.[1][2][3]

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1][2][3]
Molecular Weight 145.20 g/mol [1][2][3]
IUPAC Name This compound[3]
CAS Number (Racemic) 14328-54-2[3][4][5]
CAS Number ((R)-enantiomer) 14328-61-1[1]
CAS Number ((S)-enantiomer) 14328-49-5[2]
Common Synonyms 3-Ethylnorvaline, β,β-Diethylalanine[1][6][7]
Melting Point ((R)-enantiomer) 155-157°C[6]
XLogP3 -1.4[1][3]

The negative XLogP3 value indicates a hydrophilic character, which is typical for amino acids due to the presence of the charged amino and carboxyl groups. This property is crucial for predicting solubility in aqueous and organic solvents, thereby guiding the choice of reaction media and purification techniques such as crystallization or chromatography.

Role in Synthetic Chemistry and Drug Discovery

The primary value of this compound lies in its application as a specialized building block in organic synthesis, particularly for pharmaceuticals.[6] Its unique diethyl-substituted structure allows for the creation of novel molecular architectures that are not readily accessible with common proteinogenic amino acids.

Intermediate for Pharmaceutical Compounds

As a derivative of norvaline, this compound serves as a key intermediate in the synthesis of more complex molecules.[8] The amino and carboxylic acid functional groups provide convenient handles for peptide coupling reactions or other modifications, while the diethyl side chain can modulate the pharmacological profile of the final compound. This includes enhancing metabolic stability by shielding adjacent peptide bonds from enzymatic degradation or influencing receptor binding affinity through specific steric interactions. The development of prodrugs using amino acid moieties is a well-established strategy to improve properties such as bioavailability and targeted delivery.[9]

Workflow: Conceptual Synthetic Pathway

The synthesis of this amino acid often starts from readily available precursors. Understanding the synthetic logic is key to appreciating its utility and potential for derivatization.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Target Molecule Pentanone Pentan-3-one Strecker Strecker Synthesis (or similar amination) Pentanone->Strecker Ethylbutyraldehyde 2-Ethylbutyraldehyde Ethylbutyraldehyde->Strecker Product This compound Strecker->Product

Caption: Conceptual workflow for the synthesis of the target amino acid.

This diagram illustrates a generalized synthetic approach, such as the Strecker synthesis, where a ketone (Pentan-3-one) or an aldehyde (2-Ethylbutyraldehyde) can be converted into the corresponding α-amino acid.[6] This method highlights the accessibility of the compound from common laboratory reagents, a crucial consideration for its large-scale application in drug development campaigns.

Conclusion

This compound is more than a simple molecule; it is a specialized tool for the modern medicinal chemist. Its distinct structure, characterized by the diethyl substitution, offers a means to introduce novel steric and conformational properties into peptide and small-molecule drug candidates. A thorough understanding of its chemical identity, physicochemical properties, and synthetic accessibility is paramount for leveraging its full potential in the design and development of next-generation therapeutics.

References

  • PubChem. (R)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 14328-61-1, D-2-Amino-3-ethylpentanoic acid. [Link]

  • PubChem. 2-Amino-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Chemsrc. 2-AMINO-3-ETHYL-PENTANOIC ACID. [Link]

  • PubChem. 2-Amino-3-ethylpentanal. National Center for Biotechnology Information. [Link]

  • LookChem. D-2-Amino-3-ethylpentanoic acid - Chemical Technology Co.,LTD. [Link]

  • Ferreira, V. et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(15), 2795. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-3-ethylpentanoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Foundational Characterization

In the landscape of pharmaceutical development, the journey from a candidate molecule to a viable drug product is predicated on a meticulous understanding of its fundamental physicochemical properties. Non-proteinogenic amino acids, such as 2-Amino-3-ethylpentanoic acid, are of increasing interest as chiral building blocks, peptidomimetics, and unique pharmacophores. Their structural novelty, however, necessitates a rigorous, first-principles approach to characterization. This guide provides a comprehensive framework for evaluating two of the most critical attributes for any active pharmaceutical ingredient (API) or advanced intermediate: solubility and stability. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a strategic, causality-driven approach to this characterization, ensuring the generation of robust, reliable data essential for formulation, process development, and regulatory success.

Part 1: Molecular Blueprint and Predictive Analysis

Before any empirical work commences, a thorough in-silico and theoretical analysis of the target molecule is paramount. This predictive phase allows for the intelligent design of subsequent experiments.

Molecular Structure and Inherent Properties

This compound is a non-naturally occurring alpha-amino acid. Structurally, it is an analogue of isoleucine, distinguished by the presence of a second ethyl group at the β-carbon (C3), creating a 3,3-diethyl side chain.

This molecule possesses two stereogenic centers (at C2 and C3), giving rise to four potential stereoisomers. The specific stereoisomer is critical, as biological activity and physicochemical properties can vary significantly between them. For the purpose of this guide, we will refer to the general structure while acknowledging that any experimental work must be performed on a well-defined stereoisomer or mixture.

Key computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3-ethylnorvaline[1][2]
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [1][2]
CAS Number (Racemic) 14328-54-2[1]
CAS Number ((S)-isomer) 14328-49-5[2]
CAS Number ((R)-isomer) 14328-61-1[3]
Calculated XLogP3 -1.4[1][2]

The negative XLogP3 value suggests a hydrophilic nature, which is typical for amino acids due to their ability to exist as zwitterions. The zwitterionic form—containing both a positive ammonium group (-NH₃⁺) and a negative carboxylate group (-COO⁻)—dominates in aqueous solutions near neutral pH, governing much of the molecule's behavior.

Theoretical Solubility Profile: A Predictive Framework

The solubility of an amino acid is a complex function of its structure and the properties of the solvent system.

  • Aqueous Solubility: Like other amino acids, this compound is expected to be soluble in water. Its solubility will be lowest at its isoelectric point (pI), where the net charge is zero, minimizing electrostatic interactions with polar water molecules. At pH values above or below the pI, the molecule becomes charged (anionic or cationic, respectively), leading to a significant increase in aqueous solubility.[4] The bulky, nonpolar diethyl side chain will likely reduce its aqueous solubility compared to smaller amino acids like glycine or alanine, but it may be comparable to that of isoleucine (41.2 g/L at 25°C).[5]

  • Organic Solvent Solubility: Solubility in non-polar organic solvents is predicted to be very low, as these solvents cannot effectively solvate the zwitterionic form. In polar organic solvents (e.g., alcohols, DMSO), solubility will be moderate and influenced by the solvent's ability to disrupt the crystal lattice and interact with both the polar head and nonpolar side chain of the amino acid. Recent studies on L-isoleucine have shown that solubility can be higher in esters like ethyl acetate than in many common alcohols.[6]

Predicted Stability Profile and Potential Degradation Pathways

The intrinsic stability of this compound is predicted by examining its functional groups. The aliphatic side chain is generally robust and not susceptible to common degradation pathways like oxidation under ambient conditions. The primary areas of potential chemical instability are the amino and carboxylic acid groups, particularly under harsh environmental conditions. Stability studies are essential to confirm these predictions and uncover any unexpected liabilities.[7][8]

Part 2: Rigorous Experimental Determination of Solubility

Theoretical predictions must be confirmed with empirical data. The following section details a robust methodology for determining the equilibrium solubility of this compound.

Causality Behind Experimental Design

The goal of solubility profiling is to understand how the molecule will behave during manufacturing, formulation, and in vivo administration. We employ the isothermal shake-flask method, which is the gold standard for determining equilibrium solubility. This method ensures that the solution is truly saturated, providing a thermodynamically accurate value rather than a kinetically limited one.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid API into vials prep2 Add defined volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for >24 hours prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.2 µm PTFE) or centrifuge sample2->sample3 sample4 Dilute accurately sample3->sample4 analysis Quantify concentration via HPLC-UV sample4->analysis

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Protocol: Equilibrium Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (well-characterized solid)

  • Volumetric flasks, pipettes

  • Scintillation vials or equivalent

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.2 µm, solvent-compatible)

  • HPLC system with UV detector

  • Solvents: Deionized water, pH 2.0 HCl buffer, pH 7.4 phosphate buffer, ethanol, methanol, dimethyl sulfoxide (DMSO), ethyl acetate.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 50-100 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary time-point experiment can validate the required duration.

  • Sampling: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 1 hour to allow undissolved solids to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.2 µm syringe filter or clarify by centrifugation (e.g., 10,000 rpm for 10 minutes) to remove all particulate matter. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the clarified supernatant with a suitable mobile phase or diluent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method (as described in section 2.3) to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Analytical Method for Quantification

A robust reversed-phase HPLC method is essential for accurate quantification. Since amino acids often lack a strong UV chromophore, pre-column derivatization is a common and reliable strategy.

  • Technique: HPLC with UV detection following pre-column derivatization with o-phthalaldehyde (OPA) for primary amines.[9]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate or acetate buffer (e.g., 25 mM, pH 6.5).

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient: A suitable gradient from low to high organic content to elute the derivatized amino acid.

  • Detection: UV detector at 338 nm.

  • Calibration: A multi-point calibration curve (typically 5 points) should be prepared using accurately weighed standards to ensure linearity and accuracy.

Part 3: Probing Molecular Integrity via Forced Degradation

Stability testing is a cornerstone of pharmaceutical development, mandated by regulatory bodies to ensure product safety and efficacy throughout its shelf life.[10][11] Forced degradation, or stress testing, is an intentional process designed to accelerate degradation to predict long-term stability, identify likely degradation products, and establish the stability-indicating power of analytical methods.[12][13]

Forced_Degradation_Design cluster_stress Stress Conditions (ICH Q1A/Q1B) start API in Solution (e.g., 1 mg/mL) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxid Oxidation 3% H₂O₂, RT start->oxid therm Thermal Solution, 80°C start->therm photo Photolytic ICH Q1B Light Box start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Evaluate: - % Degradation - Peak Purity - Mass Balance analysis->evaluation

Caption: Workflow for a Forced Degradation Study.

Detailed Protocols: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for analytical method development.

General Procedure:

  • Prepare a stock solution of the API in a suitable solvent (e.g., water or water/acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each condition, mix the API stock with the stressor in a clear vial. Include an unstressed control sample stored at 5°C.

  • Expose the samples to the conditions below, sampling at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Before analysis, neutralize the acid and base samples. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with mobile phase.

  • Analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[12]

Stress Conditions:

  • Acid Hydrolysis: Mix API solution with 0.1 M HCl. Incubate in a water bath at 60°C.

    • Causality: This condition challenges the stability of bonds susceptible to acid-catalyzed hydrolysis. For a free amino acid, this is a relatively mild stress but is critical if amide-containing impurities are present.

  • Base Hydrolysis: Mix API solution with 0.1 M NaOH. Incubate in a water bath at 60°C.

    • Causality: This tests for susceptibility to base-catalyzed degradation, such as racemization at the alpha-carbon.

  • Oxidative Degradation: Mix API solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Causality: H₂O₂ is a strong oxidizing agent that probes for susceptibility to oxidation. While the aliphatic side chain is expected to be stable, this is a mandatory stress test to confirm the absence of oxidative liability.[14]

  • Thermal Degradation: Incubate the API solution in a sealed vial in an oven at 80°C. A parallel study on the solid API should also be conducted.

    • Causality: High temperature provides the energy to overcome activation barriers for various degradation reactions, assessing the overall thermal stability.

  • Photostability: Expose the API solution and solid powder in a photostability chamber according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

    • Causality: This is a regulatory requirement to determine if the molecule degrades upon exposure to light, which has implications for manufacturing, packaging, and storage.[15]

Development of a Stability-Indicating Method

The cornerstone of a stability study is the analytical method used to evaluate it. A method is "stability-indicating" only if it can accurately measure the decrease in the active ingredient's concentration due to degradation.

Protocol for Method Validation:

  • Specificity/Selectivity: Analyze all stressed samples. The method must demonstrate baseline resolution between the parent API peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent API in all stressed samples. The peak should be spectrally pure, confirming that no degradants are co-eluting.

  • Mass Balance: The sum of the assay of the parent API and the levels of all degradation products should remain constant (ideally 98-102%) throughout the study. A significant drop in mass balance suggests that some degradants are not being detected (e.g., they are non-UV active or have precipitated).

Data Interpretation and Presentation

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format.

Stress ConditionTime (hr)Assay of Parent (%)Individual Impurity (%)Total Impurities (%)Mass Balance (%)Observations
Control (5°C) 48100.0NDND100.0Clear solution
0.1 M HCl, 60°C 4898.5RRT 0.8: 1.2%1.2%99.7%No color change
0.1 M NaOH, 60°C 4895.2RRT 1.2: 4.5%4.5%99.7%Slight yellowing
3% H₂O₂, RT 4899.8NDND99.8%Clear solution
80°C (Solution) 4897.1RRT 0.9: 2.8%2.8%99.9%No color change
Photostability -99.5RRT 1.5: 0.4%0.4%99.9%No color change

(Note: Data is illustrative. ND = Not Detected; RRT = Relative Retention Time)

Conclusion

The characterization of this compound, or any novel pharmaceutical entity, must be built upon a foundation of methodically generated, high-integrity data. This guide has outlined a logical, science-driven pathway for the comprehensive evaluation of its solubility and stability. By integrating theoretical predictions with robust experimental protocols for solubility measurement and forced degradation, researchers and drug development professionals can build a deep understanding of the molecule's behavior. This knowledge is not merely an academic exercise; it is the critical dataset that informs formulation strategies, defines storage and handling procedures, ensures patient safety, and ultimately, paves the way for a successful journey through the development pipeline.

References

  • PubChem. (S)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Alloisoleucine. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Fukushima, T., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. J-Stage. [Link]

  • Study.com. Draw the stereoisomers of L-isoleucine and label the stereogenic centers as R or S. [Link]

  • Arbour, M. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. LinkedIn. [Link]

  • PubChem. L-Isoleucine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). Chemical structures of the isomers of isoleucine. [Link]

  • PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. [Link]

  • ACS Publications. (2024). Solubility of L-Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations. Journal of Chemical & Engineering Data. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • ACS Publications. (2000). Solubility Measurements in the l-Isoleucine + l-Valine + Water System at 298 K. Journal of Chemical & Engineering Data. [Link]

  • PubMed. (1965). Use of the Stereoisomers of Isoleucine by Lactobacillus Fermenti. [Link]

  • Japanese Pharmacopoeia. L-Isoleucine. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Alloisoleucine, DL-. National Center for Biotechnology Information. [Link]

  • PCI. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]

  • Human Metabolome Database. (2005). L-Alloisoleucine. [Link]

  • Chromatography Online. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. [Link]

  • BioProcess International. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • LookChem. (n.d.). Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. [Link]

  • PubChem. 2-Amino-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. [Link]

  • Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Chemsrc. (n.d.). 2-AMINO-3-ETHYL-PENTANOIC ACID. [Link]

  • PubMed. (1991). Stability of human blood serum aminoacids after storage at different pH and temperature conditions. [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • NIH National Library of Medicine. (2021). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. [Link]

  • BioPharmaSpec. (n.d.). Amino Acid Analysis: an essential technique for the analytical lab. [Link]

  • Biomedical Chemistry. (2020). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

Sources

An In-depth Technical Guide on the Role of 2-Amino-3-ethylpentanoic Acid in Non-canonical Amino Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Alphabet with Non-canonical Amino Acids

The central dogma of molecular biology outlines the elegant flow of genetic information from DNA to RNA to proteins. The proteinogenic alphabet, consisting of twenty standard amino acids, has long been the foundation of our understanding of protein structure and function. However, the burgeoning field of chemical biology has sought to expand this alphabet by introducing non-canonical amino acids (ncAAs) into peptides and proteins.[1][2][3] This expansion provides an unprecedented toolkit to probe and engineer biological systems, offering novel functionalities such as bioorthogonal handles for imaging, post-translational modification mimics, and enhanced therapeutic properties.[2][4]

Among the diverse array of ncAAs, sterically hindered amino acids play a crucial role in modulating peptide and protein conformation. This guide focuses on 2-Amino-3-ethylpentanoic acid , a fascinating isoleucine analogue, and its emerging role in non-canonical amino acid studies. By dissecting its unique structural features, incorporation methodologies, and impact on biomolecular structure and function, we will illuminate its potential in advancing research and drug development.

Part 1: Physicochemical Profile and Synthesis of this compound

This compound, also known as 3-ethyl-norvaline or β,β-diethylalanine, is a non-proteinogenic amino acid with the chemical formula C7H15NO2.[5][6][7] It exists as both D- and L-enantiomers, designated as (R)-2-Amino-3-ethylpentanoic acid and (S)-2-Amino-3-ethylpentanoic acid, respectively.[6][8] The key structural feature of this amino acid is the presence of two ethyl groups attached to the β-carbon, creating a sterically demanding side chain. This is in contrast to its canonical isomer, isoleucine, which has a single ethyl group and a methyl group attached to the β-carbon. This seemingly subtle difference has profound implications for its conformational preferences and its influence on peptide and protein architecture.

Physicochemical Properties Summary:

PropertyValueSource
Molecular FormulaC7H15NO2[5][6][7]
Molecular Weight145.20 g/mol [6][7]
IUPAC NameThis compound[6][7]
Synonyms3-Ethylnorvaline, β,β-Diethylalanine[5][9]
Melting Point155-157°C (for the D-isomer)[5]

The synthesis of this compound and other non-natural amino acids is a critical aspect of their application. While various synthetic strategies exist for chiral and racemic amino acids, a common approach involves multi-step organic synthesis.[10] For instance, a synthetic route could be adapted from methods used for similar sterically hindered amino acids, potentially involving steps like Michael addition followed by a Curtius rearrangement to introduce the amine functionality.[10] The synthesis of a specific enantiomer, such as (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor for labeled isoleucine, has been reported in three steps from a commercially available starting material, highlighting the feasibility of producing such tailored building blocks for peptide synthesis.[11]

Part 2: Incorporation of this compound into Peptides

The site-specific incorporation of ncAAs into a growing peptide chain is a cornerstone of their utility. For this compound, the primary method of incorporation is through Solid-Phase Peptide Synthesis (SPPS) . SPPS, a technique pioneered by Bruce Merrifield, allows for the stepwise assembly of a peptide chain on an insoluble resin support.[12]

Workflow for SPPS Incorporation of this compound:

SPPS_Workflow Resin Resin Support Attach Attach Fmoc-protected C-terminal Amino Acid Resin->Attach Deprotect1 Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Fmoc-2-Amino-3-ethylpentanoic acid (Activation with HBTU/HATU) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Deprotection, Coupling, and Wash Cycles Wash2->Repeat Cleave Cleavage from Resin & Side-chain Deprotection (TFA) Repeat->Cleave Purify Purification (e.g., RP-HPLC) Cleave->Purify

Figure 1: A generalized workflow for the incorporation of this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol for SPPS:
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected canonical amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Coupling of this compound:

    • Dissolve Fmoc-2-Amino-3-ethylpentanoic acid and a coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add a base such as diisopropylethylamine (DIEA) to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Due to the steric hindrance of this compound, extended coupling times or double coupling may be necessary to ensure complete reaction.

  • Washing: Repeat the washing steps to remove unreacted amino acid and coupling reagents.

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[14]

Part 3: The Conformational Impact of this compound on Peptide Structure

The introduction of sterically demanding ncAAs like this compound can significantly influence the local and global conformation of a peptide.[15] This is a powerful tool for researchers looking to stabilize specific secondary structures or to probe structure-activity relationships.

The bulky β,β-diethyl side chain of this compound restricts the conformational freedom around the peptide backbone, influencing the dihedral angles (phi and psi). This steric hindrance can favor specific secondary structures, such as helices or turns, that can accommodate the bulky side chain.[16] For instance, the incorporation of other conformationally constrained amino acids has been shown to stabilize helical structures or induce β-turns, depending on their position within the peptide sequence.[17][18]

Investigating Conformational Changes:

A combination of spectroscopic and theoretical methods is employed to elucidate the structural consequences of incorporating this compound.[19][20]

  • Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of peptides in solution. By comparing the CD spectrum of a peptide containing this compound to that of its canonical counterpart, researchers can identify changes in helical or β-sheet content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR experiments can provide detailed atomic-level information about the peptide's three-dimensional structure, including inter-proton distances (through NOESY experiments) and dihedral angle constraints.

  • Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can be used to predict and rationalize the observed conformational preferences, providing insights into the energetic landscape of the modified peptide.[21]

Conformational_Analysis Peptide Peptide with this compound CD CD Spectroscopy Peptide->CD NMR NMR Spectroscopy Peptide->NMR Model Computational Modeling Peptide->Model Structure 3D Structure and Conformational Preferences CD->Structure NMR->Structure Model->Structure

Figure 2: A multidisciplinary approach for the conformational analysis of peptides containing this compound.

Part 4: Applications in Drug Discovery and Chemical Biology

The ability to precisely control peptide conformation opens up exciting avenues in drug discovery and chemical biology.

  • Enhanced Proteolytic Stability: The steric bulk of this compound can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs. This is a significant advantage, as rapid degradation is a major hurdle in the development of peptide therapeutics.

  • Improved Receptor Binding and Specificity: By locking a peptide into a bioactive conformation that mimics its receptor-bound state, the incorporation of this compound can lead to enhanced binding affinity and specificity.[15] This can result in more potent and selective drugs with fewer off-target effects.

  • Probing Protein-Protein Interactions: Peptides containing this ncAA can be used as tools to study protein-protein interactions. By stabilizing a specific conformation, it is possible to dissect the structural requirements for binding and to develop inhibitors of these interactions.

  • Development of Novel Biomaterials: The conformational constraints imposed by this compound can influence the self-assembly of peptides into well-defined nanostructures, such as fibers or nanotubes.[22] These materials have potential applications in tissue engineering and drug delivery.

The use of amino acids and their derivatives as part of prodrug strategies is also a growing area of interest, where they can be used to improve properties like solubility and targeted delivery.[23]

Conclusion and Future Perspectives

This compound represents a valuable addition to the expanding toolkit of non-canonical amino acids. Its unique steric properties provide a powerful means to modulate peptide and protein structure, offering solutions to long-standing challenges in drug development, such as poor stability and lack of specificity. As synthetic methodologies become more refined and our understanding of its conformational effects deepens, we can expect to see the increased application of this and other sterically hindered ncAAs in the rational design of novel therapeutics and advanced biomaterials. The continued exploration of such "unnatural" building blocks will undoubtedly push the boundaries of what is possible in chemical biology and medicine.

References

  • Cas 14328-61-1, D-2-Amino-3-ethylpentanoic acid - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • (S)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 10125066 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • (R)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 15852244 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound | C7H15NO2 | CID 518928 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid - ResearchGate. (2014). Retrieved January 12, 2026, from [Link]

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. (2025). Retrieved January 12, 2026, from [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed. (2008). Retrieved January 12, 2026, from [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed. (1983). Retrieved January 12, 2026, from [Link]

  • Introducing noncanonical amino acids for studying and engineering bacterial microcompartments - PMC - NIH. (2021). Retrieved January 12, 2026, from [Link]

  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools - ResearchGate. (2008). Retrieved January 12, 2026, from [Link]

  • δ-Peptides and δ-Amino Acids as Tools for Peptide Structure DesignA Theoretical Study. (2025). Retrieved January 12, 2026, from [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed. (2008). Retrieved January 12, 2026, from [Link]

  • Amino Acids in the Development of Prodrugs - MDPI. (2018). Retrieved January 12, 2026, from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Dual‐Purpose Non‐Canonical Amino Acid for the Expanded Genetic Code: Combining Metal‐Binding and Click Chemistry - NIH. (2024). Retrieved January 12, 2026, from [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC - NIH. (2020). Retrieved January 12, 2026, from [Link]

  • Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids - MDPI. (2023). Retrieved January 12, 2026, from [Link]

  • Amino acids and the corresponding pentapeptides - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Planning a Peptide Synthesis | AAPPTec. (n.d.). Retrieved January 12, 2026, from [Link]

  • Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - NIH. (2012). Retrieved January 12, 2026, from [Link]

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - NIH. (2023). Retrieved January 12, 2026, from [Link]

Sources

Introduction: The Challenge of Sourcing Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing and Quality Control of the Non-Standard Amino Acid: 2-Amino-3-ethylpentanoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the procurement and validation of custom-synthesized this compound. It moves beyond a simple list of potential suppliers to offer a detailed roadmap for the entire process, from initial inquiry to final product acceptance, ensuring the scientific integrity of your research.

Part 1: Identifying and Engaging Custom Synthesis Partners

Given that this compound is not a standard catalog product, the primary route for its acquisition is through a partnership with a custom synthesis or contract research organization (CRO). The selection of a suitable partner is paramount and should be based on their expertise in amino acid chemistry, track record, and quality systems.

Several chemical suppliers, while not listing this specific molecule, offer custom synthesis services for non-natural amino acids and related compounds. Potential partners include:

  • Biosynth: A supplier of a wide range of chemical and biological products, including a diverse catalog of amino acids and derivatives, with custom synthesis capabilities.

  • BLD Pharm: A global supplier of research chemicals that also provides custom synthesis services.

  • Combi-Blocks: Specializes in providing a wide array of building blocks for chemical synthesis and offers custom synthesis services.

  • Key Organics: A provider of chemistry services, including custom synthesis of novel compounds.

The process of engaging a custom synthesis partner can be visualized as a multi-step workflow:

A Initial Inquiry & Confidentiality Agreement (CDA) B Request for Quotation (RFQ) Submission A->B Define Scope C Technical Evaluation of Proposal B->C Receive Quote D Supplier Selection & Purchase Order (PO) C->D Approve Supplier E Synthesis & In-Process Quality Control (IPQC) D->E Initiate Project F Final Product QC & Certificate of Analysis (CoA) E->F Complete Synthesis G Shipment & Customer Acceptance F->G Release Product

Caption: Workflow for procuring custom-synthesized this compound.

Part 2: The Criticality of the Request for Quotation (RFQ)

A detailed and unambiguous RFQ is the cornerstone of a successful custom synthesis project. It ensures that both the client and the supplier have a clear understanding of the project's requirements, deliverables, and quality standards.

Table 1: Key Specifications for the this compound RFQ

ParameterSpecificationRationale
Compound Name This compoundUnambiguous identification of the target molecule.
CAS Number Not readily available; specify structureAs a non-common compound, a CAS number may not exist. A chemical structure is essential.
Chemical Structure Provide a clear 2D or 3D chemical structurePrevents any ambiguity in the target molecule.
Stereochemistry Specify desired stereoisomer (e.g., (2S,3R), racemic)Crucial for biological activity and subsequent applications.
Quantity e.g., 5 g, 25 g, 100 gThe amount of final product required.
Purity ≥95% (or as required by the application)Defines the acceptable level of impurities in the final product.
Analytical Data ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), HPLC/UPLCEssential for structural confirmation and purity assessment.
Chiral Purity e.g., ≥98% ee (if a specific stereoisomer is requested)To be determined by chiral HPLC or SFC.
Certificate of Analysis Required upon deliveryA formal document summarizing the quality control results.

Part 3: A Guide to Analytical Validation and Quality Control

Upon receiving the custom-synthesized this compound, it is imperative to perform independent analytical validation to confirm its identity, purity, and stereochemical integrity. The data provided by the supplier on the Certificate of Analysis (CoA) should be critically reviewed and, if necessary, reproduced in-house or by a third-party analytical service.

Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analyze the spectrum for characteristic peaks corresponding to the ethyl group (triplet and quartet), the α-proton, and the protons of the pentanoic acid backbone.

    • Integrate the peaks to confirm the relative number of protons in each environment.

Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

    • Infuse the sample into an electrospray ionization (ESI) or other suitable ion source mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Look for the protonated molecule [M+H]⁺ or other relevant adducts to confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)

  • Objective: To determine the purity of the compound by separating it from any impurities.

  • Protocol:

    • Develop a suitable reversed-phase HPLC/UPLC method. A C18 column is a good starting point.

    • Use a mobile phase gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid).

    • Monitor the elution profile using a UV detector (if the molecule has a chromophore) or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

    • Calculate the purity based on the relative peak area of the main component.

Stereochemical Integrity

Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Supercritical Fluid Chromatography (SFC)

  • Objective: To determine the enantiomeric excess (ee) or diastereomeric excess (de) of the synthesized compound.

  • Protocol:

    • Select a suitable chiral stationary phase (CSP) based on the structure of the amino acid. Polysaccharide-based columns are often a good starting point.

    • Develop an isocratic or gradient method using a suitable mobile phase (e.g., hexane/isopropanol for normal phase or an appropriate mobile phase for reversed-phase or SFC).

    • Inject a solution of the sample and monitor the elution profile.

    • Calculate the enantiomeric or diastereomeric excess based on the relative peak areas of the stereoisomers.

The overall quality control workflow can be summarized as follows:

A Receive Synthesized Compound & CoA B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC/UPLC) A->C D Stereochemical Analysis (Chiral HPLC/SFC) A->D E Compare Data with Specifications B->E C->E D->E F Accept or Reject Batch E->F

Caption: Analytical workflow for the quality control of this compound.

Part 4: Safe Handling and Storage

As with any laboratory chemical, proper handling and storage procedures are essential. While specific toxicity data for this compound may not be available, it should be handled with the standard precautions for a novel chemical entity.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).

Conclusion

The procurement of non-canonical amino acids like this compound presents a unique set of challenges that can be successfully navigated with a systematic and well-informed approach. By focusing on identifying reputable custom synthesis partners, providing a detailed and unambiguous Request for Quotation, and implementing a robust analytical quality control plan, researchers can ensure the acquisition of high-quality material essential for the advancement of their scientific endeavors. This guide provides the foundational knowledge and practical steps to confidently source and validate this and other novel chemical entities, ultimately contributing to the integrity and success of your research and development programs.

References

  • Due to the specific and non-common nature of "this compound," direct literature references are not readily available. The principles and methodologies described in this guide are based on standard practices in chemical synthesis, procurement, and analytical chemistry. For specific analytical method development, consulting general resources in chromatography and spectroscopy is recommended.

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-3-ethylpentanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Landscape with Non-Canonical Amino Acids

The synthesis of peptides has entered an era of unprecedented chemical diversity, largely driven by the incorporation of non-canonical amino acids (ncAAs). These unique building blocks, which extend beyond the 20 proteinogenic amino acids, are instrumental in the development of novel peptide-based therapeutics, research tools, and biomaterials. By introducing ncAAs, researchers can modulate the physicochemical properties of peptides, enhancing their stability against enzymatic degradation, improving their pharmacokinetic profiles, and fine-tuning their biological activity.[1] One such ncAA of growing interest is 2-Amino-3-ethylpentanoic acid, a Cα-dialkylated amino acid that imparts significant steric hindrance. This unique structural feature can be leveraged to enforce specific peptide conformations, thereby influencing receptor binding and biological function.

This comprehensive guide provides a detailed protocol for the successful incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the specific challenges posed by this sterically demanding amino acid and present field-proven strategies to overcome them, ensuring high coupling efficiencies and final peptide purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for optimizing its incorporation into peptides.

PropertyValueSource
Molecular Formula C7H15NO2PubChem
Molecular Weight 145.20 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 14328-54-2PubChem

Strategic Considerations for Incorporating Sterically Hindered Amino Acids

The β-ethyl group in this compound presents a significant steric barrier adjacent to the reactive amine and carboxyl groups. This steric hindrance can impede the kinetics of both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the incoming amino acid. Consequently, standard SPPS protocols may result in incomplete reactions, leading to deletion sequences and a lower yield of the desired full-length peptide.

To mitigate these challenges, several strategic adjustments to the standard SPPS workflow are recommended:

  • Choice of Coupling Reagents: The selection of a highly efficient coupling reagent is paramount. For sterically hindered amino acids, phosphonium- or uronium-based reagents such as HBTU, HATU, HCTU, or PyBOP are generally more effective than carbodiimides like DIC. These reagents rapidly form activated esters, driving the coupling reaction to completion even with bulky amino acids.

  • Extended Coupling Times and Double Coupling: A single, standard coupling reaction may be insufficient to achieve complete incorporation of this compound. Therefore, extending the coupling time (e.g., to 2-4 hours) or performing a "double coupling" is often necessary. A double coupling involves draining the initial coupling solution after the first reaction and adding a fresh solution of the activated amino acid for a second coupling step. The use of double coupling for each amino acid has been reported in the synthesis of peptides containing this compound.[2]

  • Monitoring Coupling Efficiency: The ninhydrin (Kaiser) test is an invaluable tool for monitoring the completion of each coupling step. A positive (blue) result indicates the presence of free primary amines, signifying an incomplete reaction and the need for a second coupling. A negative (yellow or faint yellow) result confirms the successful acylation of the N-terminal amine.

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for Fmoc-based SPPS, highlighting the key stages for incorporating this compound.

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Loading Resin->First_AA Deprotection Fmoc Deprotection (20% Piperidine in DMF) First_AA->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-2-Amino-3-ethylpentanoic acid-OH (e.g., HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling (if necessary) Kaiser_Test->Repeat_Coupling Positive Next_AA Couple Next Amino Acid Kaiser_Test->Next_AA Negative Repeat_Coupling->Wash2 Next_AA->Deprotection Repeat Cycle Final_Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) Next_AA->Final_Cleavage Final Cycle Purification Peptide Purification (HPLC) Final_Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH Activated_Ester Activated OAt-Ester AA->Activated_Ester + HATU, DIPEA HATU HATU HATU->Activated_Ester Base DIPEA Base->Activated_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Toolbox with Sterically Hindered Amino Acids

Solid-Phase Peptide Synthesis (SPPS) has fundamentally revolutionized the landscape of peptide science, enabling the routine construction of complex peptide chains that are pivotal in drug discovery, biomaterials, and diagnostics.[1] The strategic incorporation of non-proteinogenic or unnatural amino acids (UAAs) has emerged as a powerful tool to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor specificity.[2] Among these, sterically hindered amino acids, such as 2-Amino-3-ethylpentanoic acid (a β,β-diethyl-α-alanine derivative), present unique synthetic challenges but offer significant advantages in constraining peptide conformation and improving resistance to enzymatic degradation.[3]

This technical guide provides a comprehensive framework for the successful incorporation of Fmoc-protected this compound into peptide sequences using modern SPPS protocols. We will delve into the underlying principles, address the inherent challenges of steric hindrance, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Challenge of Steric Hindrance: A Mechanistic Perspective

The primary obstacle in the incorporation of this compound is the significant steric bulk surrounding the α-carbon and the amino group. This bulk physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to sluggish or incomplete coupling reactions.[4] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often inefficient in overcoming this steric barrier, resulting in deletion sequences and diminished purity of the final product.[5][6]

To surmount this challenge, a combination of highly efficient coupling reagents and optimized reaction conditions is paramount. The goal is to form a highly reactive activated ester of the incoming amino acid that can rapidly acylate the sterically encumbered N-terminus of the peptide-resin.

Core Synthesis Strategy: Reagents and Rationale

The widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy provides a robust and versatile framework for the synthesis of peptides containing this compound.[7]

Recommended Reagents and Their Roles:
Reagent/ComponentRecommended Choice(s)Rationale & In-Depth Explanation
Resin Rink Amide or Wang ResinRink Amide resin is the preferred choice for peptides with a C-terminal amide, a common feature in many bioactive peptides. Wang resin is suitable for peptides requiring a C-terminal carboxylic acid.[1] The choice of resin should also consider the overall hydrophobicity of the target peptide.
Amino Acid Derivative (S)-Fmoc-2-amino-3-ethyl-pentanoic acid or (R)-Fmoc-2-amino-3-ethyl-pentanoic acidThe use of the Fmoc-protected form is essential for the Fmoc/tBu strategy, ensuring that the α-amino group is masked during coupling and can be selectively deprotected.[] The choice of stereoisomer ((S) or (R)) depends on the desired final peptide stereochemistry.[9][10]
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HATU is a premier coupling reagent for sterically hindered amino acids. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more efficient than its HOBt-based analogs (like HBTU) in promoting acylation.[1][5] HCTU is another highly reactive uronium salt that is also very effective for difficult couplings.[4]
Base N,N-Diisopropylethylamine (DIPEA) A non-nucleophilic base is crucial to activate the coupling reagent and neutralize the protonated N-terminus of the peptide-resin without causing unwanted side reactions. DIPEA's steric bulk prevents it from acting as a nucleophile.[11]
Fmoc Deprotection 20% Piperidine in DMFPiperidine is a secondary amine that effectively removes the Fmoc protecting group via a β-elimination mechanism. A 20% solution in a polar aprotic solvent like DMF is the standard for efficient deprotection.[12]
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) These polar aprotic solvents are essential for swelling the resin and solvating the reagents, ensuring that the reaction can proceed efficiently within the solid support matrix. NMP can be particularly beneficial for sequences prone to aggregation.[4]

Experimental Protocols: A Step-by-Step Guide

This section outlines a detailed protocol for the incorporation of Fmoc-2-Amino-3-ethylpentanoic acid into a growing peptide chain on a solid support.

Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 5. Coupling Reaction (Add activated AA to resin) Wash1->Coupling Preactivation 4. Pre-activation of Fmoc-AA-OH (AA + HATU + DIPEA in DMF) Preactivation->Coupling Wash2 6. DMF Wash Coupling->Wash2 Monitoring 7. Coupling Monitoring (Kaiser Test) Wash2->Monitoring DoubleCouple 8. Double Coupling (Repeat steps 4-6) Monitoring->DoubleCouple Positive (Blue) NextCycle Next Amino Acid Cycle Monitoring->NextCycle Negative (Yellow) DoubleCouple->Monitoring NextCycle->Deprotection Continue Synthesis FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) NextCycle->FinalCleavage Final Step

Sources

Application Note: A Robust HPLC-Based Method for the Chiral Separation of 2-Amino-3-ethylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-3-ethylpentanoic acid. As a non-proteinogenic amino acid, its stereoisomeric purity is of significant interest in pharmaceutical research and development due to the differential biological activities of its enantiomers. This guide provides a comprehensive protocol, from sample preparation to data analysis, and delves into the scientific rationale behind the methodological choices, ensuring both reproducibility and a deep understanding of the chiral separation mechanism.

Introduction: The Significance of Chiral Purity

The three-dimensional structure of a molecule is paramount in determining its biological function. For chiral molecules, such as the non-proteinogenic amino acid this compound, the two enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is a critical requirement in drug discovery, development, and quality control.[1][2][3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for achieving this enantioseparation.[1][4] This document outlines a validated method employing a polysaccharide-based CSP for the resolution of this compound enantiomers.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of this method is a chiral stationary phase (CSP) derived from a polysaccharide, such as cellulose or amylose.[5][6] These CSPs are renowned for their broad applicability in resolving a wide array of chiral compounds.[6][7] The mechanism of chiral recognition is multifaceted, involving the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[8] The separation is driven by differences in the stability of these complexes.

Key interactions contributing to chiral recognition on polysaccharide-based CSPs include:

  • Hydrogen Bonding: Interactions between the polar groups of the analyte (e.g., amino and carboxyl groups) and the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: Stacking interactions between aromatic rings of the analyte (if present) and the phenyl groups of the CSP.

  • Steric Interactions: The inclusion of the analyte into the chiral cavities or grooves of the helical polysaccharide structure. The precise fit and steric hindrance experienced by each enantiomer differ, leading to differential retention.[9][10]

The selection of the mobile phase is critical as it modulates these interactions, thereby influencing retention and selectivity.[11][12]

Experimental Protocol

This section provides a step-by-step protocol for the chiral separation of this compound.

Materials and Reagents
  • Racemic this compound: (Sigma-Aldrich, Cat. No. X)

  • HPLC Grade Methanol: (Fisher Scientific, Cat. No. Y)

  • HPLC Grade Acetonitrile: (Fisher Scientific, Cat. No. Z)

  • Formic Acid (≥98%): (Sigma-Aldrich, Cat. No. A)

  • Diethylamine (≥99.5%): (Sigma-Aldrich, Cat. No. B)

  • Deionized Water (18.2 MΩ·cm): Milli-Q® system or equivalent

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chiral Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Data Acquisition and Processing: Agilent OpenLab CDS software or equivalent.

Table 1: Optimized HPLC Method Parameters

ParameterSetting
Mobile Phase Methanol / Acetonitrile / Formic Acid / Diethylamine (50:50:0.1:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes
Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter prior to injection.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Racemic Analyte p2 Dissolve in Mobile Phase (Stock Solution) p1->p2 p3 Dilute to Working Concentration p2->p3 p4 Filter through 0.45 µm Syringe Filter p3->p4 h1 Inject Sample onto CHIRALPAK® AD-H Column p4->h1 Prepared Sample h2 Isocratic Elution with Optimized Mobile Phase h1->h2 h3 Detect at 210 nm h2->h3 d1 Integrate Chromatographic Peaks h3->d1 Chromatogram d2 Calculate Retention Times (tR) d1->d2 d3 Determine Resolution (Rs) d1->d3

Caption: Experimental workflow for chiral separation.

Rationale for Method Development

The development of a successful chiral separation method involves a systematic optimization of various parameters. The choices made in this protocol are grounded in established chromatographic principles.

Choice of Chiral Stationary Phase

Polysaccharide-based CSPs, particularly amylose derivatives like CHIRALPAK® AD-H, have demonstrated broad enantioselectivity for a wide range of compounds, including amino acids.[6][7] Their helical structure creates chiral grooves that facilitate differential interactions with enantiomers.[9][10]

Mobile Phase Composition

The mobile phase composition is a critical factor in achieving optimal resolution.[11][12] A polar organic mode was selected for this application.

  • Methanol and Acetonitrile: These solvents modulate the polarity of the mobile phase and influence the hydrogen bonding interactions between the analyte and the CSP.

  • Formic Acid and Diethylamine: These additives play a crucial role in controlling the ionization state of the amino acid and the CSP.[13][14] The acidic and basic additives help to suppress the zwitterionic nature of the amino acid, leading to improved peak shape and retention. The ionic interactions with the CSP are also modulated, which can significantly impact enantioselectivity.[11]

Method Development Logic

The process of developing a robust chiral separation method often follows a logical progression of optimizing key parameters.

G A Select CSP Type (e.g., Polysaccharide) B Screen Mobile Phase (Normal, Reversed, Polar Organic) A->B C Optimize Organic Modifier Ratio (e.g., MeOH:ACN) B->C D Adjust Additives (Acid/Base Concentration) C->D E Fine-tune Flow Rate and Temperature D->E F Method Validation E->F

Caption: Logical flow for chiral method development.

Expected Results and System Suitability

Under the specified conditions, baseline separation of the two enantiomers of this compound is expected.

Table 2: Expected Chromatographic Parameters

ParameterAcceptance Criteria
Retention Time (tR1) Approx. 8.5 min
Retention Time (tR2) Approx. 10.2 min
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000

Note: Retention times may vary slightly depending on the specific system and column age.

A resolution (Rs) value of 1.5 or greater indicates baseline separation, which is essential for accurate quantification. The tailing factor and theoretical plates are measures of peak shape and column efficiency, respectively.

Alternative Approaches: Derivatization

For amino acids that are challenging to separate directly, pre-column derivatization with a chiral derivatizing agent (CDA) offers an alternative strategy.[15][16] This approach converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.[15][17] A commonly used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[16][17] While effective, this method introduces an additional sample preparation step and the potential for derivatization-related side reactions.[18] For this compound, the direct method presented here is preferred for its simplicity and efficiency.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in a polar organic mobile phase yields excellent resolution and peak shape. By understanding the principles of chiral recognition and the rationale behind the method parameters, researchers can confidently implement and adapt this protocol for their specific needs in the analysis of chiral non-proteinogenic amino acids.

References

  • Fegas, A. et al. Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Journal of Chemistry. Available from: [Link]

  • I.B.S. Chiral HPLC Method Development. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Pávlova, E. A. et al. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Available from: [Link]

  • Dong, M. W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Eeltink, S. et al. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids. Available from: [Link]

  • Miyazawa, T. et al. Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters. Available from: [Link]

  • ResearchGate. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Available from: [Link]

  • ResearchGate. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Available from: [Link]

  • Ilisz, I. et al. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Available from: [Link]

  • ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Available from: [Link]

  • ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • ResearchGate. Scheme of derivatization for amino acid enantiomers by.... Available from: [Link]

  • Chiralpedia. Polysaccharide-based CSPs. Available from: [Link]

  • ResearchGate. Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. Available from: [Link]

  • Gecse, Z. et al. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available from: [Link]

  • Le, T. H. et al. Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Available from: [Link]

  • ResearchGate. Effects of mobile phase's ratio on resolution of amino acid enantiomers. Available from: [Link]

  • Scilit. Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. Available from: [Link]

  • ResearchGate. Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Lee, W. et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the structural elucidation of the non-proteinogenic amino acid, 2-Amino-3-ethylpentanoic acid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, these notes offer in-depth protocols and the scientific rationale behind the experimental design, ensuring technical accuracy and trustworthy, self-validating results.

Introduction and Scientific Context

This compound, an isomer of isoleucine, presents a unique structural challenge for unambiguous characterization. Its asymmetric centers and flexible alkyl chains necessitate a multi-dimensional NMR approach to assign all proton (¹H) and carbon (¹³C) signals confidently. This guide will detail the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to achieve a complete structural assignment. The principles and protocols outlined herein are grounded in established spectroscopic techniques and provide a robust framework for the analysis of similar non-standard amino acids.

The causality behind employing a suite of NMR experiments lies in the need to resolve spectral overlap and establish connectivity between atoms. While ¹H NMR provides initial information on the proton environments and their neighboring protons through scalar coupling, and ¹³C NMR reveals the number of unique carbon environments, complex molecules like this compound often exhibit signal crowding. Therefore, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for mapping the complete bonding network.

Predicted NMR Spectral Data for this compound

In the absence of experimentally published spectra for this compound, the following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of structurally similar compounds, such as L-isoleucine.[1][2][3][4] These predictions serve as a guide for the experimentalist.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in D₂O

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
1COOH--~175-180
2α-CH~3.6 - 3.8d~58-62
3β-CH~1.8 - 2.0m~40-45
4, 4'CH₂~1.2 - 1.5m~25-30
5, 5'CH₃~0.8 - 1.0t~10-15
NH₂NH₂(exchangeable)--

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The multiplicity of the β-CH and CH₂ protons is expected to be complex due to overlapping signals.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[5][6]

Protocol:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from H₂O first to minimize the residual H₂O signal.

  • If necessary, adjust the pH of the solution with DCl or NaOD to ensure complete dissolution and to sharpen the signals of exchangeable protons (if not using D₂O).

  • To ensure the solution is free of particulate matter which can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6]

  • The final sample volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the sequence of NMR experiments to be performed for a thorough structural analysis.

Caption: Workflow for NMR data acquisition.

Protocol:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to visualize all proton signals, their integrations, and coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled, typically through 2-3 bonds. It is crucial for tracing out the proton spin systems within the molecule.[7][8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous C-H one-bond correlations.[9][10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two to three bonds. This is vital for connecting different spin systems and confirming the overall carbon skeleton.[11][12]

Data Processing and Analysis

A systematic approach to data processing is essential for accurate spectral interpretation.

Sources

Application Note: Mass Spectrometry for Identifying Peptides with "2-Amino-3-ethylpentanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-standard amino acids (nsAAs) into peptide therapeutics is a burgeoning field in drug development, offering pathways to novel functionalities and improved pharmacokinetic properties. 2-Amino-3-ethylpentanoic acid, an isomer of leucine and isoleucine, presents a significant analytical hurdle. Its identical molecular weight to these common residues renders conventional mass spectrometry insufficient for unambiguous identification. This application note provides a comprehensive, multi-faceted strategy for the confident identification and localization of this compound in synthetic peptides. We detail field-proven protocols combining orthogonal chromatographic separation with advanced tandem mass spectrometry techniques, including Electron Transfer Dissociation (ETD). This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges of isomeric differentiation in peptide analysis.

Introduction: The Isomer Challenge

In the quest for novel therapeutics, peptides incorporating nsAAs are of high interest. This compound is one such nsAA used in organic synthesis and chemical research.[1][2] Its structural similarity to the proteinogenic amino acids leucine (Leu) and isoleucine (Ile) makes it a compelling candidate for modifying peptide structure and function.

However, this similarity is the crux of a major analytical problem. Mass spectrometry (MS) identifies molecules based on their mass-to-charge ratio (m/z). Since this compound, leucine, and isoleucine are isomers, they share the exact same molecular formula (C7H15NO2) and mass (145.110 Da).[3][4] Consequently, a standard MS analysis cannot differentiate a peptide containing this compound from one containing Leu or Ile.

Distinguishing these isomers is one of the most significant challenges in the field.[5][6] While tandem mass spectrometry (MS/MS) provides sequence information by fragmenting the peptide, the resulting fragmentation patterns for isomers can be strikingly similar, especially with common techniques like Collision-Induced Dissociation (CID).[7][8] Therefore, a robust and reliable methodology requires more than just mass measurement; it necessitates a combination of high-resolution separation and advanced fragmentation strategies.

A Multi-Faceted Analytical Strategy

Confident identification of a peptide containing this compound relies on a self-validating system that combines two key pillars:

  • Orthogonal Chromatographic Separation: Physically separating the isomeric peptides before they enter the mass spectrometer.

  • Advanced Tandem Mass Spectrometry: Employing fragmentation techniques that are sensitive to the subtle structural differences in the amino acid side chains.

The absolute confirmation must come from comparing the retention time and fragmentation spectrum of the unknown sample to a verified synthetic standard of the peptide containing this compound.

Workflow cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Validation & Identification Sample Peptide Sample (Unknown Isomer) LC HILIC Separation (Protocol 1) Sample->LC Standard Synthetic Standard (Known this compound) Standard->LC MS High-Resolution MS/MS (Protocol 2) LC->MS Time-Resolved Elution Data Data Analysis MS->Data Acquire MS/MS Spectra Confirm Confident Identification Data->Confirm Compare Retention Time & Fragmentation Pattern

Caption: Overall analytical workflow for isomeric peptide identification.

Protocol 1: Orthogonal Chromatographic Separation

The most effective way to differentiate isomers is to separate them chromatographically.[9] Due to the polar nature of underivatized amino acids and peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[10][11][12] HILIC separates compounds based on their polarity, a property that can be influenced by the subtle structural differences between isomers.[11]

Objective: To achieve baseline or near-baseline separation of the peptide containing this compound from its Leu and Ile counterparts.

Methodology
  • Column Selection:

    • Primary: An amide-based HILIC column (e.g., Acquity BEH Amide, 1.7 µm). These have demonstrated excellent performance in separating isomeric amino acids.[9]

    • Alternative: Penta-hydroxy or bare silica-based HILIC columns can also provide the necessary selectivity.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Water:Acetonitrile, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, adjusted to pH 3.0 with Formic Acid.

    • Rationale: Volatile buffers like ammonium formate are crucial for compatibility with mass spectrometry.[10] The buffer salt content influences peak shape and retention.[13]

  • LC Gradient Elution:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0595Initial
1.05956
12.040606
13.05956
15.05956
Protocol 2: High-Resolution Tandem Mass Spectrometry

Once chromatographic separation is optimized, the mass spectrometer is used to acquire high-quality MS/MS spectra for each eluting isomer. Employing fragmentation methods beyond standard CID is key.

Objective: To generate fragment ions that are unique or have significantly different relative abundances for each isomer, allowing for structural confirmation.

Instrumentation
  • A hybrid Quadrupole-Orbitrap or Ion Trap mass spectrometer equipped with both CID/HCD and ETD fragmentation capabilities is ideal.

MS Settings
ParameterSettingRationale
Full MS (MS1)
Resolution60,000For accurate precursor mass determination.
Scan Range350-1800 m/zTo cover the expected m/z of the peptide precursor.
AGC Target1e6To ensure good ion statistics.
MS/MS (dd-MS2)
Isolation Window1.2 m/zFor specific isolation of the precursor ion.
CID/HCD Settings
Activation EnergyNormalized Collision Energy (NCE) 28-32%Standard energy for b- and y-ion formation. Requires optimization for each peptide.
Resolution30,000For accurate fragment ion mass measurement.
ETD Settings
ETD ReagentFluoranthene AnionsA common and efficient ETD reagent.
ETD Reaction Time20-50 msThe duration of the ion-ion reaction; peptide-dependent.
Supplemental Activation10-15%Can enhance fragmentation of charge-reduced precursors.[14]
Fragmentation Strategy: The Power of ETD

Collision-Induced Dissociation (CID) typically cleaves the peptide amide bond, producing b- and y-ions. While useful for sequencing, these fragments are often insensitive to the side-chain structure of isomers like Leu and Ile.[7][15]

Electron Transfer Dissociation (ETD), however, is a non-ergodic fragmentation technique that cleaves the N-Cα bond along the peptide backbone, producing c- and z-ions.[16] This process is less dependent on the peptide's sequence and can preserve labile post-translational modifications. More importantly for isomer differentiation, the radical-driven mechanism of ETD can induce side-chain cleavages, producing diagnostic w-ions that can help distinguish Leu from Ile.[16][17] The combination of ETD with supplemental collisional activation (EThcD) is particularly powerful for generating these characteristic ions.[18]

Fragmentation cluster_CID CID / HCD cluster_ETD ETD / EThcD Peptide Peptide Precursor Ion [M+nH]n+ CID Collision Cell Peptide->CID ETD Ion-Ion Reaction Peptide->ETD BY_ions b- and y-ions (Amide Bond Cleavage) CID->BY_ions CZ_ions c- and z-ions (N-Cα Bond Cleavage) ETD->CZ_ions W_ions Diagnostic w-ions (Side-Chain Fragments) CZ_ions->W_ions Supplemental Activation (EThcD)

Caption: Comparison of CID and ETD fragmentation pathways.

Data Analysis and Interpretation

A successful analysis will yield multiple datasets for comparison:

  • Chromatogram of the unknown sample.

  • Chromatogram of the synthetic standard.

  • MS/MS spectra (CID and ETD) for each peak in the unknown sample.

  • MS/MS spectra (CID and ETD) for the synthetic standard.

The Path to Confident Identification:

  • Retention Time Matching: The primary evidence for identification is the co-elution of a peak in the unknown sample with the synthetic standard under identical HILIC conditions.

  • MS/MS Spectral Comparison: The MS/MS fragmentation pattern of the co-eluting peak must be identical to that of the synthetic standard. This includes the relative abundances of all major fragment ions.

  • Diagnostic Ion Analysis (ETD): Scrutinize the ETD spectra for the presence of diagnostic w-ions or other unique fragment ions that differ between the isomers. While specific w-ions for this compound are not extensively documented, a difference in the ETD spectrum compared to known Leu/Ile spectra is strong evidence of a different isomer. Recent statistical frameworks can help differentiate isomers even when spectra differ only in peak intensities.[8]

  • MS3 Analysis (Optional): For ultimate confirmation, MS3 experiments can be performed.[7] In this approach, a specific fragment ion from the MS2 stage (e.g., a z-ion containing the isomeric residue) is isolated and fragmented again. Differences in the resulting MS3 spectra can provide definitive localization of the isomeric site.[7][15]

Conclusion

The identification of peptides containing this compound is a non-trivial analytical task that requires moving beyond routine mass spectrometric methods. The inherent ambiguity caused by its isomerism with leucine and isoleucine demands a rigorous, multi-step approach. By combining the resolving power of Hydrophilic Interaction Liquid Chromatography with the structural insight provided by advanced fragmentation techniques like ETD and EThcD, researchers can achieve confident and unambiguous identification. The cornerstone of this entire process is the use of a verified synthetic standard, which provides the ultimate validation through direct comparison of both chromatographic retention time and mass spectral fragmentation patterns. This robust methodology empowers scientists in drug discovery and proteomics to accurately characterize novel peptide entities, ensuring data integrity and accelerating therapeutic development.

References
  • Yin, H., & O'Connor, P. B. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews, 31(5), 609-625. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • HILICON AB. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • Hogan, J. M., & Julian, R. R. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(3), 487–495. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Coon, J. J. (2017). The Role of Electron Transfer Dissociation in Modern Proteomics. Journal of the American Society for Mass Spectrometry, 28(11), 2239–2250. [Link]

  • Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(3), 297-308. [Link]

  • Han, H., & Xia, Y. (2010). Electron Transfer Dissociation with Supplemental Activation to Differentiate Aspartic and Isoaspartic Residues in Doubly Charged Peptide Cations. Journal of the American Society for Mass Spectrometry, 21(3), 428–435. [Link]

  • Peake, D. A., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 457, 43-49. [Link]

  • Chromatography Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. [Link]

  • Song, Y., & Xia, Y. (2013). Radical cascades in electron transfer dissociation (ETD) – implications for characterizing peptide disulfide regio-isomers. Analyst, 138(11), 3147-3155. [Link]

  • Hogan, J. M., & Julian, R. R. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Yin, H., & O'Connor, P. B. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. ResearchGate. [Link]

  • Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. [Link]

  • Klein, D. R., et al. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, 36(5), e9246. [Link]

  • Lebedev, A. T., et al. (2015). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Analytical Chemistry, 87(18), 9259-9266. [Link]

  • LookChem. (n.d.). Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. [Link]

  • Jia, W., et al. (2018). Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry. Analytical Chemistry, 90(15), 9445–9453. [Link]

  • Na, S., & Paek, E. (2014). Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. Journal of Proteome Research, 13(10), 4447–4455. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518928, this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10125066, (S)-2-Amino-3-ethylpentanoic acid. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Waters Corporation. (n.d.). Electron Transfer Dissociation (ETD). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15852244, (R)-2-Amino-3-ethylpentanoic acid. [Link]

  • Johnson, J. L., et al. (2020). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Metabolomics, 16(5), 60. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 791, 2-Amino-3-methylpentanoic acid. [Link]

  • Chemsrc. (n.d.). 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. [Link]

  • Yates, J. R., III, et al. (1996). Identification of amino acids by mass spectrometry.

Sources

Protecting group strategies for "2-Amino-3-ethylpentanoic acid" in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for 2-Amino-3-ethylpentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Navigating the Challenge of Steric Hindrance in SPPS

This compound is a non-canonical, β-branched aliphatic amino acid. Its unique structure, featuring an ethyl group at the β-carbon, presents a significant steric obstacle during solid-phase peptide synthesis (SPPS). This steric bulk in close proximity to the reacting centers—the α-amino and α-carboxyl groups—can dramatically impede reaction kinetics, leading to incomplete couplings and deletions in the peptide sequence.

This guide provides a detailed analysis of protecting group strategies and optimized protocols for the successful incorporation of this compound into synthetic peptides. We will explore the comparative advantages of the two primary Nα-protection schemes, Fmoc and Boc chemistry, and underscore the critical role of advanced coupling reagents in overcoming the steric barrier. This document is intended for researchers and drug development professionals seeking to expand their peptide design space with challenging, non-canonical amino acids.

Part 1: Nα-Protecting Group Strategy Selection

The choice of the temporary Nα-protecting group is the foundational decision in any SPPS strategy. It dictates the chemical environment of the entire synthesis, including the deprotection conditions and the selection of orthogonal, permanent side-chain protecting groups for other residues in the sequence.[1]

The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc group is the cornerstone of modern SPPS, prized for its base-labile nature.[1] Deprotection occurs under mild, non-acidic conditions, which preserves acid-sensitive linkers and side-chain protecting groups, offering broad compatibility.[2][]

  • Protection Mechanism: The amino acid is typically reacted with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions to form a stable carbamate.[1][2]

  • Deprotection Mechanism: The Fmoc group is rapidly cleaved by a β-elimination reaction, typically initiated by a secondary amine base like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2][] The resulting dibenzofulvene byproduct is scavenged by the amine to prevent side reactions.[2]

Advantages for this compound:

  • Orthogonality: Fmoc is completely orthogonal to the common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and the resin linkers (e.g., Wang, Rink Amide), which are cleaved in the final step with strong acid like trifluoroacetic acid (TFA).[1][2]

  • Milder Conditions: The iterative use of mild base prevents premature cleavage of the peptide from the resin or loss of side-chain protection, which can be a concern in lengthy syntheses using the Boc strategy.[2][]

The Boc (tert-Butoxycarbonyl) Strategy

The Boc strategy is the classical approach to SPPS. It employs an acid-labile Boc group for temporary Nα-protection in conjunction with more robust, benzyl-based side-chain protecting groups that require very strong acids (like HF) for final cleavage.[4][5]

  • Protection Mechanism: The amino acid is protected using di-tert-butyl dicarbonate (Boc anhydride) or Boc-ON.

  • Deprotection Mechanism: The Boc group is removed by treatment with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] This process generates a reactive tert-butyl cation, which must be scavenged to prevent side reactions with nucleophilic residues like Met or Trp.[5]

Advantages for this compound:

  • Lower Cost: Boc-protected amino acids and the associated reagents are often less expensive than their Fmoc counterparts.

  • Reduced Aggregation: In some cases, the repeated TFA treatments in Boc-SPPS can help disrupt inter-chain aggregation that can hinder synthesis, although this is sequence-dependent.

Table 1: Comparison of Fmoc and Boc Nα-Protection Strategies
FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-Fluorenylmethyloxycarbonyltert-Butoxycarbonyl
Deprotection Reagent 20% Piperidine in DMF25-50% TFA in DCM
Deprotection Chemistry β-Elimination (Base-labile)[]Acidolysis (Acid-labile)[5]
Orthogonal Side-Chain PGs Acid-labile (tBu, Boc, Trt, Pbf)[1]Benzyl-based (Bzl, Z)
Final Cleavage Strong Acid (e.g., >90% TFA)Very Strong Acid (e.g., HF, TFMSA)[4]
Key Advantage Mild conditions, high orthogonalityLower cost, potentially reduced aggregation
Key Disadvantage Potential for dibenzofulvene side reactionsHarsh repetitive acidolysis, requires scavengers

Part 2: The Critical Role of Coupling Reagents for Hindered Residues

Due to the steric bulk of this compound, standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often inefficient, leading to low yields and failed couplings.[6] Success hinges on the use of modern, high-efficiency activating agents that generate highly reactive esters and minimize racemization.[7]

These reagents are typically based on aminium/uronium or phosphonium salts of hydroxybenzotriazole (HOBt) or its more reactive analogues, such as 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure.[7]

  • Aminium/Uronium Reagents (HATU, HBTU, HCTU, COMU): These are among the most effective reagents for difficult couplings.[7] HATU, which forms a highly reactive OAt-ester, is particularly well-suited for sterically hindered amino acids.[7][8] COMU offers comparable efficiency to HATU but with improved safety and solubility profiles, as it is based on Oxyma Pure instead of the potentially explosive HOAt/HOBt.[8]

  • Phosphonium Reagents (PyBOP, PyAOP): These reagents, like their aminium counterparts, form highly activated esters. PyAOP, the HOAt-based analogue of PyBOP, is exceptionally potent and has been successfully used for coupling hindered residues.[6][7]

Table 2: Recommended Coupling Reagents for Hindered Amino Acids
ReagentClassActivating AdditiveKey Features & Considerations
HATU Aminium/UroniumHOAt (in situ)Gold Standard. Highly efficient for hindered couplings due to the formation of reactive OAt-esters and anchimeric assistance from the pyridine nitrogen.[7]
HCTU Aminium/Uronium6-Cl-HOBt (in situ)More cost-effective than HATU with very high reactivity. Excellent for routine and difficult couplings.
COMU Aminium/UroniumOxyma Pure (in situ)Safer alternative to HATU/HBTU (non-explosive byproducts). Excellent solubility and efficiency, especially for microwave-assisted SPPS.[8]
PyAOP PhosphoniumHOAt (in situ)Extremely powerful reagent, proven effective for preparing peptides with highly hindered amino acids like Aib.[6] Avoids guanidinylation side reactions.

Part 3: Diagrams and Visual Workflows

General SPPS Cycle

This diagram illustrates the fundamental iterative process of solid-phase peptide synthesis.

SPPS_Cycle cluster_resin Peptide-Resin Resin_PG PG-AA(n)-...-AA(1)-Resin Deprotection Nα-Deprotection (e.g., Piperidine or TFA) Resin_PG->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Free N-terminus Coupling Coupling (Protected AA + Reagent) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Lengthened Peptide Repeat Repeat for next AA Wash2->Repeat

Caption: The iterative four-step cycle of Solid-Phase Peptide Synthesis (SPPS).

Protecting Group Chemistry

These diagrams show the core mechanisms for the removal of Fmoc and Boc protecting groups.

Protection_Mechanisms cluster_fmoc Fmoc Deprotection (Base-Mediated β-Elimination) cluster_boc Boc Deprotection (Acidolysis) Fmoc_AA Fmoc-NH-Peptide Intermediate Deprotonation at Fluorenyl CH Fmoc_AA->Intermediate Piperidine + Piperidine (Base) Piperidine->Intermediate Free_Amine H₂N-Peptide + Dibenzofulvene-Piperidine Adduct Intermediate->Free_Amine Elimination Boc_AA Boc-NH-Peptide Protonation Protonation of Carbonyl Boc_AA->Protonation TFA + TFA (Acid) TFA->Protonation Free_Amine_Boc H₃N⁺-Peptide + Isobutylene + CO₂ Protonation->Free_Amine_Boc Loss of CO₂ & t-butyl cation

Caption: Mechanisms for Fmoc (base-labile) and Boc (acid-labile) deprotection.

Part 4: Experimental Protocols

Disclaimer: These protocols are general guidelines. Optimization may be required based on the specific peptide sequence, resin, and available instrumentation. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Nα-Fmoc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product into ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography if necessary.

  • Verification: Confirm the structure and purity by LC-MS and NMR.

Protocol 2: SPPS Coupling Cycle (Fmoc Strategy) for a Hindered Residue

This protocol assumes a standard 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide).

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-2-Amino-3-ethylpentanoic acid (4.0 eq), HATU (3.9 eq), and N,N-Diisopropylethylamine (DIPEA) (8.0 eq) in DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. Note: Coupling times for hindered residues must be extended. A Kaiser test should be performed to confirm reaction completion. If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to prepare for the next cycle.

Conclusion

The successful incorporation of sterically demanding residues like this compound into peptides is a testament to the robustness of modern SPPS methodologies. While its β-branched structure poses a kinetic challenge, this can be reliably overcome through a judicious combination of protecting group strategy and high-performance coupling reagents. The Fmoc strategy is generally preferred for its mild conditions and broad compatibility. The use of powerful activating agents, such as HATU or COMU, is not merely recommended but essential for achieving high coupling efficiencies and ensuring the integrity of the final peptide product. By employing the optimized protocols outlined in this guide, researchers can confidently utilize this and other challenging amino acids to advance their scientific and therapeutic objectives.

References

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Vector Labs. Boc Protected Amino Acids.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • AAPPTec.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sunresin. Boc / Bzl Solid Phase Synthesis.
  • BOC Sciences.
  • AAPPTec. (2015). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BOC Sciences. Amino Acid Protection & Deprotection Services.
  • ChemPep Inc. Overview of Fmoc Amino Acids.

Sources

Application Note: Enhancing Peptide Helicity and Stability via Covalent Stapling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Peptide Chemistry and Drug Development

Introduction: The Challenge and Promise of Peptide Therapeutics

Peptides represent a compelling class of therapeutics, offering high specificity and potency that can bridge the gap between small molecules and large biologics.[1] However, their clinical translation is often hampered by inherent limitations: short, linear peptides are typically unstructured in solution and are rapidly cleared and degraded by proteases.[2][3] A primary strategy to overcome these hurdles is to constrain the peptide into its bioactive conformation, most commonly an α-helix, which is a structural motif central to mediating countless protein-protein interactions (PPIs).[4][5]

While the incorporation of sterically bulky, non-proteinogenic amino acids—such as 2-Amino-3-ethylpentanoic acid—can theoretically induce localized conformational preferences, a far more robust and widely adopted strategy is all-hydrocarbon peptide stapling . This technique involves the covalent cross-linking of two amino acid side chains to form a macrocyclic brace, effectively "stapling" the peptide into a stable α-helical structure.[6][7] This approach not only pre-organizes the peptide for target binding but also confers remarkable resistance to enzymatic degradation and can enhance cell permeability.[4][8][9]

This guide provides a comprehensive overview of the principles, design considerations, and detailed experimental protocols for synthesizing and validating all-hydrocarbon stapled peptides using ring-closing metathesis (RCM).

Part 1: The Core Principle of All-Hydrocarbon Stapling

All-hydrocarbon stapling is a powerful chemical intervention that combines two helix-stabilizing strategies: the nucleation of the helix via α,α-disubstitution and its reinforcement through macrocyclic bridge formation.[7][10] The process relies on the incorporation of specialized non-natural amino acids bearing terminal olefin tethers into the peptide sequence during synthesis.

Mechanism of Action: Ring-Closing Metathesis (RCM)

The covalent staple is installed via a ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction.[11][12] This reaction, typically performed while the peptide is still attached to the solid-phase resin, joins the two olefinic side chains to form a stable, all-hydrocarbon macrocycle.[7][13]

The key components are:

  • Non-Natural Amino Acids: These are α,α-disubstituted amino acids, where one substituent is typically a methyl group (which helps nucleate the helix) and the other is an alkene-terminated hydrocarbon chain of varying length.[13]

  • Ruthenium Catalyst: First-generation Grubbs catalysts are most commonly employed due to their stability and effectiveness in this application.[10][14] The catalyst facilitates the intramolecular reaction between the two olefinic tethers, forming the macrocycle and releasing ethylene as a byproduct.[13]

Caption: The Ring-Closing Metathesis (RCM) reaction for peptide stapling.

Common Stapling Architectures

The placement of the non-natural amino acids dictates the span of the staple. The two most common patterns are:

  • (i, i+4) Stapling: Spans one full turn of the α-helix. This is typically achieved by incorporating two (S)-α-(pent-4'-enyl)alanine (S5) residues.[6][10]

  • (i, i+7) Stapling: Spans two turns of the α-helix. This is often accomplished using a pair of (S)-α-(pent-4'-enyl)alanine (S5) and (R)-α-(oct-7'-enyl)alanine (R8) residues to create a longer cross-link.[4][6]

Part 2: A Step-by-Step Protocol for Stapled Peptide Synthesis

This section outlines a detailed workflow for the generation of a singly stapled (i, i+4) peptide.

Step 1: Design and Strategic Planning

Success begins with careful design. The primary goal is to stabilize the helix without disrupting the peptide's binding interface with its target.

  • Staple Placement: The staple should be positioned on the non-interacting face of the helix. If a co-crystal structure of the parent peptide with its target is available, this face can be readily identified.[14]

  • Amino Acid Substitution: Non-natural amino acids replace native residues at the chosen i and i+4 positions.

  • Sequence Optimization: Residues that can interfere with ruthenium catalysis, such as methionine (due to its thioether group), should be replaced with a non-interfering isostere like norleucine.[14]

Step 2: Solid-Phase Peptide Synthesis (SPPS)

Automated SPPS using standard Fmoc [N-(9-fluorenyl)methoxycarbonyl] chemistry is the method of choice.[14][15]

Table 1: SPPS Reagent and Protocol Modifications

ParameterStandard ProtocolModification for StaplingRationale
Coupling Reagents HBTU, HCTUHATU, PyClockMore potent reagents are needed to overcome the steric hindrance of α,α-disubstituted amino acids.
Coupling Time 20-45 minutes60-120 minutes, double couplingEnsures complete acylation of the sterically hindered N-terminus following a non-natural amino acid.[14]
Monitoring Kaiser (Ninhydrin) TestLC-MS of a small cleaved sampleThe α,α-disubstituted amino acids are secondary amines and will not give a positive Kaiser test result.[13]
Step 3: On-Resin Ring-Closing Metathesis (RCM)

This critical step is performed after the linear peptide has been fully assembled but before final cleavage from the resin. The on-resin approach leverages the pseudo-dilution effect to favor the desired intramolecular reaction over intermolecular oligomerization.[13]

Detailed RCM Protocol (50 µmol scale):

  • Resin Preparation: Swell the peptide-bound resin in 1,2-dichloroethane (DCE) for 20 minutes. Drain the solvent.

  • Catalyst Solution: In a separate vial, dissolve 8-10 mg of Grubbs' Catalyst (1st Generation) in 2 mL of DCE. The solution should be a deep purple color.[14]

  • First Reaction Cycle: Add the catalyst solution to the resin. Agitate the reaction vessel (e.g., by bubbling with argon or nitrogen) at room temperature for 2-3 hours. The solution will gradually turn brown as the reaction proceeds.[14]

  • Wash: Drain the catalyst solution and wash the resin thoroughly with DCE (3x) and DMF (3x) to remove residual ruthenium byproducts.

  • Second Reaction Cycle (Optional but Recommended): To drive the reaction to completion, repeat steps 2 and 3 with a fresh solution of the catalyst.[14]

  • Final Wash: Wash the resin extensively with DCE and DMF, followed by DCM, and dry the resin under vacuum.

Safety Note: Ruthenium catalysts and chlorinated solvents like DCE should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Step 4: Cleavage, Purification, and Verification
  • Cleavage: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and dissolve the crude product in a water/acetonitrile mixture. Purify the stapled peptide using reverse-phase high-performance liquid chromatography (HPLC).[15]

  • Verification: Confirm the identity and purity of the final product via Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical HPLC. The expected mass will correspond to the linear peptide minus 28 Da (the mass of ethylene, C₂H₄).

Caption: A complete workflow for the synthesis of stapled peptides.

Part 3: Validation and Characterization Protocols

Successful synthesis must be followed by rigorous biophysical characterization to validate the impact of the staple.

Protocol 1: Assessing α-Helicity with Circular Dichroism (CD)

CD spectroscopy is the gold-standard technique for measuring the secondary structure content of peptides in solution.[4] α-helices exhibit a characteristic CD spectrum with two negative minima at approximately 208 nm and 222 nm.[16][17]

  • Sample Preparation: Prepare a 50 µM solution of the purified stapled peptide and its corresponding linear (unstapled) control peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Data Acquisition:

    • Use a quartz cuvette with a 0.1 cm path length.

    • Record spectra from 260 nm to 190 nm at 20°C.

    • Average 3-5 scans for each sample to improve the signal-to-noise ratio.

    • Subtract the spectrum of the buffer alone (blank).

  • Data Analysis: Convert the raw ellipticity (θ) to Mean Residue Ellipticity (MRE) and calculate the percent helicity using the MRE value at 222 nm. A significant increase in negative MRE at 222 nm for the stapled peptide compared to the linear control confirms successful helix stabilization.[16][18]

Caption: Stapling transforms a flexible peptide into a stable α-helix.

Protocol 2: Evaluating Proteolytic Stability

A key advantage of stapling is the dramatic increase in resistance to proteases.[2][5] The rigid helical structure sequesters the peptide backbone, making it a poor substrate for enzymatic cleavage.[2]

  • Reaction Setup:

    • Prepare a 50 µM solution of the stapled peptide and its linear control in an appropriate assay buffer (e.g., 10 mM Tris, pH 8.0).

    • Prepare a stock solution of a broad-spectrum protease, such as Proteinase K (100 µg/mL in the same buffer).[19]

  • Digestion:

    • Initiate the reaction by adding the protease to the peptide solution (e.g., at a 1:100 enzyme:substrate ratio). Incubate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA or by heating.

    • Analyze the samples by analytical HPLC or LC-MS.

  • Data Analysis: Quantify the percentage of intact peptide remaining at each time point by measuring the area of the corresponding peak in the HPLC chromatogram. Plot the percentage of intact peptide versus time to determine the peptide's half-life (t₁/₂).[19]

Table 2: Expected Characterization Outcomes

PropertyLinear Peptide (Control)Stapled PeptideMethod of Verification
α-Helicity Low (<15%)High (50-90%)Circular Dichroism[16]
Proteolytic Half-Life Short (minutes)Long (hours)Protease Degradation Assay[19]
Cellular Uptake Typically lowOften enhancedConfocal Microscopy (with fluorescent tag)
Target Affinity (K_D) BaselineOften improvedFluorescence Polarization, SPR, ITC

Conclusion

All-hydrocarbon peptide stapling is a validated and powerful strategy for transforming biologically active but unstable peptides into robust, cell-permeable research tools and potential therapeutics.[4][6] By enforcing a stable α-helical conformation, stapling directly addresses the core challenges of proteolytic degradation and conformational entropy. The detailed protocols and validation methods described herein provide a framework for researchers to successfully design, synthesize, and characterize these promising next-generation peptide molecules.

References

  • Verdine, G. L., & Walensky, L. D. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. [Link]

  • Gyros Protein Technologies. (n.d.). Hydrocarbon stapled peptides: a new strategy to advance anti-microbial therapy Review Article. Gyros Protein Technologies Website. [Link]

  • CD Formulation. (n.d.). Stapled Peptide Synthesis. CD Formulation Website. [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Methods in Molecular Biology. [Link]

  • Walensky, L. D., & Verdine, G. L. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. ACS Medicinal Chemistry Letters. [Link]

  • Di Pisa, M., et al. (2015). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules. [Link]

  • Li, P., et al. (2017). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC Website. [Link]

  • Walensky, L. D., & Verdine, G. L. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry. [Link]

  • Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Gyros Protein Technologies Website. [Link]

  • Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols. [Link]

  • Zhang, M., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Exploratory Drug Science. [Link]

  • BioDuro. (2024). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro Website. [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Website. [Link]

  • Carner, F., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences. [Link]

  • Biotage. (2023). Automating stapled peptide synthesis: overcoming DMF poisoning. Biotage Website. [Link]

  • Queval, P., et al. (2019). Aqueous olefin metathesis: recent developments and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Binder, J. B., & Raines, R. T. (2009). Olefin Metathesis for Chemical Biology. Current Opinion in Chemical Biology. [Link]

  • Lau, Y. H., et al. (2015). Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. Chemical Science. [Link]

  • Karas, J. A., et al. (2023). Development of stapled NONO-associated peptides reveals unexpected cell permeability and nuclear localisation. ChemRxiv. [Link]

  • Isenegger, P. G., et al. (2021). Protease-Resistant and Cell-Permeable Double-Stapled Peptides Targeting the Rab8a GTPase. ResearchGate. [Link]

  • O'Leary, B., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society. [Link]

  • Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of native peptide 29 and stapled peptides 27–39. ResearchGate. [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions. ResearchGate. [Link]

  • Tejeda-Ferrer, N., et al. (2022). Rapid Evaluation of Staple Placement in Stabilized Alpha Helices using Bacterial Surface Display. bioRxiv. [Link]

  • Sarek, J., et al. (2015). Assessing the Efficacy of Mdm2/ Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays. ScienceOpen. [Link]

  • Meaders, J. L., et al. (2017). A study of 2-component i, i + 3 peptide stapling using thioethers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Metal-Free Peptide Stapling Strategies. ACS Omega. [Link]

  • Wikipedia. (n.d.). Alpha helix. Wikipedia. [Link]

  • Muttenthaler, M., et al. (2019). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. Trends in Biochemical Sciences. [Link]

  • Spring, D. R., et al. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols. [Link]

  • SciSpace. (n.d.). A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling. SciSpace. [Link]

  • Li, P., et al. (2014). A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling pathway. Chemical Science. [Link]

  • ResearchGate. (n.d.). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. ResearchGate. [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-ethylpentanoic acid. PubChem. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Labeling peptides with "2-Amino-3-ethylpentanoic acid" for structural studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of 2-Amino-3-ethylpentanoic Acid for Advanced Structural and Functional Peptide Studies

Abstract

The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, function, and metabolic stability. This compound, a sterically hindered, non-natural amino acid, offers a unique tool for probing peptide-protein interactions, constraining peptide conformation, and enhancing resistance to enzymatic degradation. This document provides a comprehensive guide for the successful incorporation of this compound into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind protocol choices, provide detailed step-by-step methodologies, and discuss the characterization of the resulting modified peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this amino acid in their structural and functional studies.

Introduction: The Rationale for Utilizing this compound

This compound is a non-proteinogenic amino acid characterized by a bulky, ethyl-branched side chain. This unique structural feature imparts significant steric hindrance, which can be strategically employed to:

  • Modulate Bioactivity: The bulky side chain can disrupt or enhance key binding interactions with biological targets, providing valuable structure-activity relationship (SAR) data.

  • Enhance Proteolytic Stability: The steric bulk can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in-vivo half-life of peptide-based therapeutics.

  • Induce Specific Secondary Structures: The conformational constraints imposed by the bulky side chain can be used to favor specific secondary structures, such as β-turns or helical motifs.

The successful application of this compound in peptide research hinges on its efficient and reliable incorporation during synthesis and the subsequent rigorous characterization of the modified peptide.

Key Reagents and Equipment

Reagent/Equipment Supplier Example Purpose
Fmoc-L-2-amino-3-ethylpentanoic acidBroadPharmBuilding block for SPPS
Rink Amide MBHA ResinVariousSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)ACS GradeSolvent for SPPS
Dichloromethane (DCM)ACS GradeSolvent for SPPS
PiperidineACS GradeFmoc deprotection
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousCoupling reagent
N,N-Diisopropylethylamine (DIPEA)ACS GradeBase for coupling reaction
Trifluoroacetic acid (TFA)ACS GradeCleavage of peptide from resin
Triisopropylsilane (TIS)ACS GradeScavenger for cleavage
Acetonitrile (ACN)HPLC GradeMobile phase for HPLC
WaterHPLC GradeMobile phase for HPLC
Automated Peptide SynthesizerVariousFor automated synthesis
Preparative HPLC SystemVariousFor peptide purification
Mass Spectrometer (ESI-MS)VariousFor mass verification
NMR SpectrometerVariousFor structural analysis

Experimental Workflow: From Synthesis to Characterization

The overall workflow for incorporating this compound into a peptide and subsequent analysis is a multi-step process that requires careful attention to detail, particularly during the coupling of the sterically hindered amino acid.

G cluster_0 Peptide Synthesis cluster_1 Cleavage & Purification cluster_2 Characterization Resin_Prep Resin Swelling & Fmoc Deprotection Coupling_Standard Coupling of Standard Amino Acids Resin_Prep->Coupling_Standard Coupling_Bulky Specialized Coupling of this compound Coupling_Standard->Coupling_Bulky Capping Capping of Unreacted Sites Coupling_Bulky->Capping Final_Deprotection Final Fmoc Deprotection Capping->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Preparative HPLC Precipitation->Purification MS_Analysis Mass Spectrometry (ESI-MS) Purification->MS_Analysis HPLC_Analysis Analytical HPLC MS_Analysis->HPLC_Analysis NMR_Analysis NMR Spectroscopy HPLC_Analysis->NMR_Analysis

Figure 1: Overall experimental workflow for the synthesis, purification, and characterization of peptides containing this compound.

Detailed Protocols

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound requires special consideration due to its steric hindrance, which can lead to incomplete coupling reactions if standard protocols are used. The following protocol is optimized for this challenge.

Protocol 5.1.1: Standard Fmoc Deprotection

  • Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin extensively with DMF (5 times), DCM (3 times), and then DMF (3 times).

Protocol 5.1.2: Coupling of Standard Fmoc-Protected Amino Acids

  • In a separate vessel, pre-activate the standard Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 45-60 minutes at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 5.1.3: Optimized Coupling of Fmoc-L-2-amino-3-ethylpentanoic acid

The key to successfully incorporating this bulky amino acid is to enhance the reactivity of the coupling reaction and provide sufficient time for it to proceed to completion.

  • In a separate vessel, dissolve Fmoc-L-2-amino-3-ethylpentanoic acid (4 equivalents) and HCTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to initiate the activation.

  • Allow the pre-activation to proceed for 10-15 minutes. This extended activation time is crucial for the sterically hindered amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Extend the coupling time to 2-4 hours. The reaction progress can be monitored using a Kaiser test.

  • If the Kaiser test is still positive after 4 hours, indicating incomplete coupling, a second coupling step should be performed. Drain the resin and add a freshly prepared solution of activated Fmoc-L-2-amino-3-ethylpentanoic acid and allow it to react for another 2 hours.

  • Once the Kaiser test is negative, drain the solution and wash the resin as described in 5.1.2.

Rationale for Protocol Modification: The ethyl group at the beta-carbon of this compound significantly shields the alpha-amino group of the growing peptide chain, hindering the approach of the activated carboxyl group of the incoming amino acid. By extending the activation and coupling times and using a potent coupling reagent like HCTU, we increase the probability of a successful coupling event. Double coupling is a standard strategy to overcome difficult couplings in SPPS.

Peptide Cleavage and Precipitation
  • After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Peptide Purification and Characterization

Protocol 5.3.1: Purification by Preparative HPLC

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be 5-65% acetonitrile over 60 minutes.

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Protocol 5.3.2: Characterization

Technique Purpose Expected Outcome
Analytical HPLC Assess purityA single, sharp peak indicating >95% purity.
ESI-MS Confirm molecular weightThe observed mass should match the calculated theoretical mass of the peptide containing this compound.
NMR Spectroscopy Determine 3D structure and confirm incorporation2D NMR experiments (TOCSY, NOESY) will show characteristic correlations for the this compound residue and provide distance restraints for structure calculation.

Troubleshooting

Problem Possible Cause Solution
Low coupling efficiency of this compound Insufficient activation or coupling time due to steric hindrance.Increase pre-activation time to 15 minutes and coupling time to 4 hours. Perform a double coupling. Consider a more potent coupling reagent like COMU.
Deletion of the residue following this compound Incomplete deprotection of the Fmoc group on the bulky residue.Extend the second piperidine treatment to 20-30 minutes to ensure complete deprotection.
Low yield of crude peptide Incomplete cleavage from the resin.Extend the cleavage time to 4 hours. Ensure fresh TFA is used.
Multiple peaks in analytical HPLC Incomplete coupling or side reactions.Optimize the coupling protocol for the bulky amino acid. Ensure proper capping of unreacted sites.

Conclusion

The successful incorporation of this compound into synthetic peptides is an achievable goal that can provide valuable insights into peptide structure and function. The key to success lies in recognizing the challenges posed by its steric bulk and adapting standard SPPS protocols accordingly. By extending activation and coupling times, employing potent coupling reagents, and performing careful monitoring of reaction completion, researchers can reliably synthesize these modified peptides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists aiming to leverage the unique properties of this compound in their research endeavors.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

Application Note: AEP-PhotoProbes — A Novel Amino Acid Scaffold for High-Resolution Mapping of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology and designing targeted therapeutics. However, transient or weak interactions are notoriously difficult to capture and analyze using traditional methods like co-immunoprecipitation. This application note introduces a novel methodology utilizing a functionalized derivative of the non-canonical amino acid (ncAA) 2-Amino-3-ethylpentanoic acid as a high-resolution probe for covalently trapping PPIs directly within the cellular environment. By derivatizing the core AEP structure with a photo-activatable moiety, we create AEP-PhotoProbes (e.g., AEP-Diazirine), which can be genetically incorporated into a "bait" protein at a specific site. Upon UV irradiation, the probe forms a covalent bond with adjacent molecules, permanently capturing even the most fleeting "prey" interactors for subsequent identification by mass spectrometry. This guide provides the scientific principles, detailed experimental protocols, and data interpretation strategies for employing AEP-PhotoProbes in PPI discovery.

Scientific Principle: From Inert Scaffold to a Covalent Trap

The utility of this compound (AEP) lies not in its native state, which is chemically inert, but in its potential as a unique structural scaffold. Its ethyl group provides a distinct steric profile compared to natural amino acids like isoleucine or valine. By synthetically modifying AEP to include a photo-reactive group, such as a diazirine, we transform it into a powerful tool for photo-affinity labeling.

The overall principle follows a multi-step, validated workflow:

  • Genetic Encoding of the Probe: The AEP-PhotoProbe is introduced into a "bait" protein at a user-defined position. This is achieved using amber stop codon suppression technology, which involves an engineered aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the UAG (amber) codon and incorporates the AEP-PhotoProbe during translation. This site-specificity is a major advantage, allowing researchers to probe specific interaction interfaces.

  • In-Cell Expression: The engineered plasmid system is expressed in a suitable cell line (e.g., HEK293T), leading to the production of the bait protein with the AEP-PhotoProbe incorporated at the desired location.

  • Photo-Cross-linking: The cells are exposed to a brief pulse of UV light (typically ~365 nm for diazirines). This activates the probe, which extrudes nitrogen gas to form a highly reactive carbene intermediate. This carbene then rapidly and indiscriminately inserts into a nearby C-H or N-H bond of an interacting protein, forming a stable, covalent cross-link.

  • Enrichment and Analysis: The cells are lysed, and the bait protein—now covalently bound to its prey—is enriched, typically via an affinity tag (e.g., His or FLAG tag) engineered onto the bait. The entire complex is then digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured prey proteins.

Diagram: Overall Experimental Workflow

G cluster_0 Phase 1: Probe Incorporation cluster_1 Phase 2: Interaction Capture cluster_2 Phase 3: Analysis A 1. Engineer Plasmid (Bait Protein with UAG codon) B 2. Transfect Cells (with AEP-PhotoProbe & Synthetase/tRNA) A->B C 3. Protein Expression (Bait with incorporated probe) B->C D 4. UV Activation (365 nm) (Covalent Cross-linking) C->D E 5. Cell Lysis D->E F 6. Affinity Purification (Enrich Bait-Prey Complex) E->F G 7. SDS-PAGE & Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Identify Prey Proteins H->I

Caption: Workflow for PPI discovery using AEP-PhotoProbes.

Key Experimental Protocols

Trustworthiness Note: The following protocols include critical control experiments. A parallel experiment conducted without UV activation is mandatory to distinguish true photo-dependent interactors from non-specific background proteins that co-purify with the bait.

Protocol 1: Site-Specific Incorporation of AEP-Diazirine

Objective: To express a bait protein in mammalian cells with AEP-Diazirine incorporated at a specific site.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Lipofectamine 3000

  • Plasmid 1: pcDNA3.1(+) encoding the bait protein with a C-terminal FLAG tag and a UAG amber codon at the desired position.

  • Plasmid 2: pIRE4 encoding the engineered Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS-AF) and its corresponding tRNA(Pyl).

  • AEP-Diazirine probe (e.g., from a commercial supplier)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: The day before transfection, seed 3x10⁶ HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.

  • Probe Preparation: Prepare a 100 mM stock solution of AEP-Diazirine in 0.1 M NaOH. For use, dilute to a final concentration of 250 µM in the cell culture medium.

  • Transfection:

    • In Tube A, dilute 5 µg of the bait plasmid and 5 µg of the PylRS-AF/tRNA plasmid in 500 µL of Opti-MEM.

    • In Tube B, add 20 µL of Lipofectamine 3000 reagent to 500 µL of Opti-MEM.

    • Incubate both tubes for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.

  • Cell Treatment:

    • Aspirate the medium from the HEK293T cells.

    • Add the transfection complex dropwise to the cells.

    • Add 8 mL of fresh DMEM (+10% FBS) containing the final 250 µM concentration of AEP-Diazirine.

  • Incubation: Incubate the cells for 48 hours at 37°C in a CO₂ incubator. Successful incorporation can be verified by Western blot; the full-length protein will only be observed in the presence of the AEP-Diazirine probe.

Protocol 2: In-Cell Photo-Cross-linking and Lysis

Objective: To covalently capture interacting proteins in living cells and prepare the lysate for purification.

Materials:

  • Transfected cells from Protocol 1

  • Ice-cold PBS

  • UV Cross-linker (e.g., Spectrolinker XL-1500) with 365 nm bulbs

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

Methodology:

  • Control Group: Designate one plate of transfected cells as the "-UV" control. This plate will be processed identically but will not be exposed to UV light.

  • Cell Preparation:

    • Aspirate the culture medium.

    • Gently wash the cell monolayer twice with 5 mL of ice-cold PBS.

    • Aspirate the PBS completely and place the dish on ice.

  • Photo-Cross-linking (+UV Group):

    • Remove the lid of the 10 cm dish.

    • Place the open dish on a pre-chilled plate inside the UV cross-linker.

    • Irradiate with 365 nm UV light for 1-5 minutes. The optimal time should be empirically determined to maximize cross-linking while minimizing cell damage.

  • Cell Lysis (All Groups):

    • Immediately add 1 mL of ice-cold RIPA buffer to the dish.

    • Use a cell scraper to scrape the cells off the dish.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new, pre-chilled tube. This is the clarified lysate ready for affinity purification.

Diagram: Photo-Activation Mechanism

G AEP_Diazirine AEP-Diazirine (Probe on Bait Protein) Reactive_Carbene Reactive Carbene Intermediate AEP_Diazirine->Reactive_Carbene  hν (365 nm) - N₂ Covalent_Complex Stable Covalent Bait-Prey Complex Reactive_Carbene->Covalent_Complex  Carbene Insertion Prey_Protein Prey Protein (with C-H bond) Prey_Protein->Covalent_Complex

Caption: UV-induced formation of a reactive carbene for covalent capture.

Data Analysis: Identifying High-Confidence Interactors

After affinity purification and LC-MS/MS analysis, raw data must be processed to identify true interaction partners. This involves comparing the protein identification and quantification data from the "+UV" sample against the "-UV" control.

Key Metrics for Analysis:

  • Fold Change: The ratio of protein abundance (measured by spectral counts or peptide intensity) in the +UV sample versus the -UV sample.

  • p-value: A statistical measure of the significance of the enrichment.

A volcano plot is an effective way to visualize the results, plotting the log₂ (Fold Change) on the x-axis against the -log₁₀ (p-value) on the y-axis.

Table 1: Example Data Interpretation

Protein IDLog₂ (Fold Change, +UV / -UV)-log₁₀ (p-value)Interpretation
Prey_A 5.84.5High-Confidence Interactor: Significantly enriched only upon UV cross-linking.
Prey_B 4.93.8High-Confidence Interactor: Significantly enriched only upon UV cross-linking.
HSP70 1.10.5Non-Specific Binder: Low enrichment and not statistically significant. Common background protein.
Actin 0.80.3Non-Specific Binder: Low enrichment and not statistically significant. Common background protein.
Bait_Protein 0.10.9Bait Control: Should have a fold change near 1 (or log₂ near 0) as it is the purified protein.

Self-Validating System: The power of this method lies in its controls. A protein is only considered a high-confidence interactor if it is both statistically significant (high y-axis value) and substantially enriched (high x-axis value) in the +UV sample compared to the -UV control.

References

  • Title: A new method for the site-specific incorporation of unnatural amino acids into proteins in eukaryotic cells. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Adding new chemistries to the genetic code. Source: Annual Review of Biochemistry URL: [Link]

  • Title: Photo-affinity labeling of protein-protein interactions. Source: Current Opinion in Chemical Biology URL: [Link]

  • Title: Genetically Encoded Photo-cross-linkers for Identifying and Mapping Protein-Protein Interactions in Living Cells. Source: Chemical Reviews URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of 2-Amino-3-ethylpentanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the coupling efficiency of the sterically hindered, non-natural amino acid, 2-Amino-3-ethylpentanoic acid, in peptide synthesis. Our goal is to equip you with the expertise and practical protocols to overcome the challenges associated with this unique building block.

Introduction: The Challenge of Steric Hindrance

This compound is a β-branched aliphatic amino acid, a structural analog of isoleucine with an additional ethyl group at the β-carbon. This significant steric bulk around the α-carbon and the amine group poses a considerable challenge to standard peptide coupling protocols.[1][2] Inefficient coupling can lead to low yields, deletion sequences, and difficult purifications. This guide will walk you through the common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with this compound is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yield is the most common issue when working with sterically hindered amino acids.[3] The primary culprit is the slow reaction kinetics due to the bulky side chain. Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Activation: Standard carbodiimide reagents like DCC or DIC are often insufficient to overcome the steric barrier presented by this compound.[4]

    • Solution: Employ more potent in-situ activating reagents. Aminium/uronium salts such as HATU , HBTU , or HCTU , and phosphonium salts like PyBOP are significantly more effective.[4][5] These reagents form highly reactive esters that can overcome the steric hindrance. For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][6][7]

  • Insufficient Reaction Time or Temperature: The steric bulk slows down the rate of reaction.[8]

    • Solution: Increase the coupling reaction time, for instance, from the standard 1-2 hours to overnight.[4] Gentle heating can also be beneficial, but must be applied cautiously to minimize the risk of racemization.[9] Microwave-assisted peptide synthesis (MASPS) is a highly effective method to drive difficult couplings to completion rapidly and efficiently.[9]

  • Poor Solvation: The choice of solvent is critical for solvating the growing peptide chain on the solid support.[10] Inadequate solvation can lead to peptide aggregation, further impeding the coupling reaction.

    • Solution: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[11][12] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[13]

  • Incomplete Deprotection: Incomplete removal of the N-terminal Fmoc group will prevent the subsequent coupling reaction, leading to truncated sequences.

    • Solution: Ensure complete Fmoc removal by extending the deprotection time or using a stronger deprotection solution, such as one containing DBU. Monitor the deprotection using a colorimetric test like the Kaiser test.[3]

Workflow for Diagnosing Low Coupling Efficiency

G start Low Yield of Full-Length Peptide test_cleavage Test Cleavage & MS Analysis start->test_cleavage target_mass Target Mass Present? test_cleavage->target_mass synthesis_issue Problem is in Synthesis Efficiency target_mass->synthesis_issue Yes cleavage_issue Problem is in Cleavage/Work-up target_mass->cleavage_issue No monitor_coupling Monitor Coupling with Kaiser Test synthesis_issue->monitor_coupling kaiser_result Kaiser Test Positive (Blue)? monitor_coupling->kaiser_result incomplete_coupling Incomplete Coupling kaiser_result->incomplete_coupling Yes optimize_protocol Implement Optimized Coupling Protocol incomplete_coupling->optimize_protocol double_couple Double Coupling optimize_protocol->double_couple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) optimize_protocol->stronger_reagent increase_time Increase Reaction Time/Temp optimize_protocol->increase_time change_solvent Change Solvent (e.g., NMP) optimize_protocol->change_solvent final_product Improved Yield double_couple->final_product stronger_reagent->final_product increase_time->final_product change_solvent->final_product

Caption: Diagnostic workflow for troubleshooting low peptide yield.

Q2: I am observing significant racemization when coupling this compound. How can I minimize this side reaction?

Racemization is a significant concern, particularly with sterically hindered amino acids, as longer activation times and more potent reagents can increase the likelihood of epimerization at the α-carbon.[13][14][15]

  • Choice of Base: The base used during coupling plays a crucial role.

    • Solution: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) . For amino acids that are particularly prone to racemization, a weaker base such as sym-collidine is recommended.[9][14]

  • Activation Method: The type of activated intermediate can influence the rate of racemization.

    • Solution: The addition of additives like 1-Hydroxybenzotriazole (HOBt) or its more effective analogue 1-Hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming less reactive, but still efficient, active esters.[11][14] Coupling reagents that incorporate these additives, such as HATU, are generally preferred.[7][16]

  • Temperature Control: Elevated temperatures can accelerate racemization.

    • Solution: If using heat to drive the reaction, carefully control the temperature and limit the exposure time. Microwave synthesis protocols often include specific recommendations for temperature limits with sensitive amino acids.[9][17]

Experimental Protocols

Protocol 1: Double Coupling using HATU for this compound

This protocol is recommended as a first-line approach for overcoming incomplete coupling.

  • First Coupling:

    • Following the standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-2-Amino-3-ethylpentanoic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[4]

    • Allow the pre-activation to proceed for 1-5 minutes.[4]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[4]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.[4]

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[4]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is for cases where even potent uronium/phosphonium reagents fail to give complete coupling.

  • Acyl Fluoride Formation:

    • Dissolve the protected Fmoc-2-Amino-3-ethylpentanoic acid (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[4][6]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. It is crucial to monitor for completeness as reaction times can be significantly longer.[4]

    • Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[4]

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentActive Ester FormedReactivitySuitability for this compound
DCC/DICO-acylisoureaLowNot recommended for initial attempts.[4]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient.[4][5]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[4]
HATU OAt ester Very High Highly recommended for sterically hindered couplings. [4][5][16]
Acyl Fluoride/TFFHAcyl FluorideExtremely HighRecommended for the most difficult cases.[4][6][7]

Logical Relationships in Coupling Optimization

G cluster_problem Problem: Steric Hindrance cluster_solutions Solutions cluster_outcome Desired Outcome Steric Hindrance Steric Hindrance Potent Reagents Potent Reagents Steric Hindrance->Potent Reagents Longer Reaction Time Longer Reaction Time Steric Hindrance->Longer Reaction Time Optimized Solvents Optimized Solvents Steric Hindrance->Optimized Solvents Double Coupling Double Coupling Steric Hindrance->Double Coupling High Coupling Efficiency High Coupling Efficiency Potent Reagents->High Coupling Efficiency Longer Reaction Time->High Coupling Efficiency Optimized Solvents->High Coupling Efficiency Double Coupling->High Coupling Efficiency

Caption: Key strategies to overcome steric hindrance for improved coupling.

Analytical Methods for Assessing Coupling Efficiency

A multi-faceted approach to analytics is crucial for accurately determining the success of your coupling reactions.

Analytical MethodPurposeTypeInformation Provided
Kaiser (Ninhydrin) Test In-process check for free primary amines.[18]QualitativeA negative result (clear/yellow beads) indicates complete coupling.[3]
Isatin Test In-process check for secondary amines (e.g., after coupling to Proline).[18]QualitativeA negative result indicates complete coupling.
Reversed-Phase HPLC (RP-HPLC) Assess purity of the crude peptide after cleavage.[19][20]QuantitativeProvides a percentage purity of the target peptide relative to impurities.
Mass Spectrometry (MS) Confirm the identity of the synthesized peptide.[19][20]Qualitative & QuantitativeConfirms the molecular weight of the desired product and can identify deletion or truncated sequences.
Amino Acid Analysis (AAA) Determine the amino acid composition and quantify the peptide.[19]QuantitativeProvides an accurate measure of peptide quantity and confirms the incorporation of all amino acids in the correct ratios.

References

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*. ResearchGate. [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. [Link]

  • What do you do when your peptide synthesis fails?. Biotage. [Link]

  • SPPS: peptide failure to elongate?. ResearchGate. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. PubMed. [Link]

  • Interactions of the Branched-chain Amino Acids. 2. Practical Adjustments in Valine and Isoleucine. ScholarWorks@UARK. [Link]

Sources

Technical Support Center: Unnatural Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with unnatural amino acids (UAAs) in Solid-Phase Peptide Synthesis (SPPS). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on field-proven insights to help you navigate the complexities of incorporating UAAs into your peptide sequences.

Introduction to UAAs in SPPS

The incorporation of unnatural amino acids into peptides offers a powerful tool for modulating the structure, function, and therapeutic properties of peptide-based molecules. However, the unique chemical nature of UAAs can introduce specific challenges and side reactions during SPPS. This guide will address these common issues, providing both mechanistic explanations and practical solutions. The primary method for peptide synthesis is SPPS, which, despite its utility, can be prone to side reactions that generate hard-to-remove by-products.[1] These side reactions can occur under both acidic and basic conditions, leading to decreased yields and complicated purification processes.[1]

A foundational principle in SPPS is the use of protecting groups to prevent unwanted side reactions, such as polymerization and self-coupling.[2][3] The most common strategies involve the use of tert-Butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) to protect the α-amino group of the amino acids.[4] The choice between these strategies often depends on the specific peptide sequence and the desired cleavage conditions.[4][5]

Troubleshooting Guide & FAQs

This section is organized by common problems encountered during the incorporation of UAAs in SPPS. Each entry provides a detailed explanation of the issue, potential causes, and recommended troubleshooting steps.

Incomplete Coupling of a UAA

Question: I am observing a significant amount of deletion sequence corresponding to the UAA in my crude HPLC analysis. What could be the cause, and how can I improve the coupling efficiency?

Answer:

Incomplete coupling of an unnatural amino acid is a frequent challenge, often stemming from steric hindrance, poor solubility, or secondary structure formation.

Potential Causes & Solutions:

  • Steric Hindrance: Many UAAs possess bulky side chains that can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This is particularly common when coupling a UAA to another amino acid with a large side chain.[6]

    • Troubleshooting:

      • Extended Coupling Time: Increase the reaction time for the UAA coupling step to allow more time for the reaction to proceed to completion.

      • Double Coupling: After the initial coupling reaction, perform a second coupling step with a fresh solution of the activated UAA.[6] This can help to drive the reaction to completion.

      • More Potent Coupling Reagents: If standard coupling reagents like HCTU or DIC are proving insufficient, consider switching to a more powerful activator such as HATU or COMU.[7][8]

      • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[7] However, be mindful that higher temperatures can also increase the risk of side reactions like racemization.[8]

  • Poor Solubility: Some UAAs may have limited solubility in standard SPPS solvents like Dimethylformamide (DMF), leading to incomplete activation and coupling.

    • Troubleshooting:

      • Solvent Optimization: Consider using alternative solvents or solvent mixtures. N-methylpyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO) can improve the solubility of some UAAs.[9]

      • Pre-activation: Ensure the UAA is fully dissolved and pre-activated with the coupling reagent for an adequate amount of time (typically 5-10 minutes) before adding it to the resin.[8][10]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures on the resin, making the N-terminus inaccessible for coupling.[9] This is more prevalent in hydrophobic sequences.[9]

    • Troubleshooting:

      • Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling reaction can help to disrupt secondary structures.

      • "Magic Mixture": The use of ethylene carbonate in the solvent mixture can also help to disrupt aggregation.[9]

      • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations in the peptide backbone can disrupt the formation of secondary structures.

Side Reactions Involving the UAA Side Chain

Question: My mass spectrometry analysis shows unexpected masses, suggesting a modification of my UAA side chain. What are the common side reactions and how can I prevent them?

Answer:

The unique functional groups present in UAA side chains can be susceptible to various side reactions during the SPPS process, particularly during deprotection and cleavage steps.

Common Side Reactions & Prevention Strategies:

  • Alkylation: Nucleophilic side chains can be alkylated by carbocations generated during the cleavage of protecting groups or from the resin linker. For instance, the sulfhydryl group of cysteine-containing peptides can be alkylated by the p-hydroxyl benzyl group derived from the decomposition of the Wang linker during TFA cleavage.[11]

    • Prevention:

      • Scavengers: Use an effective scavenger cocktail during the final cleavage step. A common mixture is TFA/TIS/H2O/DODT (triisopropylsilane/water/dithiothreitol) to quench reactive carbocations.

      • Orthogonal Protecting Groups: Employ a protecting group strategy where the UAA side chain protection is orthogonal to the N-terminal Fmoc or Boc group and is stable until the final cleavage.[5]

  • Intramolecular Cyclization: Some UAAs may contain functional groups that can react with the peptide backbone or other side chains to form cyclic byproducts. For example, an N-terminal glutamine can undergo base-catalyzed cyclization to form pyroglutamate.[9]

    • Prevention:

      • Optimized Deprotection: For base-labile side reactions, minimizing the exposure time to the deprotection base (e.g., piperidine) can be beneficial. Adding HOBt to the deprotection solution can also suppress this side reaction.[9]

      • Strategic Placement: If possible, avoid placing highly reactive UAAs at positions in the sequence that are prone to cyclization (e.g., the N-terminus for glutamine-like UAAs).

  • Reaction with Coupling Reagents: The side chain of a UAA might react with the coupling reagents, leading to unwanted modifications.

    • Prevention:

      • Protecting Group Strategy: Ensure that the side chain of the UAA is adequately protected with a group that is stable to the coupling conditions.[2][12]

      • Choice of Coupling Reagent: In some cases, switching to a different class of coupling reagent (e.g., from a carbodiimide to a phosphonium salt-based reagent) may circumvent the side reaction.

Racemization of the UAA

Question: I am concerned about the stereochemical purity of my peptide containing a UAA. How can I minimize the risk of racemization?

Answer:

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate.[13]

Factors Influencing Racemization & Mitigation Strategies:

  • Activation Method: The formation of an oxazolone intermediate during activation is a primary pathway for racemization.

    • Mitigation:

      • Additives: The addition of reagents like HOBt or Oxyma to the coupling reaction can suppress racemization by minimizing the lifetime of the oxazolone intermediate.

      • Coupling Reagent Choice: Some coupling reagents are more prone to causing racemization than others. For sensitive UAAs, consider using coupling reagents known for low racemization potential.

  • Base: The presence of a tertiary amine base, often used as a proton scavenger, can promote racemization.[13]

    • Mitigation:

      • Use of Collidine: 2,4,6-collidine is a sterically hindered base that is less likely to cause racemization compared to diisopropylethylamine (DIPEA).

      • Salt-Activated Coupling: Employing coupling methods that do not require an external base can also be beneficial.

  • Solvent: The choice of solvent can influence the rate of racemization.[13]

    • Mitigation:

      • Less Polar Solvents: In some cases, using a less polar solvent can reduce the extent of racemization.

Cleavage and Deprotection Issues with UAA-Containing Peptides

Question: After cleavage from the resin, I am observing incomplete removal of the UAA side-chain protecting group or degradation of the peptide. What should I consider?

Answer:

The final cleavage and deprotection step is critical and can be a source of several side reactions, especially with the diverse functionalities of UAAs.

Troubleshooting Cleavage and Deprotection:

  • Incomplete Protecting Group Removal:

    • Cause: The protecting group on the UAA side chain may require harsher or different cleavage conditions than the standard TFA cocktail.

    • Solution:

      • Consult Supplier Data: Always refer to the manufacturer's recommendations for the specific UAA and its protecting group for the appropriate cleavage cocktail and reaction time.

      • Stronger Acid: In some cases, a stronger acid or a longer cleavage time may be necessary. However, this must be balanced against the risk of peptide degradation.

  • Peptide Degradation:

    • Cause: The UAA or the entire peptide may be sensitive to the highly acidic conditions of the cleavage cocktail. For instance, some peptides can undergo aspartimide formation under acidic conditions.[9]

    • Solution:

      • Optimized Scavenger Cocktail: The choice and concentration of scavengers are crucial to protect sensitive residues from degradation.[14][15]

      • Milder Cleavage Conditions: If the peptide is particularly acid-labile, explore alternative cleavage strategies that use milder conditions, if compatible with the resin and protecting group scheme.

Experimental Protocols
Standard Protocol for a Ninhydrin (Kaiser) Test

This test is used to monitor the completion of the coupling reaction by detecting the presence of free primary amines on the resin.

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Take a small sample of the resin (a few beads) and wash it thoroughly with DMF and then DCM.

  • Add 2-3 drops of each of the three solutions to the resin sample.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads and/or blue solution: Indicates the presence of free primary amines (incomplete coupling).

    • Colorless/yellow beads and solution: Indicates the absence of free primary amines (complete coupling).

Data Presentation
Problem Potential Cause Recommended Action Key Considerations
Incomplete Coupling Steric HindranceDouble couple, use stronger coupling reagents (HATU, COMU), increase temperature.[6][7][8]Higher temperatures may increase racemization risk.[8]
Poor SolubilityUse NMP or add DMSO to the solvent.[9]Ensure compatibility of alternative solvents with your resin.
Peptide AggregationAdd chaotropic agents (LiCl), use "magic mixture," or incorporate pseudoproline dipeptides.[9]Strategic placement of pseudoprolines is key.
Side Chain Modification AlkylationUse an effective scavenger cocktail during cleavage.[11]TIS, water, and DODT are common scavengers.
Intramolecular CyclizationMinimize exposure to base, add HOBt to deprotection solution.[9]Relevant for N-terminal glutamine-like UAAs.[9]
Racemization Activation MethodAdd HOBt or Oxyma to the coupling reaction.Choose coupling reagents with low racemization potential.
BaseUse a sterically hindered base like 2,4,6-collidine.Avoid excess base.
Visualizations
General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (UAA + Activator) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Coupling Start Incomplete Coupling Detected (HPLC/MS) Check_Sterics Is the UAA sterically hindered? Start->Check_Sterics Check_Solubility Is the UAA soluble in DMF? Start->Check_Solubility Check_Aggregation Is peptide aggregation likely? Start->Check_Aggregation Action_Sterics Extend time, Double couple, Use stronger activator (HATU), Increase temperature Check_Sterics->Action_Sterics Yes Action_Solubility Use NMP or add DMSO Check_Solubility->Action_Solubility No Action_Aggregation Add chaotropic agents, Use pseudoproline dipeptides Check_Aggregation->Action_Aggregation Yes

Caption: Decision tree for troubleshooting incomplete UAA coupling.

References
  • Ferrazzano, L., et al. (2022). Common side reactions in peptide synthesis occurring on resin.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
  • Toniolo, C., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Valiyaveetil, F. I., et al. (2012). Incorporation of non-canonical amino acids. Protein Science, 21(8), 1081-1091.
  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-68.
  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • De Luca, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Hong, S. H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry, 7, 394.

Sources

Preventing racemization of "2-Amino-3-ethylpentanoic acid" during activation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Activation of Sterically Hindered Amino Acids

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereochemical integrity during the activation of sterically hindered amino acids, specifically 2-Amino-3-ethylpentanoic acid and its analogs. Due to its β-branched and sterically demanding nature, this amino acid is particularly susceptible to racemization during activation for amide bond formation (e.g., in peptide synthesis). This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you diagnose and solve these critical issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant epimerization of our this compound residue after coupling. What is the primary chemical mechanism responsible for this loss of stereochemical purity?

A1: The primary mechanism for racemization of N-protected amino acids during activation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This process is particularly problematic for sterically hindered amino acids like this compound for two key reasons:

  • Slower Coupling Kinetics: The bulky ethyl group at the β-carbon slows down the desired nucleophilic attack by the amine component. This increases the lifetime of the highly reactive activated intermediate.

  • Increased Oxazolone Stability: The extended lifetime of the activated species provides a larger window of opportunity for it to cyclize into the planar oxazolone intermediate.

Once formed, the oxazolone has an acidic proton at the Cα position (the original stereocenter). In the presence of even a weak base, this proton can be abstracted, leading to the formation of a resonance-stabilized, achiral enolate. Reprotonation can then occur from either face, resulting in a racemic or epimerized mixture.

Racemization_Mechanism cluster_L_Amino_Acid L-Amino Acid Pathway cluster_Racemization Racemization Pathway L_AA N-Protected L-Amino Acid (this compound) Activated_L Activated L-Intermediate (e.g., O-acylisourea) L_AA->Activated_L Activation (e.g., DIC) L_Peptide Desired L-Peptide Activated_L->L_Peptide Fast Coupling (Amine present) Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated_L->Oxazolone Slow Coupling leads to Intramolecular Cyclization D_Peptide Undesired D-Peptide (Epimer) Enolate Achiral Enolate (Resonance Stabilized) Oxazolone->Enolate Base (B:) -BH+ Activated_D Activated D-Intermediate Oxazolone->Activated_D Ring Opening Enolate->Oxazolone Protonation (BH+) -B: D_AA N-Protected D-Amino Acid Activated_D->D_Peptide Coupling

Figure 1: Mechanism of racemization via oxazolone formation. Slow coupling of the activated L-amino acid allows for cyclization to a planar oxazolone, which can enolize and reprotonate to yield the D-isomer.

Q2: Which type of coupling reagent is generally recommended to minimize racemization for a sterically hindered amino acid like this compound?

A2: For sterically hindered amino acids, the choice of coupling reagent is critical. Reagents that promote rapid formation of a less reactive, yet efficient, activated intermediate are preferred. Based on extensive studies, phosphonium and uronium/iminium salt-based reagents are generally superior to carbodiimides for suppressing racemization in these challenging cases.

  • Phosphonium Salts (e.g., BOP, PyBOP, HBTU): These reagents rapidly convert the carboxylic acid into an activated ester (e.g., a benzotriazolyl ester) in the presence of an additive like HOBt. This active ester is more stable towards racemization than the O-acylisourea intermediate formed by carbodiimides.

  • Uronium/Iminium Salts (e.g., HBTU, HATU, HCTU): These are among the most efficient and popular coupling reagents. HATU, in particular, is highly recommended for difficult couplings. It reacts with the amino acid in the presence of a base to form a highly reactive acyl-aminium intermediate that couples rapidly, minimizing the time for side reactions like oxazolone formation. The "A" in HATU stands for 7-aza-hydroxybenzotriazole (HOAt), and the resulting activated ester is more reactive and less prone to racemization than its HOBt-based counterpart (HBTU).

Recommendation: Start with HATU or HCTU for activating this compound, as they offer the best balance of high reactivity and low racemization potential.

Q3: We are committed to using a carbodiimide like DIC or EDC for cost reasons. How can we optimize our protocol to prevent racemization?

A3: While carbodiimides are economical, they are more prone to causing racemization because they form a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone. However, you can significantly suppress racemization by using high-purity additives.

The key is to add a nucleophilic agent that rapidly intercepts the O-acylisourea intermediate to form a more stable, less racemization-prone active ester before it can cyclize.

Table 1: Comparison of Additives for Carbodiimide-Mediated Coupling

AdditiveNamepKaKey AdvantageCitation
HOBt 1-Hydroxybenzotriazole4.6The classical, cost-effective additive. Effective at trapping the intermediate.
HOAt 1-Hydroxy-7-azabenzotriazole3.5More acidic than HOBt. The nitrogen at the 7-position acts as a neighboring group, accelerating the coupling rate and further suppressing racemization.
Oxyma Ethyl 2-cyano-2-(hydroxyimino)acetate4.6A non-explosive alternative to HOBt with similar efficacy. Its derivatives are often used in modern coupling reagents.

Optimized Protocol for DIC/Additive Coupling:

  • Dissolution: Dissolve the N-protected this compound (1.0 eq.) and the additive (1.1-1.2 eq. of high-purity HOAt or Oxyma) in an appropriate solvent (e.g., DMF or NMP).

  • Pre-activation (Crucial Step): Cool the solution to 0 °C. Add the DIC (1.1 eq.) and stir for 5-10 minutes. This "pre-activation" step is designed to form the active ester in situ.

  • Amine Addition: Add the amine component (1.0 eq.) to the pre-activated mixture.

  • Base Addition (If required): If coupling to an amino acid salt (e.g., HCl or TFA salt), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-2.2 eq.). Crucially, add the base after the pre-activation is complete . Adding the base too early can directly promote oxazolone formation.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

DIC_Protocol cluster_Workflow Optimized DIC Coupling Workflow cluster_Rationale Key Rationale Step1 1. Dissolve Protected AA + Additive (HOAt/Oxyma) in DMF/NMP Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add DIC for Pre-activation (Stir 5-10 min) Step2->Step3 Step4 4. Add Amine Component Step3->Step4 Forms stable active ester Rationale1 Pre-activation minimizes lifetime of racemization-prone O-acylisourea intermediate. Step3->Rationale1 Step5 5. Add Base (DIPEA/Collidine) (Only if amine is a salt) Step4->Step5 Step6 6. Warm to RT & Monitor Step5->Step6 Rationale2 Delayed base addition prevents premature proton abstraction from the α-carbon. Step5->Rationale2

Technical Support Center: Purifying Peptides with Hydrophobic Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing the unique challenges of purifying synthetic peptides that incorporate hydrophobic non-canonical amino acids (ncAAs). The introduction of these custom amino acids is a powerful tool for modulating the pharmacological properties of peptides, but it often introduces significant complexity into the downstream purification process.[1][2]

This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate these complexities. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and optimize your purification workflows.

Core Challenges: Why Are These Peptides So Difficult to Purify?

Peptides rich in hydrophobic residues, especially those containing bulky or greasy ncAAs, present a dual challenge: poor solubility and a high propensity for aggregation.[3][4][5]

  • Low Solubility : These peptides are often insoluble in purely aqueous buffers and may even have limited solubility in common organic solvents used for chromatography.[3][6] This makes sample preparation and mobile phase selection a critical, non-trivial step.

  • Intermolecular Aggregation : Hydrophobic interactions can cause peptide chains to associate with each other, forming aggregates ranging from soluble oligomers to insoluble precipitates.[7][8][9] Aggregation can lead to irreversible sample loss, column clogging, poor peak shape, and reduced biological activity.[10][11]

  • Strong Stationary Phase Interactions : The very hydrophobicity that makes these peptides challenging to handle also causes them to bind very strongly to reversed-phase (RP) HPLC columns, often requiring aggressive elution conditions that can compromise purity and yield.[5][12]

This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My crude peptide won't dissolve in my initial mobile phase (Water/Acetonitrile with 0.1% TFA). What should I do?

This is the most common initial hurdle. Forcing a hydrophobic peptide into a solution it is not soluble in will lead to precipitation on the column and catastrophic failure of the purification run.

Root Cause Analysis: The high hydrophobicity of your peptide, amplified by the non-canonical residue(s), prevents effective solvation by standard aqueous/organic mixtures.[13][14] The peptide's secondary structure can also contribute to insolubility.[4]

Step-by-Step Troubleshooting Protocol:

  • STOP! Do Not Inject. Never inject a cloudy or precipitated sample.

  • Perform Small-Scale Solubility Trials. Before committing your entire batch, test the solubility of a small aliquot (~0.5-1 mg) of your peptide in various solvents.[6][13] This is the single most important step to ensure success.

  • Systematic Solvent Selection:

    • Start with Pure Organic Solvent: Try dissolving the peptide in a small volume of a pure organic solvent first. This overcomes issues with wetting the hydrophobic powder.[6] Recommended starting solvents include:

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • Hexafluoroisopropanol (HFIP) - Use with caution, highly volatile and acidic.

      • Acetonitrile (ACN)

      • Isopropanol (IPA) or n-propanol[6]

    • Gradual Dilution: Once dissolved in the organic solvent, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) dropwise to the desired final concentration for injection.[14] If the peptide precipitates, you have exceeded its solubility limit in that mixture.

    • Test Alternative Mobile Phases: If TFA-based systems fail, consider formic acid (FA) or acetic acid (AA). A change in the ion-pairing agent can sometimes improve solubility.[5]

    • Consider pH Adjustment: For peptides with acidic or basic residues, adjusting the pH can significantly impact solubility by altering the net charge.[10][13][14]

      • Basic peptides (net charge > 0): Use acidic conditions (e.g., 10% acetic acid).[14]

      • Acidic peptides (net charge < 0): Use basic buffers (e.g., ammonium bicarbonate).[14]

Workflow for Solubility Testing:

cluster_0 Solubility Troubleshooting Workflow Start Start: Peptide Insoluble in Initial Buffer Test_DMSO Test small aliquot in 100% DMSO Start->Test_DMSO Test_ACN_IPA Test 100% ACN or IPA Test_DMSO->Test_ACN_IPA No Dilute Slowly dilute with aqueous mobile phase (e.g., H2O/0.1% TFA) Test_DMSO->Dilute Dissolves Test_HFIP Test 100% HFIP (Caution!) Test_ACN_IPA->Test_HFIP No Test_ACN_IPA->Dilute Dissolves Test_HFIP->Dilute Dissolves Failure FAILURE: Consider alternative purification strategy (e.g., precipitation) Test_HFIP->Failure No Precipitate Does it precipitate? Dilute->Precipitate Precipitate->Test_ACN_IPA Yes Success SUCCESS: Use this solvent system for injection Precipitate->Success No

Caption: Decision workflow for troubleshooting peptide solubility.

Q2: My peptide seems to dissolve, but I get a broad, tailing peak or no peak at all from my RP-HPLC run. What's happening?

This often points to on-column issues, either aggregation during the gradient or irreversible binding to the stationary phase.

Root Cause Analysis: As the percentage of the weak solvent (water) increases at the beginning of the gradient, the peptide's solubility can drop, causing it to precipitate or aggregate on the column head. Alternatively, the peptide is so hydrophobic that it binds irreversibly to the C18 stationary phase.[5]

Step-by-Step Troubleshooting Protocol:

  • Check for Precipitation: Ensure your dissolved sample is stable over time before injection. A sample that is clear initially but becomes cloudy after 10-15 minutes is not suitable for injection.

  • Modify the Gradient:

    • Start with a Higher Organic Percentage: Do not start your gradient at 5% or 10% acetonitrile. Based on your solubility tests, start the gradient at a higher organic percentage (e.g., 30-40% or higher) to keep the peptide soluble on the column.

    • Use a Shallower Gradient: A slow, shallow gradient (e.g., 0.2-0.5% change per minute) can significantly improve the resolution of closely eluting hydrophobic species.

  • Change the Organic Solvent: Acetonitrile is the standard, but it is not always the best choice for highly hydrophobic molecules.

    • Isopropanol (IPA) or n-Propanol: These alcohols are stronger organic solvents and can be more effective at eluting very hydrophobic peptides.[6] They do, however, increase backpressure.

    • Solvent Comparison Table:

SolventElution StrengthViscosity / BackpressureUV CutoffNotes
Acetonitrile (ACN) ModerateLow~190 nmStandard choice, good for most peptides.
Methanol (MeOH) Weaker than ACNLow~205 nmCan offer different selectivity.
Isopropanol (IPA) Stronger than ACNHigh~205 nmExcellent for very hydrophobic peptides.
n-Propanol Stronger than IPAHigh~210 nmUsed for extremely hydrophobic peptides.[6]
  • Change the Stationary Phase: A standard C18 column may be too retentive.

    • Shorter Alkyl Chains: Switch to a C8 or a C4 column. These are less hydrophobic and will reduce the strength of the interaction, allowing the peptide to elute under less aggressive conditions.[15]

    • Phenyl Columns: These can offer unique selectivity for peptides containing aromatic ncAAs.[15]

  • Increase Column Temperature: Running the column at an elevated temperature (e.g., 40-60°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. It can also sometimes disrupt aggregation.

Workflow for Optimizing HPLC Conditions:

cluster_1 HPLC Troubleshooting: Poor Peak Shape Start Start: Broad or Tailing Peak Check_Sol Confirm Sample Stability in Injection Solvent Start->Check_Sol Mod_Grad Modify Gradient: - Increase starting %B - Use shallower slope Check_Sol->Mod_Grad Change_Solv Change Organic Solvent (e.g., ACN -> IPA) Mod_Grad->Change_Solv Still poor Success Improved Peak Shape Mod_Grad->Success Improved Change_Col Change Column (e.g., C18 -> C4 or Phenyl) Change_Solv->Change_Col Still poor Change_Solv->Success Improved Inc_Temp Increase Column Temperature (40-60°C) Change_Col->Inc_Temp Still poor Change_Col->Success Improved Inc_Temp->Success Improved

Caption: Systematic approach to resolving poor HPLC peak shape.

Q3: My peptide yield is very low, and I suspect it's due to aggregation. How can I prevent this?

Aggregation is a concentration-dependent phenomenon that can occur at any stage: during dissolution, on the HPLC column, or in the fraction collector.[9][11]

Root Cause Analysis: The hydrophobic surfaces of the peptide molecules associate to minimize contact with the aqueous environment, leading to the formation of aggregates.[4][9] This process is often irreversible.

Strategies to Mitigate Aggregation:

  • Work at Low Concentrations: Whenever possible, dissolve and purify your peptide at the lowest feasible concentration. High concentrations dramatically increase the likelihood of aggregation.[10]

  • Use Chaotropic Agents or Denaturants: For initial dissolution or in cases where biological activity is not a concern post-purification, using agents like Guanidine-HCl or Urea can disrupt the secondary structures that lead to aggregation. Note: These are generally not compatible with RP-HPLC and must be removed beforehand.

  • Incorporate Aggregation-Disrupting Additives: Certain additives can be included in the mobile phase to help keep peptides soluble.

    • Organic Solvents: As discussed, solvents like IPA can disrupt hydrophobic interactions.

    • Arginine: This amino acid is known to suppress protein and peptide aggregation and can sometimes be used as a mobile phase additive.[16]

    • Detergents (Low Levels): Non-denaturing detergents can sometimes help, but they can complicate purification and downstream applications.

  • Consider Alternative Purification Strategies: For extremely aggregation-prone peptides, RP-HPLC may not be the best approach.

    • Precipitation/Washing: In some cases, a carefully designed precipitation and washing protocol can be more effective than chromatography.[3] For instance, after cleavage from the resin, precipitating the peptide with cold diethyl ether and then performing washes can remove many synthesis-related impurities.[1][3] This can serve as a crude purification step before a final, challenging HPLC run.

Frequently Asked Questions (FAQs)

  • Q: Can I use Ion Exchange Chromatography (IEX) for these peptides?

    • A: Yes, if your peptide has a net charge at a given pH. IEX separates based on charge, not hydrophobicity, so it can be an excellent orthogonal technique to RP-HPLC.[17][18] You might use IEX for an initial cleanup step to remove charged impurities before tackling the hydrophobic separation on a reversed-phase column.

  • Q: What is the best way to store a purified hydrophobic peptide?

    • A: The best practice is to lyophilize the purified fractions and store the resulting powder at -20°C or -80°C.[10] Reconstituting the entire sample should be avoided. Instead, reconstitute only what you need for an experiment. If you must store it in solution, use a solvent system you've confirmed it is stable in (e.g., one containing a high percentage of organic solvent like DMSO) and store at -80°C to minimize freeze-thaw cycles.[10][14]

  • Q: My synthesis generated many closely-related impurities. How can I improve my separation?

    • A: This is a common issue, as "difficult sequences" are hard to synthesize and purify.[4][8] The key is to maximize the resolving power of your HPLC method.

      • Use High-Efficiency Columns: Employ columns with smaller particle sizes (e.g., sub-2 µm, 2.7 µm) if your HPLC system can handle the backpressure.

      • Optimize Selectivity: Test different stationary phases (C18, C8, C4, Phenyl) and mobile phase modifiers (TFA, FA). Small changes can significantly alter the elution order and improve separation.[15]

      • Two-Dimensional (2D) LC: For extremely complex mixtures, consider a 2D-LC approach where you use two different separation methods (e.g., IEX followed by RP-HPLC) for ultimate resolving power.

References

  • Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]

  • How to Optimize Peptide Synthesis?. BCM Peptides. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. PubMed Central. [Link]

  • Peptide Solubilization. JPT. [Link]

  • Automated Synthesis and Purification of Hydrophobic Peptides. PubMed. [Link]

  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Baccinex. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Peptide Solubility Guidelines. SB-PEPTIDE. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. ScienceDirect. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]

  • Protocol for iterative optimization of modified peptides bound to protein targets. PubMed Central. [Link]

  • Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. MDPI. [Link]

Sources

Technical Support Center: Improving Solubility of Peptides Modified with 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging peptides. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of peptides incorporating the non-standard, hydrophobic amino acid, 2-Amino-3-ethylpentanoic acid. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility issues and ensure the success of your experiments.

Section 1: Understanding the Core Problem

Why are peptides with this compound so difficult to dissolve?

The primary challenge stems from the inherent molecular characteristics of this compound. This amino acid is a β-branched aliphatic residue, structurally similar to isoleucine but with an ethyl group on the beta-carbon instead of a methyl group.[1][2][3] This structure imparts two key properties that drastically reduce peptide solubility in aqueous solutions:

  • High Hydrophobicity: The bulky, non-polar diethyl side chain significantly increases the overall hydrophobicity of the peptide.[4][5][6] Like other hydrophobic residues such as Leucine and Valine, it promotes the peptide's self-association to minimize contact with water, a phenomenon known as the hydrophobic effect.[7] This self-association often leads to the formation of insoluble aggregates.[8][9]

  • Steric Hindrance and Secondary Structure: As a β-branched amino acid, it restricts the conformational freedom of the peptide backbone.[10][11] While this can stabilize certain secondary structures, it can also favor the formation of highly ordered, aggregation-prone structures like β-sheets, which are notoriously difficult to solubilize.

The combination of these factors means that standard aqueous buffers are often insufficient to break the strong intermolecular forces holding the peptide chains together.[12]

Section 2: Tiered Troubleshooting Guide

We recommend a systematic, tiered approach to solubilization. Start with the simplest, mildest methods (Tier 1) before escalating to more aggressive techniques (Tier 2 & 3). Always begin by attempting to dissolve a small test amount of your peptide before committing the entire stock.[13][14]

Q1: I've tried dissolving my peptide in pure water and standard PBS, but it won't go into solution. What should I do first?

Answer: Tier 1 - pH Adjustment

This is the most critical first step. The solubility of any peptide is lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[14] Moving the pH of the solvent away from the pI increases the net charge of the peptide, promoting repulsion between molecules and enhancing interaction with water.

Protocol 1: Determining the Optimal pH

  • Calculate the Peptide's Net Charge: Determine the overall charge of your peptide at neutral pH (pH 7).

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the net charge.[15]

  • Select the Appropriate Buffer System:

    • If the Net Charge is Positive (Basic Peptide): The peptide is carrying a net positive charge and is likely more soluble in an acidic environment. Try dissolving it in a small amount of 10% aqueous acetic acid.[13][16] Once dissolved, slowly dilute it with your desired aqueous buffer.[17]

    • If the Net Charge is Negative (Acidic Peptide): The peptide is carrying a net negative charge and should be more soluble in a basic environment. Try dissolving it in a small amount of 0.1 M ammonium bicarbonate or a dilute (1-5%) ammonium hydroxide solution.[13][18] After dissolution, slowly dilute to the final concentration.

    • If the Net Charge is Zero (Neutral Peptide): The pI is near 7, making aqueous buffers ineffective. Proceed directly to Tier 2 strategies.

Q2: I've tried adjusting the pH, but my peptide is still insoluble or precipitates upon dilution. What's the next step?

Answer: Tier 2 - Organic Co-Solvents

For highly hydrophobic peptides, such as those containing this compound, an organic co-solvent is often necessary to disrupt the strong hydrophobic interactions driving aggregation.[13][19] The strategy is to first dissolve the peptide completely in a minimal amount of organic solvent to create a concentrated stock, and then slowly add this stock to your aqueous buffer with constant stirring.[12][17]

Table 1: Recommended Organic Co-Solvents

SolventRecommended ForCautions
Dimethyl Sulfoxide (DMSO) The most common and powerful solvent for very hydrophobic peptides.[15]May oxidize Cysteine (Cys) and Methionine (Met) residues.[13][15] Incompatible with some cell-based assays at high concentrations.
Dimethyl Formamide (DMF) A good alternative to DMSO, especially for peptides containing Cys or Met.[17]Toxic; handle with appropriate safety precautions.
Acetonitrile (ACN) Effective for many hydrophobic peptides and is volatile, making it easy to remove if needed.[12][13]May not be as potent as DMSO or DMF for extremely difficult peptides.
Isopropanol / Ethanol Milder organic solvents that can be effective for moderately hydrophobic peptides.[16]Less effective for peptides with severe aggregation issues.

Protocol 2: Solubilization with an Organic Co-Solvent The following diagram outlines a systematic workflow for testing solubility with organic co-solvents.

G cluster_start Start cluster_dissolve Step 1: Initial Dissolution cluster_dilute Step 2: Aqueous Dilution cluster_check Step 3: Assess Outcome cluster_end Finish start Lyophilized Peptide Vial dissolve Add minimal organic solvent (e.g., 25-50 µL DMSO) to create stock solution. start->dissolve Begin protocol vortex Vortex / Sonicate until fully dissolved. dissolve->vortex dilute Add stock solution DROPWISE to stirring aqueous buffer. vortex->dilute Completely clear solution check Observe for precipitation. Is solution clear? dilute->check success Success: Proceed with experiment. check->success Yes fail Failure: Proceed to Tier 3. check->fail No

Caption: Workflow for peptide solubilization using an organic co-solvent.

Q3: Even with DMSO, my peptide precipitates heavily when diluted. Are there more powerful methods available?

Answer: Tier 3 - Chaotropic Agents

When pH adjustments and organic solvents fail, chaotropic agents are the next line of defense. These are powerful protein denaturants that disrupt the hydrogen-bonding network of water.[7][20] This makes the aqueous environment less ordered, which in turn weakens the hydrophobic effect and solubilizes the aggregated peptide chains by exposing their hydrophobic cores.[21][22]

Common Chaotropic Agents:

  • Guanidine Hydrochloride (Gdn-HCl): Typically used at high concentrations (e.g., 6 M).[15][21]

  • Urea: Often used at concentrations up to 8 M.[15][22]

Protocol 3: Solubilization with Chaotropic Agents

  • Prepare the Chaotropic Buffer: Prepare a stock solution of 6 M Gdn-HCl or 8 M Urea in your desired buffer.

  • Direct Dissolution: Add the chaotropic buffer directly to the lyophilized peptide.

  • Mechanical Assistance: Vortex or sonicate the vial to aid dissolution.[13][19]

  • Application Compatibility: Crucially, you must confirm that these denaturing agents are compatible with your downstream application. They will denature enzymes and disrupt cell membranes. If the agent must be removed, this typically requires subsequent dialysis or buffer exchange, which carries a high risk of the peptide re-precipitating.

The mechanism by which these agents overcome aggregation is visualized below.

G Mechanism of Chaotropic Solubilization cluster_agg In Aqueous Buffer cluster_sol With Chaotropic Agent P1 H₂O Peptide 1 Aggregate Insoluble Aggregate P1:f0->Aggregate Hydrophobic Interaction P2 H₂O Peptide 2 P2:f0->Aggregate Hydrophobic Interaction P3 H₂O Peptide 3 P3:f0->Aggregate Hydrophobic Interaction S1 Peptide 1 Chaotrope Soluble Solubilized Peptides S1:f0->Soluble S2 Peptide 2 Chaotrope S2:f0->Soluble S3 Peptide 3 Chaotrope S3:f0->Soluble

Caption: Chaotropic agents disrupt hydrophobic interactions to solubilize peptide aggregates.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I heat the sample to help it dissolve? A: Gentle heating (e.g., up to 40°C) can sometimes improve solubility.[19] However, prolonged or excessive heat can cause peptide degradation or promote the formation of more stable, irreversible aggregates. Use this method with caution and only for short periods.

Q: Is sonication a good idea? A: Yes, sonication is a recommended method to break up solid peptide material and enhance dissolution.[13][19] It provides the energy needed to disrupt the crystal lattice of the lyophilized powder and facilitate solvent interaction.

Q: My peptide contains Cysteine. Are there any special considerations? A: Absolutely. Avoid using DMSO as it can oxidize the free thiol group on the Cysteine side chain.[15] Use DMF instead.[17] Additionally, avoid highly basic conditions (pH > 8), which can promote disulfide bond formation, leading to dimerization and further aggregation.[18]

Q: I managed to dissolve the peptide, but it crashes out of solution after freezing and thawing. How can I prevent this? A: This is a common problem with aggregation-prone peptides. The best practice is to prepare single-use aliquots immediately after dissolving the peptide to avoid repeated freeze-thaw cycles.[13] Store these aliquots at -20°C or, preferably, -80°C to minimize degradation.[15]

Q: Could I have avoided this problem during peptide design? A: Yes, to some extent. During the design phase, incorporating hydrophilic amino acids (like Lysine or Arginine) can help counterbalance the hydrophobicity of residues like this compound.[14] Other strategies include PEGylation (attaching polyethylene glycol chains) or adding solubility-enhancing tags, though these modifications will alter the peptide's properties.[19]

References

  • Vertex AI Search. (n.d.).
  • Rocha, L. F. O. (2020). Quantifying Steric and Hydrophobic Influence of Non-Standard Amino Acids in Proteins That Undergo Post-Translational Modifications. Biochemistry and Molecular Biology, 5(2), 20. Science Publishing Group.
  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. Retrieved January 12, 2026, from [Link]

  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving. Retrieved January 12, 2026.
  • LifeTein. (n.d.). How to dissolve peptides?. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis. (n.d.). Chaotropic – Knowledge and References. Retrieved January 12, 2026.
  • Open Exploration Publishing. (2023). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 12, 2026.
  • Cummings, A. E., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal. PMC.
  • Thomas Scientific. (n.d.). Chaotropic Agents. Retrieved January 12, 2026.
  • GenScript. (2024).
  • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved January 12, 2026.
  • BenchChem. (2025). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved January 12, 2026.
  • PNAS. (2015). Preventing peptide and protein misbehavior.
  • Interface Focus. (2017).
  • PolyPeptide Group. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
  • LookChem. (n.d.). Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. Retrieved January 12, 2026.
  • Wikipedia. (n.d.). Chaotropic agent. Retrieved January 12, 2026, from [Link]

  • G-Biosciences. (2016).
  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2014). How can I raise the PH in order to increase the solubility of a peptide?.
  • PubChem. (n.d.). (S)-2-Amino-3-ethylpentanoic acid. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-ethylpentanoic acid. Retrieved January 12, 2026, from [Link]

  • Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids. Retrieved January 12, 2026.
  • Reddit. (2023). Hydrophobicity of amino acids.
  • Visionlearning. (n.d.). Hydrophobic and Polar Amino Acids.
  • PubChem. (n.d.). 2-Amino-3-methylpentanoic acid. Retrieved January 12, 2026, from [Link]

  • Biology LibreTexts. (2025). 4.2: Secondary Structure and Loops.
  • RSC Publishing. (2025).
  • Reddit. (2023). How to beta branched amino acids work?.
  • PubMed Central. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)
  • ACS Publications. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Chemical Science (RSC Publishing). (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)
  • ResearchGate. (2019). Synthesis of Amino Acids and Peptides with Bulky Side Chains via Ligand-Enabled Carboxylate-Directed γ-C(sp 3 )
  • ResearchGate. (n.d.). The importance of amino acids with bulky side chains and our synthetic....
  • Semantic Scholar. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)

Sources

Technical Support Center: Troubleshooting Failed Incorporation of 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenges with non-canonical amino acids. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering difficulties with the incorporation of 2-Amino-3-ethylpentanoic acid .

The unique structure of this compound, characterized by significant steric hindrance from the β-ethyl group, often necessitates protocol adjustments beyond standard solid-phase peptide synthesis (SPPS) procedures.[1][2] This guide provides a structured, question-and-answer approach to diagnose and resolve common issues, ensuring the successful synthesis of your target peptide.

Part 1: Initial Diagnosis & Frequently Asked Questions

This section addresses the most common initial indicators of failed incorporation and provides immediate, actionable advice.

Q1: My mass spectrometry (MS) data shows a deletion of the target mass equivalent to this compound. What is the most likely cause and my first step?

A1: A mass deletion corresponding to the residue weight (145.20 g/mol ) is the most direct evidence of a failed coupling reaction.[3] The primary culprit is almost always the steric hindrance of the amino acid, which slows down the acylation reaction to the point of failure under standard conditions.

Immediate Action Plan:

  • Verify Reagent Quality: Ensure the this compound, coupling reagents, and solvents are fresh and anhydrous. Moisture is detrimental to coupling efficiency.

  • Review Coupling Protocol: Standard coupling times (e.g., 1-2 hours) may be insufficient. For a sterically hindered residue, the reaction kinetics are significantly slower.

  • Perform a Ninhydrin (Kaiser) Test: A positive (blue bead) result after the coupling step confirms the presence of unreacted free amines on the resin, indicating the coupling failed. A negative (yellow bead) result suggests success, though it can sometimes be misleading in cases of severe aggregation.[2]

Q2: I'm using standard HBTU/HOBt for coupling. Is this sufficient for this compound?

A2: While HBTU is a robust reagent for many standard amino acids, it often falls short when faced with significant steric challenges. The β-ethyl group on this compound shields the α-amino group, demanding a more potent activation strategy to achieve a reasonable reaction rate.

Uronium/aminium salt-based reagents that form more reactive OAt or 6-ClOBt esters are highly recommended.[4] These reagents lead to faster reaction rates and can overcome the energy barrier imposed by steric bulk.[5]

Data Summary: Recommended Coupling Reagents for Hindered Amino Acids
ReagentAcronymActivating GroupRelative Reactivity & Key AdvantagesCitation
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHOAtVery High. Considered the gold standard for difficult couplings. HOAt provides anchimeric assistance, accelerating the reaction.[5][5]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate6-Cl-HOBtHigh. More reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole ring.[6][6]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma PureHigh. Comparable efficiency to HATU but with improved safety (avoids potentially explosive HOBt/HOAt) and better solubility.[6][6]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHOBtModerate. A viable option, but may require extended coupling times or double coupling for this specific residue.[5][5]

Part 2: Systematic Troubleshooting Workflow

If initial checks do not resolve the issue, a more systematic approach is required. This workflow guides you through a logical sequence of experimental modifications.

Q3: I've switched to HATU, but my incorporation efficiency is still below 50% based on HPLC analysis of the crude product. What is my next step?

A3: When a powerful coupling reagent alone is insufficient, the issue may lie with the reaction conditions or secondary structure formation (aggregation) that blocks reactive sites.

Experimental Workflow: Optimizing Hindered Coupling

This workflow provides a step-by-step process to enhance coupling efficiency.

G cluster_0 Phase 1: Reaction Conditions cluster_1 Phase 2: Mitigating Aggregation cluster_2 Phase 3: Analysis Start Start: Inefficient Coupling with HATU DoubleCouple Implement Double Coupling (2x 2-4 hr cycles) Start->DoubleCouple Extend Extend Single Coupling Time (4-12 hours at RT) DoubleCouple->Extend Microwave Utilize Microwave Synthesis (e.g., 30 min at 75°C) Extend->Microwave Solvent Change Solvent System (Use 'Magic Mixture': DCM/DMF/NMP) Microwave->Solvent If still failing... Chaotropic Add Chaotropic Salts (e.g., LiCl to DMF) Solvent->Chaotropic Pseudoproline Incorporate Pseudoproline Dipeptides (If sequence allows, preceding the residue) Chaotropic->Pseudoproline Analyze Analyze Crude Product (HPLC, MS) Pseudoproline->Analyze After synthesis... Success Success: >90% Incorporation Analyze->Success Failure Failure: Re-evaluate Strategy Analyze->Failure

Caption: Systematic workflow for troubleshooting the incorporation of sterically hindered amino acids.

Detailed Protocol: Double Coupling
  • First Coupling: a. Perform the initial coupling of Fmoc-2-Amino-3-ethylpentanoic acid-OH using your optimized reagent (e.g., 3.8 equivalents of HATU) and base (e.g., 4 equivalents of DIEA or Collidine) for 2-4 hours.[1] b. After the coupling time, take a small sample of resin beads for a ninhydrin test. c. Wash the resin thoroughly with DMF (3x) to remove excess reagents.[2]

  • Second Coupling: a. If the ninhydrin test is positive (blue), immediately prepare a fresh solution of activated amino acid. b. Add the fresh solution to the resin and allow it to react for another 2-4 hours. c. Wash the resin again with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

Part 3: Advanced Strategies & Side Reaction Management

Q4: My main product peak is present, but I see a significant side product with the same mass. What could be happening?

A4: The presence of an isomeric species strongly suggests racemization (or epimerization). Sterically hindered amino acids require longer activation times, which increases the risk of the activated carboxyl group forming an oxazolone intermediate. This intermediate is prone to proton abstraction at the α-carbon, leading to a loss of stereochemical integrity.[7][8]

Mitigation Strategies for Racemization:

  • Use Additives: The inclusion of additives like HOAt or 6-Cl-HOBt (which are already components of HATU and HCTU, respectively) is known to suppress racemization.[8] If using a carbodiimide like DIC, the addition of Oxyma Pure is critical.

  • Choice of Base: Use a sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of a stronger, more nucleophilic base like DIEA, which can exacerbate the side reaction.

  • Lower Temperature: Performing the coupling at 0°C can slow the rate of racemization relative to the rate of coupling, though it will require longer overall reaction times.

Q5: Are there any other common side reactions I should be aware of?

A5: Yes. Beyond simple coupling failure and racemization, two other issues can arise:

  • Diketopiperazine (DKP) Formation: This is a risk if this compound is the second amino acid being coupled to the resin. The deprotected dipeptide can cyclize and cleave itself from the resin. This is especially prevalent if Proline is one of the first two residues.[8] To avoid this, use a 2-chlorotrityl chloride (2-CTC) resin, whose steric bulk hinders this intramolecular reaction.[8]

  • Guanidinylation of the N-terminus: If using uronium/aminium reagents like HATU or HBTU in excess without pre-activation, the reagent itself can react with the free N-terminal amine of the growing peptide chain.[8] This forms a guanidinium group that irreversibly caps the peptide. Always pre-activate the amino acid with the coupling reagent and base for 5-10 minutes before adding it to the deprotected resin.[1]

G cluster_activation Activation Phase cluster_coupling Coupling Phase AA Fmoc-AA-OH (this compound) ActivatedEster Activated Ester (Highly Reactive) AA->ActivatedEster Pre-activation (5-10 min) Reagent Coupling Reagent (e.g., HATU, HCTU) Reagent->ActivatedEster Pre-activation (5-10 min) Base Base (e.g., DIEA, Collidine) Base->ActivatedEster Pre-activation (5-10 min) Oxazolone Side Reaction: Oxazolone Formation ActivatedEster->Oxazolone Prolonged activation or strong base DesiredPeptide Desired Product: Incorporated Peptide ActivatedEster->DesiredPeptide RacemizedPeptide Side Product: Racemized Peptide Oxazolone->RacemizedPeptide PeptideResin Peptide-Resin (with N-terminal amine) PeptideResin->DesiredPeptide PeptideResin->RacemizedPeptide

Caption: Simplified pathway showing desired coupling versus racemization side reaction.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • LookChem. (n.d.). Cas 14328-61-1, D-2-Amino-3-ethylpentanoic acid. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Mass-spectrometry. (n.d.). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]

  • National Institutes of Health. (n.d.). Incorporation of non-canonical amino acids. PubMed Central. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Cleavage Protocol Optimization for Peptides Containing 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cleavage of synthetic peptides incorporating the non-proteinogenic amino acid, 2-Amino-3-ethylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by sterically hindered residues in solid-phase peptide synthesis (SPPS).

The incorporation of this compound, also known as 3-ethyl-norvaline or β,β-diethylalanine, introduces significant steric bulk at the β-carbon of the amino acid residue.[1][2] This unique structural feature can impede the efficiency of the final cleavage and deprotection step, often leading to incomplete reactions, low yields, and side-product formation. This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to empower you to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it complicate peptide cleavage?

A1: this compound is a synthetic amino acid characterized by two ethyl groups on its β-carbon, creating significant steric hindrance.[1][2][3][4] During the final cleavage step in SPPS, which is typically performed with a strong acid like Trifluoroacetic Acid (TFA), this bulkiness can physically block the acid's access to the acid-labile linker attaching the peptide to the resin. This can result in sluggish or incomplete cleavage, leading to lower peptide yields.[5] Furthermore, this steric hindrance can also slow down the removal of side-chain protecting groups on adjacent amino acids.

Q2: My peptide containing this compound shows a very low yield after standard cleavage. What is the most likely cause?

A2: The most probable cause is incomplete cleavage from the resin due to the steric hindrance of the this compound residue.[5] Standard cleavage times of 1-3 hours may be insufficient. The bulky side chain can restrict the ability of TFA to efficiently access and hydrolyze the resin linker. It is recommended to perform a small-scale trial cleavage and analyze the resin for any remaining peptide to confirm this.[6]

Q3: Can the presence of this compound affect the removal of protecting groups from other residues in my peptide sequence?

A3: Yes. The steric bulk of this compound can create a microenvironment that hinders the access of TFA and scavengers to neighboring amino acid side chains. This is particularly relevant for bulky protecting groups like Pbf on Arginine or Trt on Cysteine, Histidine, Asparagine, or Glutamine.[7] This can lead to incomplete deprotection, resulting in a heterogeneous mixture of peptide products. Monitoring the removal of protecting groups over time via HPLC is a useful optimization strategy.[6][7]

Q4: Are there any specific side reactions I should be aware of when cleaving peptides with this bulky amino acid?

A4: While this compound itself is relatively stable, the extended cleavage times or harsher conditions required can increase the likelihood of common side reactions in other susceptible amino acids within the sequence. These include the alkylation of Tryptophan and Methionine residues by carbocations generated from protecting groups and the resin linker.[8] Therefore, a carefully selected scavenger cocktail is critical.

Troubleshooting Guide

This guide addresses specific issues you may encounter when cleaving peptides containing this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete Cleavage: Insufficient reaction time due to steric hindrance.[5] 2. Peptide Precipitation: The peptide may be precipitating in the cleavage cocktail. 3. Adsorption to Resin: The cleaved peptide may be re-adhering to the resin beads.[5]1. Extend Cleavage Time: Increase the cleavage time to 4-6 hours, or even longer. Perform a time-course study on a small scale to determine the optimal duration.[6] 2. Modify Cocktail: Alter the solvent composition of the cleavage cocktail. 3. Thorough Washing: Ensure the resin is washed thoroughly with fresh cleavage cocktail or an appropriate solvent like neat TFA after the initial filtration.[5]
Incomplete Deprotection of Other Residues 1. Steric Hindrance: The bulky side chain of this compound is blocking access to adjacent protecting groups. 2. Insufficient Scavenger Concentration: The scavengers are being consumed before deprotection is complete.1. Increase Reaction Time: As with cleavage, longer reaction times can facilitate complete deprotection. 2. Optimize Scavenger Cocktail: Use a more robust scavenger cocktail, such as Reagent K, which is designed for complex peptides.[9][10]
Presence of Unexpected Side Products 1. Alkylation: Carbocations generated during cleavage are reacting with nucleophilic residues like Trp, Met, Tyr, or Cys.[6] 2. Oxidation: Methionine can be oxidized to its sulfoxide form.[11][12]1. Use an Effective Scavenger Cocktail: A cocktail containing scavengers like TIS (triisopropylsilane), EDT (1,2-ethanedithiol), and water is essential to quench reactive carbocations.[6] For peptides with multiple sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT) is highly effective.[9][10] 2. Prevent Oxidation: Include reducing agents like DTT (dithiothreitol) or EDT in your cleavage cocktail if your peptide contains Methionine.[8][13]
Peptide is Difficult to Precipitate 1. Choice of Ether: The ether used for precipitation may not be optimal. 2. Insufficient Volume of Ether: Not enough ether is being used to effectively precipitate the peptide.1. Use Cold MTBE: Methyl tert-butyl ether (MTBE) is often the preferred choice for peptide precipitation.[5] Ensure it is pre-chilled. 2. Increase Ether Volume: Use a volume of cold ether that is 8-10 times the volume of the TFA filtrate.[5][14]

Optimized Cleavage Protocols

Due to the variability in peptide sequences, it is always recommended to perform a small-scale trial cleavage (20-50 mg of resin) to determine the optimal conditions.[6]

Protocol 1: Extended Standard Cleavage for Peptides with Minimal Sensitive Residues

This protocol is suitable for peptides containing this compound but lacking other challenging residues like Cys, Met, or Trp.

Cleavage Cocktail (TFA/TIS/H₂O - 95:2.5:2.5 v/v/v)

ReagentVolume (for 10 mL)Purpose
Trifluoroacetic Acid (TFA)9.5 mLCleaves the peptide from the resin and removes protecting groups.[15]
Triisopropylsilane (TIS)0.25 mLScavenges carbocations, particularly from trityl-based protecting groups.[16]
Deionized Water0.25 mLActs as a scavenger for tert-butyl cations.[17]

Step-by-Step Methodology:

  • Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add Cleavage Cocktail: Add the freshly prepared cleavage cocktail (10 mL for a 0.25 mmol synthesis) to the resin.[17]

  • Incubation: Gently agitate the mixture at room temperature for 4-6 hours.

  • Filtration: Filter the cleavage mixture into a fresh centrifuge tube.

  • Resin Wash: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[14]

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold methyl tert-butyl ether (MTBE).[5][14]

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: "Reagent K" Cleavage for Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides containing this compound in addition to residues like Trp, Tyr, Met, and Cys that are prone to side reactions.[9][10]

Cleavage Cocktail (Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5 v/v/w/v/v)

ReagentVolume/Weight (for 10 mL)Purpose
Trifluoroacetic Acid (TFA)8.25 mLPrimary cleavage and deprotection agent.
Phenol0.5 gCation scavenger, protects Tyr.
Deionized Water0.5 mLCation scavenger.
Thioanisole0.5 mLSoft scavenger, protects Trp.
1,2-Ethanedithiol (EDT)0.25 mLStrong scavenger for t-butyl cations, protects Cys and Met.[13]

Step-by-Step Methodology:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Add Cleavage Cocktail: Add the freshly prepared Reagent K to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 4-6 hours.

  • Filtration and Washing: Follow steps 4 and 5 from Protocol 1.

  • Precipitation and Isolation: Follow steps 6 and 7 from Protocol 1.

  • Drying: Dry the peptide pellet under vacuum.

Visualization of the Cleavage Process

The following diagram illustrates the key challenges and considerations during the cleavage of a peptide containing the sterically hindering this compound residue.

Cleavage_Optimization cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_outcomes Potential Outcomes Resin Peptide-Resin Complex (with this compound) TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) Resin->TFA_Cocktail Treatment Hindrance Steric Hindrance (β,β-diethyl group) TFA_Cocktail->Hindrance encounters Side_Products Side-Product Formation (Alkylation, Oxidation) TFA_Cocktail->Side_Products can cause (if scavengers are inadequate) Desired_Peptide Pure, Cleaved Peptide TFA_Cocktail->Desired_Peptide Optimized conditions lead to Incomplete_Cleavage Incomplete Cleavage (Low Yield) Hindrance->Incomplete_Cleavage leads to

Caption: Workflow for optimizing cleavage of peptides with this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Peptide Cleavage from Resin.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
  • LookChem. (n.d.). Cas 14328-61-1, D-2-Amino-3-ethylpentanoic acid.
  • Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • PubChem. (n.d.). (S)-2-Amino-3-ethylpentanoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • PubChem. (n.d.). (R)-2-Amino-3-ethylpentanoic acid.
  • Coin, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • ECHEMI. (n.d.). 2-AMINO-3-ETHYL-PENTANOIC ACID.
  • Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
  • Guerrini, R., et al. (2014). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. Pharmazie, 69(7).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Góngora-Benítez, M., et al. (2002). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Science, 8(5), 243–254.
  • Kádár, S., et al. (2000). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (11), 1675–1679.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Romanelli, A., et al. (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. ChemMedChem.

Sources

Overcoming steric hindrance during coupling of beta-branched amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Steric Hindrance During Coupling of β-Branched Amino Acids

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these difficult couplings.

Understanding the Challenge: The "Why" Behind Steric Hindrance

Beta-branched amino acids, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr), possess a secondary carbon atom directly attached to the β-carbon of their side chain.[1] This branching creates significant steric bulk close to the peptide backbone, physically obstructing the approach of an activated carboxyl group to the N-terminal amine of the growing peptide chain.[2][3] This steric clash can dramatically slow down the rate of peptide bond formation, often leading to incomplete reactions and the formation of deletion sequences.[3][4]

Caption: Steric hindrance from a β-branched side chain (R') blocks coupling.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the coupling of β-branched amino acids.

Q1: My Kaiser test is positive after coupling Valine. What's the first thing I should check?

A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.[3][5] Before attempting a more complex solution, perform these initial checks:

  • Reagent Quality: Ensure your solvent (DMF) is amine-free and your coupling reagents have not degraded.[6]

  • Activation Time: Confirm that you allowed sufficient pre-activation time for the carboxylic acid before adding it to the resin. A typical pre-activation time is 1-2 minutes.[7]

  • Reaction Time: Standard coupling times may be insufficient. For hindered residues, extending the reaction time to 2-4 hours or even longer can be beneficial.[5]

If these parameters are correct, the issue is likely due to the high steric barrier. The most straightforward next step is to perform a "double coupling."[3][7]

Q2: What is "double coupling" and when is it the right strategy?

Double coupling is the simple and effective technique of repeating the coupling step with a fresh batch of activated amino acid and reagents immediately after the first attempt.[7] This strategy is highly recommended for notoriously difficult couplings, such as:

  • Incorporating any β-branched amino acid (Val, Ile, Thr).[3]

  • Coupling any amino acid onto an N-terminal β-branched residue.

  • Synthesizing sequences known to aggregate.

By providing a fresh, concentrated supply of the activated species, you can often drive the reaction to completion.

Q3: Which coupling reagents are most effective for sterically hindered residues?

Standard carbodiimide reagents like DCC or DIC are often insufficient for these challenging reactions.[8][9] More potent, modern reagents are required.

  • Uronium/Aminium Reagents: These are generally the reagents of choice. HATU is widely considered the gold standard for difficult couplings because it forms a highly reactive OAt-ester.[7][10] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction. HCTU is another highly effective and more cost-efficient alternative.[7]

  • Oxyma-Based Reagents: COMU is a newer generation reagent with coupling efficiencies comparable to HATU.[8] It incorporates the OxymaPure leaving group, making it a safer alternative to reagents based on the potentially explosive HOBt or HOAt additives.[8]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent for hindered couplings.[10] A key advantage of phosphonium reagents is their higher solubility in DMF, allowing for more concentrated reaction conditions. They also avoid the potential side reaction of N-terminal guanidinylation that can occur with uronium reagents if activation is slow or excess reagent is used.

Q4: My coupling is still incomplete after double coupling with HATU. What now?

If a powerful reagent and double coupling fail, you have two primary options:

  • Capping: Terminate the unreacted chains. This involves acetylating the free N-terminal amines using a reagent like acetic anhydride with a base such as DIPEA.[3] Capping prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.[3] The capped, shorter peptides are chemically different and more easily removed.

  • Change Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary activation energy to overcome the steric barrier.[11] Microwave-assisted peptide synthesis (MW-SPPS) is particularly effective at rapidly and uniformly heating the reaction, often driving difficult couplings to completion in minutes.[4]

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can disrupt on-resin aggregation, which may be exacerbating the steric hindrance by making reaction sites inaccessible.[12]

Q5: Can protecting groups influence the outcome of a difficult coupling?

Yes, strategically chosen protecting groups can be very effective. For sequences prone to aggregation or containing adjacent hindered residues, the use of pseudoproline dipeptides is a powerful tool.[12][13] These are dipeptides of Ser or Thr that are protected as a temporary, backbone-disrupting oxazolidine ring. Incorporating a pseudoproline dipeptide breaks up the regular hydrogen bonding patterns that lead to aggregation, making the N-terminus more accessible for the next coupling step.[12] The ring is cleaved during the final TFA treatment.[12]

Troubleshooting and Optimization Workflow

When faced with an incomplete coupling, follow this logical progression of interventions.

Troubleshooting_Workflow Start Start: Coupling of β-Branched Amino Acid Kaiser Perform Kaiser Test Start->Kaiser Negative Success! Proceed to Next Cycle Kaiser->Negative Negative (Yellow) Positive Incomplete Coupling Detected Kaiser->Positive Positive (Blue) DoubleCouple Strategy 1: Double Coupling (Use fresh reagents) Positive->DoubleCouple UpgradeReagent Strategy 2: Upgrade Reagent (e.g., to HATU, COMU) Positive->UpgradeReagent Alternative First Step ChangeConditions Strategy 3: Modify Conditions (↑ Temp / Microwave) Positive->ChangeConditions For Severe Cases Capping Final Step: Capping (Use Acetic Anhydride) Positive->Capping If all else fails DoubleCouple->Kaiser Re-test UpgradeReagent->Kaiser Re-test ChangeConditions->Kaiser Re-test ProceedCapped Proceed to Next Cycle (Accept deletion sequence) Capping->ProceedCapped

Caption: A decision workflow for troubleshooting incomplete couplings.

Comparative Data: Coupling Reagents for Hindered Amino Acids

The selection of a coupling reagent is critical for success. This table summarizes the features of commonly used reagents for difficult couplings.[7]

Reagent ClassExamplesRelative ReactivityKey Advantages & Considerations
Uronium/Aminium HATU, HCTU, HBTUVery HighHATU is the gold standard for difficult couplings due to the formation of highly reactive OAt-esters.[7] HCTU is a highly effective, more economical alternative. A potential side reaction is N-terminal guanidinylation if excess reagent is used.
Oxyma-Based COMU, PyOximVery HighOffers coupling efficiency comparable to HATU but with an improved safety profile, as it avoids potentially explosive HOBt/HOAt byproducts.[8] Excellent solubility.[8]
Phosphonium PyBOP, PyAOPHighGenerates highly reactive species.[10] Significantly more soluble in DMF than uronium reagents, allowing for higher reaction concentrations. Does not cause guanidinylation side reactions.
Carbodiimide DCC, DICModerateGenerally not recommended for sterically hindered couplings unless used with additives like HOBt or OxymaPure. Often results in incomplete reactions and potential racemization.[8]
Specialty TFFH, BTFFHVery HighGenerates highly reactive acyl fluorides in situ.[14] Acyl fluorides are small, minimizing steric hindrance between coupling partners, and are effective for even the most challenging substrates where other methods fail.[14]
Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU

This protocol outlines a standard procedure for coupling a sterically hindered amino acid on a solid support (e.g., Rink Amide resin, 0.1 mmol scale).

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[7][15] Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Val-OH, 5 equivalents).

    • Add HATU (4.9 equivalents) and dissolve in DMF.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (10 equivalents).

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[7]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.[5]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).[7]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test, see Protocol 2) on a small sample of resin beads to confirm the absence of free primary amines. If the test is positive, perform a second coupling (double coupling) by repeating steps 4-7.[5][7]

Protocol 2: Monitoring Reaction Completion with the Kaiser Test

This colorimetric test is highly sensitive for detecting residual primary amines on the resin.[3]

  • Sample Preparation: Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube. Wash the beads with ethanol.

  • Add Reagents: Add 2-3 drops of each of the three Kaiser test reagents:

    • Reagent A: Ninhydrin in ethanol.[3]

    • Reagent B: Phenol in ethanol.[3]

    • Reagent C: Potassium cyanide in pyridine.[3]

  • Heating: Heat the sample at 100-110°C for 5 minutes.[3]

  • Interpretation:

    • Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines; the coupling is incomplete.

    • Negative Result (Yellow/Colorless Beads): Indicates complete coupling; no free primary amines detected.

Protocol 3: Capping Unreacted Amines

This protocol is for acetylating unreacted primary amines after a failed coupling attempt.

  • Preparation: After the final coupling attempt and subsequent DMF washes, prepare the capping solution. A common solution is Acetic Anhydride/DIPEA/DMF.

  • Capping Reaction: Add the capping solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 30 minutes.[3]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents.

  • Verification (Optional): Perform another Kaiser test to ensure all free amines have been acetylated. The test should now be negative.[3]

References
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6654.
  • Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11043–11049.
  • Wobble-base. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Gessman, R., et al. (2019). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 116(7), 1217–1226.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Biology Stack Exchange. (2015, February 3). How does beta branching stop alpha helices from forming? Retrieved from [Link]

  • Fields, G. B., et al. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 109–125.
  • ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Balaram, P., et al. (2016). Protein stabilization by tuning the steric restraint at the reverse turn. Chemical Science, 7(4), 2773–2781.
  • Albericio, F., & Subirós-Funosas, R. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9954–10041.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
  • GenScript. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Yu, D., & Richardson, A. D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism, 33(5), 905–922.e6.
  • Reddit. (2023, January 11). How to beta branched amino acids work? Retrieved from [Link]

  • Reddit. (2023, January 18). Could someone explain this to me? I'm confused. I thought Leucine, Valine and Isoleucine were the only branched side chain AA. Not sure what I'm missing here. Retrieved from [Link]

  • Strauss, K. A., et al. (2016). Disorders of branched chain amino acid metabolism. Translational Science of Rare Diseases, 1(1), 91–114.
  • Tajima, Y., et al. (2016). Branched-Chain Amino Acids. Advances in Biochemical Engineering/Biotechnology, 166, 123-146.
  • Zhang, Z., et al. (2024). Mitochondria and Epigenetic Regulation: Bidirectional Crosstalk and Emerging Mitochondria-Targeted Degron Tools. International Journal of Molecular Sciences, 25(1), 543.

Sources

Mass spectrometry fragmentation issues with "2-Amino-3-ethylpentanoic acid" residues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometry of 2-Amino-3-ethylpentanoic Acid

Introduction: Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the non-standard amino acid, this compound (Aepa). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges encountered during its analysis by tandem mass spectrometry (MS/MS). Due to its branched side-chain, Aepa can produce complex or ambiguous fragmentation spectra, necessitating a nuanced approach to method development and data interpretation. This guide is designed with full editorial control to provide scientifically grounded, field-proven insights to ensure the integrity and success of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental mass values I need to know for this compound (Aepa)?

When incorporating Aepa into your mass spectrometry methods, it is critical to use its high-resolution mass values to prevent misidentification. The key values are summarized below.

Parameter Value (Da) Description
Monoisotopic Mass 145.1103Mass of the intact, neutral amino acid (C7H15NO2).[1]
Protonated Mass [M+H]⁺ 146.1181The m/z value of the precursor ion in positive mode ESI-MS.
Residue Mass 127.0997Mass of the residue when incorporated into a peptide chain (Aepa - H₂O).
Q2: My MS/MS spectrum for a peptide containing Aepa shows low fragment intensity. What is the primary cause and how can I fix it?

Low fragment ion intensity is a common issue when analyzing peptides with bulky, hydrophobic side chains like Aepa.[2][3]

Causality: The 3-ethylpentyl side chain is sterically hindering and lacks a charge-carrying functional group. In collision-induced dissociation (CID), the collision energy can sometimes be dissipated through the flexible side chain rather than being channeled into peptide backbone cleavage, resulting in poor fragmentation efficiency.

Troubleshooting Steps:

  • Optimize Collision Energy (CE): Perform a CE ramp or a series of experiments with stepped CE values. Bulky residues may require higher energy than typical peptides to induce efficient fragmentation.

  • Switch Fragmentation Technique: If optimizing CID is insufficient, consider alternative fragmentation methods:

    • Electron Transfer Dissociation (ETD): ETD is often superior for peptides with bulky or modified residues because it cleaves the peptide backbone (N-Cα bond) in a charge-independent manner, preserving the side chain.[4][5][6] This results in c- and z-type fragment ions and can significantly increase sequence coverage.[4][7]

    • Higher-Energy Collisional Dissociation (HCD): This beam-type CID method can provide more thorough fragmentation and may overcome the energy dissipation issue seen in conventional ion trap CID.[6]

Q3: I'm observing a prominent neutral loss of 57 Da from my Aepa-containing precursor ion. What is this?

A neutral loss of ~57 Da from the Aepa side chain is a characteristic fragmentation pathway.

Mechanistic Explanation: This loss corresponds to the cleavage at the β-carbon of the side chain, resulting in the loss of a C4H9 radical (a butyl radical). This is a common fragmentation pathway for branched-chain amino acids where cleavage occurs at the point of branching due to the formation of a stable secondary carbocation on the side chain. While leucine and isoleucine also have a mass of 113 Da, their side chains typically result in a loss of 43 Da (C3H7). The distinct 57 Da loss from the Aepa side chain can serve as a diagnostic marker to differentiate it from other amino acid isomers.

Q4: How can I reliably distinguish this compound (Aepa) from its structural isomers using MS/MS?

Distinguishing isomers is a significant challenge in mass spectrometry because they have the identical mass and elemental composition.[8][9][10] The key is that different structural arrangements lead to distinct, reproducible fragmentation patterns, particularly in the relative intensities of shared fragment ions.[9]

Core Principle: The fragmentation of an amino acid's side chain is dictated by its structure.

  • Aepa (Branched): Features a sec-pentyl side chain, -CH(CH2CH3)2. Fragmentation is dominated by cleavage at the branch point (the β-carbon), leading to a characteristic loss of an ethyl group (29 Da) or, more significantly, cleavage generating specific side-chain fragments.

  • 2-Aminoheptanoic acid (Linear Isomer): Features a linear pentyl side chain. Its fragmentation is characterized by a series of successive losses of methylene groups (14 Da), creating a "picket fence" appearance in the low-mass region of the spectrum.

A detailed protocol for differentiation is provided in Guide 1 below.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Differentiating Aepa from its Linear Isomer, 2-Aminoheptanoic Acid (Aha)

Problem: You have identified a peptide with a residue mass of 127.0997 Da but cannot confirm if it is Aepa or a linear isomer like 2-aminoheptanoic acid (Aha), leading to ambiguity in structural assignment.

Scientific Principle: The stability of the fragment ions and neutral losses generated during CID is directly related to the structure of the side chain. Branched structures favor cleavages that form more stable secondary or tertiary carbocations, while linear chains fragment non-specifically along their length. This difference provides a robust signature for identification.

Experimental Protocol: Collision Energy Profile Analysis

  • Sample Preparation: Synthesize or acquire standard peptides for both Aepa and Aha (e.g., Ac-Gly-X-NH₂, where X is Aepa or Aha).

  • MS Setup:

    • Infuse the standard peptides directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Select the doubly charged precursor ion, [M+2H]²⁺, for fragmentation.

  • MS/MS Acquisition:

    • Use CID or HCD as the fragmentation method.

    • Acquire MS/MS spectra across a range of normalized collision energies (e.g., in 5-unit steps from 15 to 45).

  • Data Analysis:

    • For each CE value, extract the spectra and normalize the intensity of the most abundant fragment ion to 100%.

    • Identify fragment ions and neutral losses that are unique to each isomer or show significant and reproducible intensity differences.

    • Plot the relative intensity of these diagnostic ions as a function of collision energy to create a fragmentation profile.

Expected Data & Interpretation:

Feature This compound (Aepa) 2-Aminoheptanoic acid (Aha) Rationale
Characteristic Neutral Loss Loss of C₂H₄ (28 Da) or C₂H₅ (29 Da) from side chain fragments is prominent.Sequential losses of CH₂ (14 Da) are observed from side chain fragments.Cleavage at the branch point is energetically favored for Aepa. Linear chains fragment along their length.
Diagnostic Immonium Ion A specific immonium-related ion at m/z 100.1070 (C₆H₁₄N⁺) from the loss of COOH.A characteristic immonium ion at m/z 100.1070 is also present, but daughter ions will differ.The core structure dictates the primary immonium ion.
Low Mass "Picket Fence" Absent or very low intensity.A series of ions at m/z 43, 57, 71, 85.Represents the sequential fragmentation of the linear alkyl chain.

Visualization of Differentiating Fragmentation Pathways

Below is a diagram illustrating the key fragmentations that distinguish Aepa from its linear isomer, Aha.

G cluster_Aepa Aepa Fragmentation cluster_Aha Aha (Linear Isomer) Fragmentation Aepa_Precursor Aepa Precursor [M+H]⁺ = 146.1181 Aepa_Frag1 Loss of C₂H₅ radical (29 Da) Aepa_Precursor->Aepa_Frag1 - C₂H₅• Aepa_Frag2 Immonium-related ion m/z = 100.1070 Aepa_Precursor->Aepa_Frag2 - HCOOH Aha_Precursor Aha Precursor [M+H]⁺ = 146.1181 Aha_Frag1 Sequential Loss of CH₂ (14 Da) Aha_Precursor->Aha_Frag1 - n(CH₂) Aha_Frag2 Picket Fence Ions (m/z 43, 57, 71...) Aha_Frag1->Aha_Frag2

Caption: Differentiating fragmentation pathways of Aepa and its linear isomer.

Guide 2: Optimizing Fragmentation Efficiency for Aepa-Containing Peptides

Problem: Standard CID methods yield poor sequence coverage for your Aepa-containing peptide, preventing confident identification or localization of the residue. This is a common challenge with peptides that are long or contain residues that do not favor fragmentation.[2][11]

Scientific Principle: Different fragmentation techniques dissociate peptides via distinct chemical mechanisms. While CID relies on vibrational excitation of the entire molecule (ergodic process), ETD involves a non-ergodic electron transfer that induces rapid cleavage of the N-Cα backbone bond, independent of the side chain's properties.[12][13] This makes ETD particularly effective for complex peptides where CID fails.[4][6]

Experimental Protocol: Comparative Fragmentation Analysis

  • Instrument Setup: Use a mass spectrometer equipped with both CID/HCD and ETD capabilities (e.g., an Orbitrap Tribrid or Q-TOF instrument).

  • Method Development:

    • Create three separate acquisition methods for the same precursor ion:

      • Method A (CID): Use a normalized collision energy of 25-30% as a starting point.

      • Method B (HCD): Use a stepped normalized collision energy (e.g., 20, 30, 40%).

      • Method C (ETD): Use calibrated ETD reaction times. If available, enable supplemental activation ("EThcD") to fragment the charge-reduced precursor for more comprehensive data.

  • Data Acquisition: Analyze the Aepa-containing peptide using each of the three methods.

  • Analysis and Comparison:

    • Process the data with a suitable software package and compare the sequence coverage obtained from each method.

    • Count the number of identified b/y-ions (from CID/HCD) and c/z-ions (from ETD).

    • Evaluate the overall quality of the spectra, noting the signal-to-noise ratio of the fragment ions.

Expected Outcome & Decision Workflow:

The results of this comparison will guide the selection of the optimal fragmentation strategy for your specific peptide.

G Start Low MS/MS Quality for Aepa-Peptide Decision1 Is Sequence Coverage < 50% with CID? Start->Decision1 Action_OptimizeCID Optimize CID (Increase Collision Energy) Decision1->Action_OptimizeCID No Action_UseETD Implement ETD or EThcD Decision1->Action_UseETD Yes Decision2 Coverage Still Low? Action_OptimizeCID->Decision2 Result_ETD_Good High Coverage Achieved (c/z ions) Action_UseETD->Result_ETD_Good Decision2->Action_UseETD Yes Result_CID_Good Sufficient Coverage Achieved (b/y ions) Decision2->Result_CID_Good No Result_Combine Combine CID & ETD Data for Maximum Coverage Result_ETD_Good->Result_Combine Result_CID_Good->Result_Combine

Caption: Troubleshooting workflow for low fragmentation efficiency.

References

  • Xia, Q., Lee, M. V., Rose, C. M., Marsh, A. J., Hubler, S. L., Wenger, C. D., & Coon, J. J. (2011). Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 22(1), 112–122. [Link]

  • Zubair, M., & Ahmad, I. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews, 31(5), 609–625. [Link]

  • Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online. [Link]

  • Zubair, M., & Ahmad, I. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. ResearchGate. [Link]

  • Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 29(2), 335–351. [Link]

  • Lam, H., & Johnson, R. S. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. SciSpace. [Link]

  • Cannon, J. R., Lohnes, K. R., Zenaidee, M. A., & Brodbelt, J. S. (2014). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 25(11), 1938–1951. [Link]

  • Lam, H., & Johnson, R. S. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. ResearchGate. [Link]

  • Julian, R. R. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Analytical Chemistry, 96(10), 4153–4160. [Link]

  • Julian, R. R. (2013). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Journal of The American Society for Mass Spectrometry, 24(5), 734–741. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(4), 374–388. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 7(3), 1109–1117. [Link]

  • Jones, A. R., & Hubbard, S. J. (2011). Distributions of Ion Series in ETD and CID Spectra: Making a Comparison. Journal of The American Society for Mass Spectrometry, 22(6), 1056–1066. [Link]

  • University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. University of Arizona. [Link]

  • ResearchGate. (n.d.). ETD versus CID dissociation of peptides. ResearchGate. [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.. [Link]

  • ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS?. ResearchGate. [Link]

  • Jackson, G. P. (n.d.). Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Glen Jackson. [Link]

  • Huang, Y., Triscari, J. M., & Tseng, G. C. (2010). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 9(12), 6436–6448. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • European Pharmaceutical Review. (2011). The Forgotten Fragments. European Pharmaceutical Review. [Link]

  • Shou, W. Z., & Naidong, W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Medizinische Fakultät Münster. [Link]

Sources

Validation & Comparative

A-Comparative-Guide-to-2-Amino-3-ethylpentanoic-Acid-and-Isoleucine-Effects-on-Protein-Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Side-Chain Architecture in Protein Stability

Proteins are the workhorses of biology, and their function is inextricably linked to their three-dimensional structure. This structure, in turn, is dictated by the sequence of amino acids and the intricate network of interactions between their side chains. Among the key drivers of protein folding and stability are hydrophobic interactions, where nonpolar side chains cluster together in the protein's core, away from the aqueous environment.[][2]

Isoleucine, a canonical branched-chain amino acid, is a frequent contributor to these hydrophobic cores.[][4] Its sec-butyl side chain is both bulky and nonpolar, making it ideal for packing within the protein interior. However, what happens when we introduce a subtle change to this architecture? This guide explores the potential effects of substituting isoleucine with its non-canonical structural isomer, 2-amino-3-ethylpentanoic acid, on protein stability. While direct comparative studies are scarce, we can infer the likely consequences by applying first principles of biophysics and drawing analogies from research on other non-canonical amino acids (ncAAs).[5][6][7][8] This analysis provides a theoretical framework and an experimental roadmap for researchers investigating novel protein designs and therapeutics.

Structural and Physicochemical Showdown: Isoleucine vs. This compound

The difference between isoleucine and this compound lies in the branching pattern of their aliphatic side chains. While both share the same molecular formula, C₆H₁₃NO₂ (isoleucine) and C₇H₁₅NO₂ (this compound), their spatial arrangement is distinct.[][9][10]

  • Isoleucine: Possesses a chiral center at its β-carbon, leading to a branched methyl and ethyl group. This asymmetry influences its conformational preferences and packing within a protein structure.

  • This compound: Features a more symmetrical arrangement with two ethyl groups attached to the β-carbon. This seemingly minor alteration can have significant repercussions for steric hindrance and hydrophobicity.

Caption: Chemical structures of L-Isoleucine and this compound.

Property Isoleucine This compound (Predicted) Rationale for Predicted Difference
Hydrophobicity High[11]Very HighThe additional methylene group and more exposed ethyl groups are expected to increase the nonpolar surface area, leading to a stronger hydrophobic effect.
Steric Hindrance SignificantPotentially HigherThe presence of two ethyl groups on the β-carbon could create greater steric bulk compared to isoleucine's methyl and ethyl groups, potentially disrupting optimal packing in the protein core.
Conformational Flexibility RestrictedPotentially More RestrictedThe bulkier side chain of this compound might experience greater rotational barriers, leading to a reduction in the conformational entropy of the unfolded state.

Hypothesized Impacts on Protein Stability: A Double-Edged Sword

The substitution of isoleucine with this compound could either stabilize or destabilize a protein, depending on the local structural context.

  • Potential for Destabilization: The increased steric bulk of this compound might prevent it from fitting neatly into the tightly packed hydrophobic core of a protein. This could lead to the formation of cavities, which are energetically unfavorable and can significantly compromise protein stability.

  • Potential for Stabilization: In contexts where a larger hydrophobic residue is tolerated or even preferred, the increased hydrophobicity of this compound could enhance the hydrophobic effect, a major driving force for protein folding.[12] Furthermore, the potentially reduced conformational flexibility of the side chain in the unfolded state could decrease the entropic cost of folding, thereby stabilizing the native state. Research has shown that incorporating non-canonical amino acids can, in some cases, dramatically increase protein stability.[6][7]

Experimental Validation Framework: A Step-by-Step Guide

To empirically determine the effect of substituting isoleucine with this compound, a systematic experimental approach is required.

Workflow 1: Generation of Protein Variants

The first step is to generate the wild-type protein and the variant containing the this compound substitution. This is typically achieved through site-directed mutagenesis of the gene encoding the protein of interest, followed by expression in a suitable host system (e.g., E. coli) and subsequent purification.

Protein_Variant_Generation cluster_cloning Molecular Cloning cluster_expression Protein Expression & Purification Site_Directed_Mutagenesis Site-Directed Mutagenesis of Gene Transformation Transformation into Expression Host Site_Directed_Mutagenesis->Transformation Sequence_Verification Sequence Verification Transformation->Sequence_Verification Protein_Expression Protein Expression Sequence_Verification->Protein_Expression Verified Plasmid Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Purification Affinity & Size-Exclusion Chromatography Cell_Lysis->Purification Biophysical_Characterization Biophysical Characterization Purification->Biophysical_Characterization Purified Protein

Caption: Workflow for generating protein variants for stability analysis.

Workflow 2: Biophysical Characterization

Once purified, the wild-type and variant proteins are subjected to a battery of biophysical techniques to assess their stability and structural integrity.

DSF, also known as a thermal shift assay, is a high-throughput method to determine the melting temperature (Tm) of a protein.[13][14][15][16] A higher Tm indicates greater thermal stability.

Protocol for Differential Scanning Fluorimetry:

  • Reagent Preparation:

    • Prepare a stock solution of the protein (wild-type and variant) at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM PBS, pH 7.4).

    • Prepare a 5000x stock of SYPRO Orange dye in DMSO.

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a 20 µL reaction mix for each protein sample.

    • Add 2 µL of the 1 mg/mL protein stock.

    • Add 4 µL of 12.5x SYPRO Orange dye (diluted from the 5000x stock).[17]

    • Add buffer to a final volume of 20 µL.

    • Include a no-protein control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The midpoint of the sigmoidal transition corresponds to the melting temperature (Tm).

CD spectroscopy is a powerful technique for assessing the secondary structure of a protein.[18][19][20][21] By comparing the CD spectra of the wild-type and variant proteins, one can determine if the amino acid substitution has induced any significant conformational changes.

Protocol for Circular Dichroism Spectroscopy:

  • Sample Preparation:

    • Prepare protein samples (wild-type and variant) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).[18]

    • The buffer should have low absorbance in the far-UV region (190-250 nm).

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Acquire CD spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C).

    • Record a baseline spectrum with the buffer alone and subtract it from the protein spectra.

  • Data Analysis:

    • Compare the spectra of the wild-type and variant proteins. Significant differences in the spectral shape or intensity may indicate changes in secondary structure content (α-helix, β-sheet, random coil).[18][19]

Biophysical_Characterization_Workflow cluster_dsf Differential Scanning Fluorimetry (DSF) cluster_cd Circular Dichroism (CD) Spectroscopy Purified_Protein Purified Protein (Wild-Type & Variant) DSF_Assay Perform Thermal Melt Assay Purified_Protein->DSF_Assay CD_Measurement Acquire Far-UV Spectra Purified_Protein->CD_Measurement DSF_Data Plot Fluorescence vs. Temperature DSF_Assay->DSF_Data Tm_Determination Determine Melting Temperature (Tm) DSF_Data->Tm_Determination Stability_Conclusion Conclusion on Thermal Stability Tm_Determination->Stability_Conclusion CD_Analysis Compare Spectra CD_Measurement->CD_Analysis Secondary_Structure Assess Secondary Structure Content CD_Analysis->Secondary_Structure Structural_Conclusion Conclusion on Structural Integrity Secondary_Structure->Structural_Conclusion

Caption: Workflow for biophysical characterization of protein stability.

Workflow 3: In Silico Analysis

Molecular dynamics (MD) simulations can provide atomic-level insights into the structural and dynamic consequences of the amino acid substitution.[22][23][24][25]

Conceptual Protocol for Molecular Dynamics Simulation:

  • System Setup:

    • Start with the crystal structure of the wild-type protein.

    • Use computational tools to mutate the isoleucine residue to this compound.

    • Solvate both the wild-type and variant structures in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Run production MD simulations for an extended period (e.g., hundreds of nanoseconds).

  • Analysis:

    • Analyze the trajectories to compare the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the wild-type and variant proteins.

    • Examine changes in local packing, hydrogen bonding networks, and solvent accessible surface area around the mutation site.

MD_Simulation_Workflow Protein_Structure Initial Protein Structure (Wild-Type or Variant) System_Setup System Setup (Solvation, Ionization) Protein_Structure->System_Setup Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration Equilibration (Heating, Pressure) Energy_Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Trajectory_Analysis Structural_Insights Atomic-Level Structural and Dynamic Insights Trajectory_Analysis->Structural_Insights

Caption: Conceptual workflow for Molecular Dynamics (MD) simulation.

Anticipated Data and Interpretation

The following table summarizes hypothetical data from the proposed experiments and their potential interpretations.

Experiment Wild-Type (Isoleucine) Variant (this compound) Interpretation
DSF (Tm) 65 °C60 °CThe substitution destabilizes the protein.
DSF (Tm) 65 °C70 °CThe substitution stabilizes the protein.
CD Spectroscopy - α-helix: 40%- β-sheet: 30%- α-helix: 41%- β-sheet: 29%The substitution does not significantly alter the secondary structure.
CD Spectroscopy - α-helix: 40%- β-sheet: 30%- α-helix: 30%- β-sheet: 40%The substitution induces a significant conformational change.
MD Simulation (RMSD) 2.0 Å3.5 ÅThe variant protein is structurally less stable and more dynamic.
MD Simulation (RMSF) Low at mutation siteHigh at mutation siteThe region around the substitution becomes more flexible.

Conclusion

The substitution of isoleucine with its non-canonical isomer, this compound, represents a subtle yet potentially powerful modification to protein architecture. While theoretical considerations suggest that the increased bulk and hydrophobicity of this compound could have both stabilizing and destabilizing effects, the net outcome is highly dependent on the specific structural environment within the protein. The experimental framework outlined in this guide provides a clear path for researchers to empirically determine the consequences of such a substitution. These investigations will not only shed light on the fundamental principles of protein stability but may also pave the way for the rational design of more robust and effective protein-based therapeutics and biocatalysts.

References

  • How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. (URL: )
  • Switzer, H. J., Howard, C. A., Halonski, J. F., Peairs, E. M., Smith, N., Zamecnik, M. P., Verma, S., & Young, D. D. (2023). Employing non-canonical amino acids towards the immobilization of a hyperthermophilic enzyme to increase protein stability. RSC Chemical Biology. (URL: )
  • Li, Y., et al. (2019). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. ACS Chemical Biology. (URL: [Link])

  • Tian, F., et al. (2015). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. Angewandte Chemie. (URL: )
  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (URL: )
  • What are Leucine and Isoleucine?. News-Medical.Net. (URL: [Link])

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. (URL: [Link])

  • Isoleucine structure. YouTube. (URL: [Link])

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. (URL: [Link])

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. (URL: [Link])

  • Pikkemaat, M. G., et al. (2002). Molecular dynamics simulations as a tool for improving protein stability. Protein Engineering. (URL: [Link])

  • Pantazes, R. J., & Maranas, C. D. (2010). Insights from molecular dynamics simulations for computational protein design. Protein Engineering, Design and Selection. (URL: [Link])

  • Isoleucine Structure royalty-free images. Shutterstock. (URL: [Link])

  • Molecular dynamics simulations as a tool for improving protein stability. ResearchGate. (URL: [Link])

  • The stability and dynamics of computationally designed proteins. (2022). Current Opinion in Structural Biology. (URL: [Link])

  • Acevedo-Rocha, C. G., & Budisa, N. (2016). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Biochemical Society Transactions. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • A beginner's guide to differential scanning fluorimetry. (2020). The Biochemist. (URL: [Link])

  • L-Isoleucine. PubChem. (URL: [Link])

  • Applications of Molecular Dynamics Simulation in Protein Study. (2022). International Journal of Molecular Sciences. (URL: [Link])

  • (S)-2-Amino-3-ethylpentanoic acid. PubChem. (URL: [Link])

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Molecules. (URL: [Link])

  • Differential Scanning Fluorimetry (DSF). Unchained Labs. (URL: [Link])

  • Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io. (URL: [Link])

  • Amino acids. Chemistry LibreTexts. (URL: [Link])

  • (R)-2-Amino-3-ethylpentanoic acid. PubChem. (URL: [Link])

  • Amino acid. Wikipedia. (URL: [Link])

  • Differential Scanning Fluorimetry (DSF). DSDP Analytics. (URL: [Link])

  • Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. (2017). Proceedings of the National Academy of Sciences. (URL: [Link])

  • Ethyl 2-amino-3-ethylpentanoate. PubChem. (URL: [Link])

  • D-2-Amino-3-ethylpentanoic acid. LookChem. (URL: [Link])

Sources

A Comparative Functional Analysis: L-Isoleucine vs. 2-Amino-3-ethylpentanoic acid in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the landscape of drug discovery and metabolic research, the exploration of non-proteinogenic amino acids (NPAAs) offers a frontier for developing novel therapeutics and understanding cellular physiology.[1][2][3] NPAAs, structural analogs of the canonical amino acids, provide unique tools to probe and modulate biological systems due to their altered steric and electronic properties. This guide presents a comparative functional analysis of the essential proteinogenic amino acid L-isoleucine and its synthetic analog, 2-Amino-3-ethylpentanoic acid.

L-isoleucine, a branched-chain amino acid (BCAA), is fundamental to life, playing critical roles in protein synthesis, glucose metabolism, and the regulation of the mTOR signaling pathway.[4][5][][7] Its non-proteinogenic counterpart, this compound, presents a subtle yet significant structural alteration: the substitution of a methyl group with an ethyl group on the side chain. While primarily utilized as a building block in organic synthesis[8][9][10], its structural similarity to L-isoleucine warrants a thorough investigation into its potential biological activities. This guide will provide a framework for such an investigation, detailing the necessary experimental protocols to elucidate the functional divergence and convergence of these two molecules.

Structural and Physicochemical Comparison

The key difference between L-isoleucine and this compound lies in the side chain branching from the β-carbon. This seemingly minor change from a methyl to an ethyl group has implications for the molecule's size, hydrophobicity, and steric hindrance, which can in turn affect its interaction with enzymes, transporters, and receptors.

PropertyL-IsoleucineThis compoundReference
Systematic Name (2S,3S)-2-Amino-3-methylpentanoic acidThis compound[4][11]
Molecular Formula C6H13NO2C7H15NO2[7][11]
Molecular Weight 131.17 g/mol 145.20 g/mol [7][11]
Side Chain sec-butyl3-pentyl-
Classification Proteinogenic, Essential Amino AcidNon-Proteinogenic Amino Acid[1][4]

Proposed Experimental Framework for Comparative Functional Analysis

Given the lack of direct comparative studies, a logical and systematic experimental approach is required. The following protocols are designed to provide a comprehensive comparison of the biological effects of L-isoleucine and this compound.

Diagram: Experimental Workflow

G cluster_0 Phase 1: Cellular Uptake & Metabolism cluster_1 Phase 2: Impact on Protein Synthesis & Cell Growth cluster_2 Phase 3: Signaling Pathway Modulation Cell Culture Cell Culture Amino Acid Treatment Treatment: - L-Isoleucine - this compound - Control Cell Culture->Amino Acid Treatment Uptake Assay Competitive Uptake Assay (Radiolabeled Ile) Amino Acid Treatment->Uptake Assay Metabolomics LC-MS Metabolomics Amino Acid Treatment->Metabolomics Protein Synthesis Assay Puromycin Incorporation Assay (SUnSET) Amino Acid Treatment->Protein Synthesis Assay Cell Proliferation Assay MTT or Cell Counting Assay Amino Acid Treatment->Cell Proliferation Assay Western Blotting Western Blot Analysis (p-mTOR, p-S6K, p-4E-BP1) Amino Acid Treatment->Western Blotting Data Analysis & Interpretation Data Analysis & Interpretation Uptake Assay->Data Analysis & Interpretation Metabolomics->Data Analysis & Interpretation Protein Synthesis Assay->Data Analysis & Interpretation Cell Proliferation Assay->Data Analysis & Interpretation Western Blotting->Data Analysis & Interpretation

Caption: Proposed experimental workflow for the comparative analysis.

Assessment of Cellular Uptake and Metabolism

Rationale: The biological activity of an amino acid analog is contingent upon its ability to be transported into the cell and its subsequent metabolic fate. We hypothesize that this compound may compete with L-isoleucine for cellular uptake via branched-chain amino acid transporters.

Protocol: Competitive Amino Acid Uptake Assay

  • Cell Culture: Culture a relevant cell line (e.g., HEK293, HeLa, or a metabolically active line like HepG2) to 80-90% confluency in 24-well plates.

  • Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in the same buffer for 1-2 hours to deplete intracellular amino acids.

  • Treatment: Treat cells with KRH buffer containing a fixed concentration of radiolabeled L-isoleucine (e.g., ³H-L-isoleucine) and increasing concentrations of either unlabeled L-isoleucine (positive control) or this compound.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial uptake rates.

  • Wash and Lysis: Rapidly wash cells with ice-cold KRH buffer to stop uptake. Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the amount of radiolabeled L-isoleucine in the cell lysate using a scintillation counter.

  • Analysis: Plot the uptake of radiolabeled L-isoleucine as a function of the competitor concentration to determine the inhibitory constant (Ki) of this compound.

Expected Outcome: A lower Ki for this compound would indicate a higher affinity for the L-isoleucine transporter, suggesting it can effectively enter the cell.

Impact on Protein Synthesis

Rationale: L-isoleucine is essential for protein synthesis.[4][5] An analog could either be incorporated into nascent polypeptide chains, potentially leading to protein misfolding and dysfunction, or act as a competitive inhibitor of isoleucyl-tRNA synthetase, thereby halting protein synthesis.

Protocol: SUnSET (Surface Sensing of Translation) Assay

  • Cell Culture and Treatment: Culture cells as described above. Treat cells with either complete medium, medium lacking L-isoleucine, medium supplemented with L-isoleucine, or medium lacking L-isoleucine but supplemented with this compound for a defined period (e.g., 2-4 hours).

  • Puromycin Labeling: Add a low concentration of puromycin (a tRNA analog that incorporates into nascent polypeptide chains) to the culture medium and incubate for 10-15 minutes.

  • Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the total protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody.

  • Analysis: Quantify the puromycin signal in each lane. A decrease in signal indicates a reduction in global protein synthesis.

Expected Outcome: If this compound cannot be utilized for protein synthesis and acts as an inhibitor, a significant decrease in the puromycin signal, similar to L-isoleucine starvation, is expected.

Modulation of mTOR Signaling Pathway

Rationale: L-isoleucine, along with other BCAAs, is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[12][13] We will investigate whether this compound can mimic L-isoleucine's ability to activate mTORC1.

Protocol: Western Blot Analysis of mTORC1 Signaling

  • Amino Acid Starvation and Stimulation: Culture cells to near confluency. Starve cells of amino acids by incubating in amino acid-free medium for 1-2 hours.

  • Treatment: Stimulate the cells for 30-60 minutes with medium containing either L-isoleucine or this compound at various concentrations.

  • Lysis and Protein Quantification: Harvest and lyse the cells, and determine protein concentrations.

  • Western Blotting: Perform Western blot analysis using antibodies against key phosphorylated proteins in the mTORC1 pathway:

    • Phospho-mTOR (Ser2448)

    • Phospho-p70S6K (Thr389)

    • Phospho-4E-BP1 (Thr37/46)

  • Analysis: Quantify the band intensities of the phosphorylated proteins relative to their total protein counterparts.

Expected Outcome: An increase in the phosphorylation of mTOR, p70S6K, and 4E-BP1 in cells treated with this compound would suggest it can activate the mTORC1 pathway. A lack of activation would indicate it does not share this signaling function with L-isoleucine.

Diagram: L-Isoleucine and mTORC1 Signaling

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade L_Isoleucine L-Isoleucine mTORC1 mTORC1 L_Isoleucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes 4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth

Caption: Simplified overview of L-isoleucine's role in activating the mTORC1 pathway.

Conclusion and Future Directions

This guide outlines a foundational experimental strategy to conduct a comparative functional analysis of this compound and L-isoleucine. The proposed experiments will systematically evaluate differences in cellular uptake, metabolic incorporation, and signaling pathway modulation. The insights gained from this research will be invaluable for drug development professionals and scientists. Understanding how a subtle structural modification in an amino acid analog can alter its biological function can pave the way for the design of novel therapeutics, such as metabolic antagonists for cancer therapy or modulators of signaling pathways in metabolic diseases. Further studies could delve into the enzymatic interactions, particularly with aminoacyl-tRNA synthetases, and in vivo assessments to understand the broader physiological implications of this compound.

References

  • Wikipedia. Isoleucine. [Link]

  • Lam, K. S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Al-Karadaghi, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, [Link]

  • Gantt, B. H., et al. (2012). Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices. The Journal of Nutrition, 142(2), 235-41. [Link]

  • Conrad, M., et al. (1967). D- And L-isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas Putida. PubMed, [Link]

  • News-Medical.Net. What are Leucine and Isoleucine?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6306, L-Isoleucine. [Link]

  • Wuxi Jinghai Amino Acid Co., Ltd. (2024). What Are The Applications of L-Isoleucine. [Link]

  • MDPI. Pharmaceuticals Special Issue: Non-Natural Amino Acids in Drug Design. [Link]

  • ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • LookChem. Cas 14328-61-1, D-2-Amino-3-ethylpentanoic acid. [Link]

  • Cheméo. Chemical Properties of L-Isoleucine (CAS 73-32-5). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10125066, (S)-2-Amino-3-ethylpentanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 518928, this compound. [Link]

  • Chemsrc. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15852244, (R)-2-Amino-3-ethylpentanoic acid. [Link]

  • Fox, H. L., et al. (2012). Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo. PLoS One, 7(8), e43362. [Link]

  • Rachdi, L., et al. (2012). l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway. Diabetes, 61(3), 631-40. [Link]

  • Xu, G., et al. (2001). Metabolic Regulation by Leucine of Translation Initiation Through the mTOR-Signaling Pathway by Pancreatic β-Cells. Diabetes, 50(2), 353-60. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 791, 2-Amino-3-methylpentanoic acid. [Link]

  • Conover, C. A., et al. (2011). Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. American Journal of Physiology-Endocrinology and Metabolism, 300(4), E644-52. [Link]

  • Next Peptide. 14328-49-5 | (S)-2-aMino-3-ethylpentanoic acid. [Link]

Sources

Impact of "2-Amino-3-ethylpentanoic acid" incorporation on peptide conformation

Author: BenchChem Technical Support Team. Date: January 2026

A-Scientist's-Guide-to-2-Amino-3-ethylpentanoic-Acid-in-Peptide-Design

A Comparative Analysis of Its Influence on Peptide Conformation

Abstract

In the quest to engineer novel peptide therapeutics with enhanced stability, potency, and specificity, the use of non-proteinogenic amino acids (NPAAs) has become an indispensable tool.[1][2][3] These unique building blocks offer a way to impose specific conformational constraints on peptides, thereby influencing their secondary structure and overall three-dimensional shape.[4][5] This guide provides an in-depth technical comparison of 2-amino-3-ethylpentanoic acid, a sterically demanding beta,beta-dialkylated amino acid, and its impact on peptide conformation. Drawing on foundational principles from analogous structures, we explore its potential to modulate peptide secondary structures and provide detailed experimental protocols for its synthesis, incorporation, and structural analysis.

Introduction: The Role of Steric Hindrance in Peptide Design

The conformation of a peptide is dictated by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of its constituent amino acid residues. By introducing sterically hindered NPAAs, we can restrict this rotational freedom, guiding the peptide backbone into well-defined secondary structures such as helices, sheets, and turns.[4][6]

This compound, also known as β,β-Diethylalanine, is a particularly interesting NPAA due to the presence of two ethyl groups on its β-carbon.[7][8][9] This substitution pattern creates significant steric hindrance, which is expected to have a profound impact on the local conformation of the peptide backbone.

Structural Comparison with Natural Amino Acids

To appreciate the potential impact of this compound, it is useful to compare it with its natural counterparts, the β-branched amino acids valine and isoleucine.

  • Valine has two methyl groups on its β-carbon.

  • Isoleucine has a methyl and an ethyl group on its β-carbon.

  • This compound has two ethyl groups on its β-carbon.

The increasing bulk of the substituents at the β-carbon from valine to isoleucine to this compound suggests a progressive increase in steric hindrance, which is likely to further restrict the allowable φ and ψ angles.

Caption: Structural comparison of Valine, Isoleucine, and this compound.

Predicted Impact on Peptide Secondary Structure

Based on studies of other Cα,α-dialkylated and Cβ,β-dialkylated amino acids, we can predict the likely conformational preferences of peptides incorporating this compound.

Propensity for Extended vs. Helical Conformations

The steric bulk of the diethylglycine (Deg) residue, a close analog of this compound, has been shown to stabilize both fully extended and helical conformations depending on the peptide sequence context.[10]

  • Extended Conformations: In some peptide sequences, Deg residues adopt fully extended local conformations, which could favor the formation of β-sheets.[10] This is consistent with the general observation that β-branched amino acids like valine and isoleucine are often found in β-sheets.[11]

  • Helical Conformations: In other contexts, the steric hindrance can promote the formation of β-turns or even 3(10)-helical structures.[10][12] This is because the restricted rotational freedom can pre-organize the peptide backbone into a turn-like conformation.

Comparison with Other Conformationally Constrained Amino Acids
Amino AcidStructural FeatureTypical Conformational Preference
Aminoisobutyric acid (Aib) Cα,α-dimethylatedStrongly helical (3(10) and α-helices)[4]
Diethylglycine (Deg) Cα,α-diethylatetedContext-dependent: extended or helical[10]
This compound Cβ,β-diethylatetedPredicted to favor extended or turn conformations
Valine / Isoleucine Cβ-branchedβ-sheet[11]

Experimental Protocols for Investigation

To empirically determine the conformational impact of this compound, a series of experiments are necessary.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like this compound into a peptide sequence via SPPS can be challenging.[13][14]

Protocol for SPPS of a Model Peptide:

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[15]

  • Fmoc-Amino Acid Preparation: The synthesis of Fmoc-2-amino-3-ethylpentanoic acid-OH is a prerequisite.

  • Coupling Reactions:

    • Dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt or HATU) in a suitable solvent like DMF.

    • Add a base such as N,N-diisopropylethylamine (DIEA) to activate the carboxyl group.

    • Add the activated amino acid solution to the resin-bound peptide.

    • Allow the reaction to proceed for an extended period (e.g., 2-4 hours) to overcome steric hindrance. A second coupling may be necessary.

  • Fmoc-Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conformational Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[16][17][18] By measuring the differential absorption of left- and right-circularly polarized light, one can estimate the proportions of α-helix, β-sheet, and random coil conformations.[19][20]

Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.3-0.5 mg/mL.[16]

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas and allow the lamp to warm up.[16]

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Data Analysis: Analyze the resulting spectrum to determine the secondary structure content.

Characteristic CD Signals for Secondary Structures:

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)
α-Helix ~192~208 and ~222 (two)
β-Sheet ~195-200~215-220
Random Coil ~215~195

(Data adapted from[18])

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.[21][22][23]

Protocol for NMR Structural Analysis:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O).

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[22][24]

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.[22][25]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[21][25]

  • Structure Calculation: Use the distance and dihedral angle restraints obtained from the NMR data to calculate a family of 3D structures that are consistent with the experimental data.

Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification CD Circular Dichroism (CD) Purification->CD Secondary Structure NMR NMR Spectroscopy Purification->NMR 3D Structure Interpretation Conformational Insights CD->Interpretation NMR->Interpretation

Caption: Workflow for the synthesis and conformational analysis of peptides.

Conclusion and Future Directions

The incorporation of this compound into peptides represents a promising strategy for controlling their conformation. The significant steric hindrance imposed by the β,β-diethyl groups is expected to strongly favor specific regions of the Ramachandran plot, leading to the formation of well-defined secondary structures. While further experimental validation is required, the principles outlined in this guide, based on analogous sterically hindered amino acids, provide a solid foundation for the rational design of novel peptide therapeutics. Future studies should focus on systematically incorporating this NPAA into a variety of peptide scaffolds to fully elucidate its conformational preferences and its potential to enhance biological activity and stability.

References

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253.
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Balaram, P. (n.d.). Non-protein amino acids in peptide design.
  • Ulrich, A. S. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 153-167.
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226.
  • Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

  • MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]

  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Nagy, G., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(26), E3367–E3375.
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1–18.1.28.
  • Das, S., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 40(17), 7851–7868.
  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
  • Biology LibreTexts. (2025, November 4). 4.2: Secondary Structure and Loops. Retrieved from [Link]

  • Balaram, P. (2004). Non-protein amino acids in peptide design. Current Opinion in Structural Biology, 14(2), 218–225.
  • Liskamp, R. M. J., et al. (1998). Conformational Analysis of Peptides and Pseudopeptides Incorporating an endo-(2S,3R)-Norborn-5-ene Residue as a Turn Inducer. The Journal of Organic Chemistry, 63(21), 7354–7364.
  • Li, Y., et al. (2023). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
  • Branden, C., & Tooze, J. (1999). Introduction to Protein Structure. Garland Science.
  • Samanta, S., et al. (2018). Protein stabilization by tuning the steric restraint at the reverse turn. Chemical Science, 9(21), 4845–4851.
  • Reddit. (2023, January 11). How to beta branched amino acids work? [Online forum post]. r/Biochemistry. [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

  • Chemsrc. (2025, August 25). 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. Retrieved from [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Future Medicinal Chemistry, 13(12), 1171–1191.
  • Wu, Y.-D., & Wang, D.-P. (2008). Theoretical analysis of secondary structures of beta-peptides. Journal of the American Chemical Society, 130(41), 13745–13755.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Be, S. V., et al. (1993). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 90(7), 2649–2653.
  • Kaul, R., et al. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271–278.
  • LookChem. (n.d.). Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-ethylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-ethylpentanoic acid. Retrieved from [Link]

  • Karle, I. L., et al. (1994). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. International Journal of Peptide and Protein Research, 44(6), 553–560.
  • Next Peptide. (n.d.). 14328-49-5 | (S)-2-aMino-3-ethylpentanoic acid. Retrieved from [Link]

  • Next Peptide. (n.d.). 14328-61-1 | (R)-2-Amino-3-ethylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylglycine. Retrieved from [Link]

  • Kumagai, K., et al. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv.
  • Li, S. C., et al. (2002). A new turn structure for the formation of beta-hairpins in peptides. Journal of the American Chemical Society, 124(1), 6–7.

Sources

A Senior Application Scientist's Guide to Validating Site-Specific Incorporation of 2-Amino-3-ethylpentanoic Acid by MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of mass spectrometry-based methods for validating the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Amino-3-ethylpentanoic acid (Aepa). It includes supporting experimental logic, detailed protocols, and a comparative analysis of alternative validation techniques.

Executive Summary

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology, enabling novel therapeutic modalities, advanced biomaterials, and precision tools for biological inquiry.[1][2][3] This is often achieved by repurposing a codon, such as the amber stop codon (TAG), and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][5] However, the success of these powerful applications hinges on one critical factor: absolute certainty that the ncAA has been incorporated with high fidelity at the intended site.

This guide focuses on a particularly challenging validation case: this compound (Aepa). Aepa is an isomer of the canonical amino acids leucine (Leu) and isoleucine (Ile), possessing the exact same molecular weight. This isomeric challenge renders simple mass confirmation insufficient and necessitates a more sophisticated analytical approach. Here, we present tandem mass spectrometry (MS/MS) as the gold-standard for unambiguous validation. We will detail the causality behind experimental choices, provide step-by-step protocols, and compare the performance of MS/MS against other common validation techniques.

The Core Analytical Challenge: An Isomeric Conundrum

The primary obstacle in validating Aepa incorporation is its identical molecular formula (C7H15NO2) and mass to both leucine and isoleucine.[6] A standard "bottom-up" proteomics workflow involves digesting the target protein and measuring the mass of the resulting peptides in a mass spectrometer (MS1 scan).[7] If a peptide containing the target incorporation site shows the expected mass, it only confirms that an amino acid of that mass is present. It does not prove the residue is Aepa and not a misincorporated Leu or Ile.

To resolve this ambiguity, we must delve deeper into the structure of the amino acid after it has been incorporated into the peptide. This is the domain of tandem mass spectrometry (MS/MS), a technique that selects a specific peptide ion, fragments it, and then analyzes the masses of the resulting fragments to determine the amino acid sequence.[8][9][10][11] The unique fragmentation pattern of the Aepa side chain, when compared to Leu and Ile, provides the definitive "spectral fingerprint" required for validation.

The MS/MS Validation Workflow: From Protein to Proof

This section details the comprehensive workflow for validating Aepa incorporation. The protocol is designed to be self-validating by including critical controls and explaining the rationale for each step.

Workflow Overview

The overall process involves expressing and purifying the Aepa-containing protein, digesting it into peptides, separating the peptides via liquid chromatography, and analyzing them by tandem mass spectrometry to identify the unique spectral signature of the Aepa-containing peptide.

MS_Validation_Workflow cluster_biochem Sample Preparation cluster_ms_prep MS Sample Prep cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prot_Exp Protein Expression (+/- Aepa) Purify Protein Purification (e.g., Ni-NTA) Prot_Exp->Purify QC QC (SDS-PAGE) Purify->QC Digest Proteolytic Digestion (e.g., Trypsin) QC->Digest Desalt Peptide Desalting (C18 ZipTip) Digest->Desalt LC LC Separation (Reversed-Phase) Desalt->LC MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 MS2 MS/MS Fragmentation (HCD/EAD) MS1->MS2 Search Database Search (Custom DB with Aepa) MS2->Search Manual Manual Spectral Validation Search->Manual Report Confirmation Manual->Report

Caption: High-level workflow for MS/MS validation of ncAA incorporation.

Experimental Protocol: Step-by-Step Methodology

1. Protein Expression and Purification (The Self-Validating Control):

  • Experimental Group: Express your target protein in media supplemented with Aepa, using a cell line containing the necessary orthogonal synthetase/tRNA pair.

  • Negative Control: Express the same protein under identical conditions but without adding Aepa to the media. This is a crucial control. Successful incorporation should be Aepa-dependent, and its absence should lead to a truncated protein (if a stop codon is used) or no protein expression.

  • Purification: Purify the protein from both expressions (e.g., using a His-tag and Ni-NTA chromatography).

  • QC: Run both purified samples on an SDS-PAGE gel. The experimental group should show a band at the full-length protein size, while the negative control should show a much weaker or absent band.

2. In-Solution Proteolytic Digestion:

  • Rationale: We use a protease like trypsin to cleave the protein into smaller peptides (typically 6-30 amino acids long), which are ideal for analysis by MS/MS.[7] Trypsin is chosen for its high specificity, cleaving C-terminal to arginine (R) and lysine (K) residues, resulting in predictable peptide masses.

  • Protocol:

    • Quantify the purified protein concentration (e.g., by BCA assay).
    • Denature 20-50 µg of protein in a buffer containing 8 M urea.
    • Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.
    • Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 45 minutes.
    • Dilute the urea concentration to <1 M with 50 mM ammonium bicarbonate.
    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
    • Quench the digestion by adding formic acid to a final concentration of 1%.

3. LC-MS/MS Analysis (The Isomer-Distinguishing Step):

  • Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system is essential.

  • Chromatography: Peptides are separated on a C18 reversed-phase column using a gradient of increasing acetonitrile. This separates peptides by hydrophobicity before they enter the mass spectrometer.[12]

  • MS Method - Critical Choices for Isomer Differentiation:

    • MS1 Scan: The instrument first performs a high-resolution scan to determine the mass-to-charge ratio (m/z) of all intact peptide ions eluting from the column.
    • MS/MS Fragmentation: The instrument isolates the peptide ion corresponding to the Aepa-containing peptide (the "precursor ion") and fragments it. The choice of fragmentation method is paramount:
    • Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): These methods accelerate ions and collide them with an inert gas. While excellent for backbone fragmentation (producing b- and y-ions for sequencing), they are often insufficient to reliably differentiate Leu and Ile side chains.[13]

    • Electron-Transfer Dissociation (ETD) / Electron Activated Dissociation (EAD): These "softer" fragmentation techniques are superior for this application.[14][15] They preserve fragile side chains and induce fragmentation that produces unique, diagnostic fragment ions (z- and w-ions) from the side chains of Leu and Ile, and by extension, Aepa.[14][15]

4. Data Analysis and Spectral Validation:

  • Database Search: The acquired MS/MS spectra are searched against a protein database. It is essential to create a custom database containing the sequence of your target protein with Aepa substituted at the target position. The search algorithm will match experimental spectra to theoretical fragmentation patterns.

  • Manual Validation (The Final Arbiter): Software can be misled by isomeric residues. The final confirmation must come from manual inspection of the MS/MS spectrum for the diagnostic ions that differentiate Aepa from Leu/Ile.

The Spectral Fingerprint: Differentiating Aepa from Leucine/Ile

The key to validation lies in the unique fragmentation of the amino acid side chain. While Aepa (3-ethylpentyl side chain) has the same composition as Leu (isobutyl side chain) and Ile (sec-butyl side chain), their branching is different. This leads to characteristic neutral losses upon ETD/EAD fragmentation.

  • Isoleucine (Ile): Preferentially loses an ethyl radical (•C2H5), resulting in a characteristic fragment ion with a mass loss of 29.04 Da .[14]

  • Leucine (Leu): Preferentially loses an isopropyl radical (•C3H7), resulting in a characteristic fragment ion with a mass loss of 43.05 Da .[14]

  • This compound (Aepa): Based on its 3-ethylpentyl structure, the most likely fragmentation pathway involves the loss of a propyl radical (•C3H7) or potentially an ethyl radical, but its unique branching should produce a distinct pattern or ratio of losses compared to Ile and Leu. The dominant loss is predicted to be the propyl group, leading to a mass loss of 43.05 Da , similar to Leucine, but potentially with other unique minor fragments.

Fragmentation_Comparison cluster_frag ETD/EAD Fragmentation Peptide Peptide Precursor Ion ...-NH-CH(R)-CO-... Ile Isoleucine (Ile) Side Chain sec-butyl Peptide->Ile R = Ile Leu Leucine (Leu) Side Chain isobutyl Peptide->Leu R = Leu Aepa Aepa Side Chain 3-ethylpentyl Peptide->Aepa R = Aepa Loss_Ile Diagnostic Loss: - C2H5 (29 Da) Ile->Loss_Ile Loss_Leu Diagnostic Loss: - C3H7 (43 Da) Leu->Loss_Leu Loss_Aepa Predicted Diagnostic Loss: - C3H7 (43 Da) (Unique pattern expected) Aepa->Loss_Aepa

Caption: Differentiating isomeric amino acids via side chain fragmentation.

Data Summary: Diagnostic Ions
Amino AcidSide Chain StructurePrimary Neutral Loss (Da)Lost FragmentDiagnostic Ion Type
Isoleucinesec-butyl29.04Ethyl (C₂H₅)w-ion (z - 29)
Leucineisobutyl43.05Isopropyl (C₃H₇)w-ion (z - 43)
Aepa 3-ethylpentyl 43.05 (Predicted) Propyl (C₃H₇) w-ion (z - 43)

Note: While Aepa and Leu may share a major neutral loss, the overall fragmentation pattern and relative intensities of other ions will provide the distinguishing signature.

Comparison with Alternative Validation Methods

While MS/MS is the gold standard for site-specific validation, other techniques can provide complementary, albeit less definitive, evidence.

TechniquePrincipleInformation ProvidedProsCons
Tandem MS (MS/MS) Peptide fragmentation analysisDefinitive site-specific incorporation & identityUnambiguous, high confidence, can differentiate isomersRequires expensive instrumentation, complex data analysis
Intact Protein Mass Analysis Measures mass of the full-length proteinConfirms incorporation of an ncAA somewhere in the proteinFast, simple sample prep, good for assessing incorporation efficiencyCannot confirm site-specificity, cannot differentiate isomers
Western Blot / Antibody Staining Uses an antibody that recognizes the ncAA or a tagIndirect evidence of ncAA presenceHigh throughput, relatively simpleProne to false positives/negatives, does not confirm site-specificity
Reporter Assays (e.g., GFP) ncAA incorporation rescues a functional reporter proteinIndirect evidence of ncAA incorporation efficiencyGood for screening synthetase libraries, high throughputDoes not directly analyze the protein of interest, no site-specific info
X-ray Crystallography / NMR Determines the 3D atomic structure of the proteinDefinitive structural confirmation of ncAA placementProvides ultimate structural proofExtremely low throughput, technically demanding, very expensive

Conclusion and Best Practices

For applications in research and drug development, where precision and certainty are non-negotiable, tandem mass spectrometry is the only acceptable method for definitively validating the site-specific incorporation of an isomeric ncAA like this compound. Its ability to probe the very structure of the incorporated residue through gas-phase fragmentation provides an unparalleled level of analytical detail.[7]

Best Practices for Trustworthy Validation:

  • Always include a negative control (protein expression without the ncAA).

  • Use a custom protein database that includes the Aepa sequence for data analysis.

  • Employ electron-based fragmentation (ETD/EAD) to maximize the chances of observing diagnostic side-chain fragments.[15]

  • Manually inspect the MS/MS spectra. Do not rely solely on automated search engine scores for confirmation of isomeric residues.

By adhering to this rigorous, multi-faceted validation strategy, researchers can proceed with confidence, knowing their engineered proteins are precisely what they designed them to be.

References

  • Tirrell, D. A., & Link, A. J. (2012). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current opinion in chemical biology, 16(3-4), 322–329.
  • Xue, S., et al. (2023). Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Chemical Reviews.
  • Kim, C. H., et al. (2018). Incorporation of non-canonical amino acids in Escherichia coli. IUBMB life, 70(10), 953–963.
  • Chatterjee, A., et al. (2013). Site-specific incorporation of unnatural amino acids into proteins in mammalian cells with an expanded genetic code.
  • Xue, S., et al. (2023). Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. ACS Publications. [Link]

  • Dancik, V., et al. (1999). De novo peptide sequencing via tandem mass spectrometry.
  • Armirotti, A., et al. (2007). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of the American Society for Mass Spectrometry, 18(1), 57–63.
  • Ying, W., et al. (2015). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry, 87(19), 9957–9964.
  • Creative Biolabs. Precise Leucine/Isoleucine Discrimination. Creative Biolabs. [Link]

  • MtoZ Biolabs. (2024). Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. MtoZ Biolabs. [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]

  • JoVE. (2023). Video: Peptide Identification Using Tandem Mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Liu, H., & Zhang, Z. (n.d.). Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation. SCIEX. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 518928, this compound. PubChem. [Link]

  • Abterra Biosciences. (2019). I/L Determination in De Novo Antibody Sequencing. Abterra Biosciences. [Link]

  • Pejman, H., et al. (2020). Multi‐Site Incorporation of Nonstandard Amino Acids into Protein‐Based Biomaterials.
  • Zhang, X., et al. (2016). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression.

Sources

A Comparative Guide to the Enzymatic Recognition of Isoleucine Analogs: Spotlight on 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein synthesis, the precise recognition of amino acids by their cognate aminoacyl-tRNA synthetases (aaRSs) is a cornerstone of translational fidelity.[1][2] This guide delves into the fascinating mechanisms of enzymatic discrimination, focusing on isoleucyl-tRNA synthetase (IleRS) and its interaction with the canonical amino acid L-isoleucine and its structural analogs. We will provide a comparative analysis of "2-Amino-3-ethylpentanoic acid" and other isoleucine analogs, supported by experimental data and detailed protocols to empower your research.

The Gatekeeper of Isoleucine Identity: Isoleucyl-tRNA Synthetase (IleRS)

Aminoacyl-tRNA synthetases are essential enzymes that ensure the correct pairing of amino acids with their corresponding tRNAs.[3][4][5] IleRS, in particular, faces a significant challenge: distinguishing its cognate substrate, isoleucine, from the structurally similar and more abundant amino acid, valine. A single methylene group is the only difference between them. To overcome this, IleRS employs a sophisticated two-step filtering mechanism known as a "dual sieve," which involves a catalytic synthesis site and a separate editing (or proofreading) site.[6][7]

  • The Synthesis Site (Coarse Sieve): This site is responsible for the initial recognition and activation of the amino acid. It binds isoleucine and, due to structural similarities, can also mistakenly bind valine and other analogs.[6]

  • The Editing Site (Fine Sieve): This is where the magic of high fidelity happens. Amino acids that are smaller than isoleucine but have been incorrectly activated (e.g., valyl-adenylate) are hydrolyzed at this site, preventing their attachment to tRNAIle.[6][7] This proofreading step is critical for preventing misincorporation of incorrect amino acids into proteins.[8]

IleRS Dual Sieve Figure 1: IleRS Dual-Sieve Mechanism cluster_IleRS Isoleucyl-tRNA Synthetase (IleRS) synthesis Synthesis Site editing Editing Site synthesis->editing Incorrect AA (e.g., Val) tRNA tRNAIle synthesis->tRNA Correct AA (Isoleucine) hydrolysis Hydrolysis editing->hydrolysis Proofreading Ile Isoleucine Ile->synthesis Binds Val Valine / Analog Val->synthesis Binds charged_tRNA Ile-tRNAIle tRNA->charged_tRNA Charging protein Protein Synthesis charged_tRNA->protein

Caption: Dual-sieve model of IleRS showing substrate selection.

Isoleucine Analogs: Probes for Specificity and Inhibition

Isoleucine analogs, including the subject of our focus, "this compound" (also known as 3-Ethylnorvaline), are invaluable tools for researchers. They can act as:

  • Substrates: To probe the geometric and chemical limits of the enzyme's active sites.

  • Inhibitors: To block the enzyme's function, which is a key strategy in the development of antimicrobial agents.[1][4][9] The clinically used antibiotic mupirocin, for instance, is a potent inhibitor of bacterial IleRS.[1][4]

  • Mechanistic Probes: To elucidate the intricacies of the editing mechanism.[6]

This non-proteinogenic amino acid is a structural analog of isoleucine, featuring two ethyl groups attached to the beta-carbon.[10][11] Its larger side chain compared to isoleucine provides an interesting case for studying the steric constraints of the IleRS binding pockets.

Comparative Enzymatic Recognition

The interaction of an amino acid or its analog with an aminoacyl-tRNA synthetase is quantified by kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate.

SubstrateStructure (Side Chain)Interaction with IleRSTypical Kinetic Behavior (Relative to Isoleucine)
L-Isoleucine (Cognate) -CH(CH₃)CH₂CH₃High-affinity substrateHigh kcat/Km
L-Valine (Non-cognate) -CH(CH₃)₂Substrate for synthesis, rapidly editedLower kcat/Km for activation, high rate of hydrolysis
L-Norvaline (Non-cognate) -CH₂CH₂CH₂CH₃Substrate for synthesis, efficiently editedActivated at a similar rate to valine, but more rapidly hydrolyzed in post-transfer editing[6]
This compound -CH(CH₂CH₃)₂Hypothesized to be a poor substrate or inhibitorDue to steric hindrance from the two ethyl groups, it is likely to have a very high Km (low affinity) for the synthesis site. Its potential as an inhibitor would depend on its ability to bind without being catalytically processed.

Data for valine and norvaline are based on studies of E. coli IleRS.[6]

The larger size of this compound's side chain compared to isoleucine would likely make it a poor substrate for the synthesis site of IleRS. It may act as a competitive inhibitor by occupying the active site, but its affinity is expected to be lower than that of isoleucine.

Experimental Corner: Measuring Enzymatic Recognition

To determine the kinetic parameters for an isoleucine analog, a robust and reliable assay is required. The ATP-PPi exchange assay is a classic method for studying the amino acid activation step of aminoacyl-tRNA synthetases.[2][12]

ATP_PPi_Exchange_Assay Figure 2: Workflow of the ATP-PPi Exchange Assay prep 1. Prepare Reaction Mix (Buffer, Enzyme, AA, ATP, [³²P]PPi) incubate 2. Incubate at 37°C (Initiate Reaction) prep->incubate quench 3. Quench Reaction (e.g., with perchloric acid) incubate->quench adsorb 4. Adsorb ATP to Charcoal (PPi remains in supernatant) quench->adsorb wash 5. Wash Charcoal (Remove unincorporated [³²P]PPi) adsorb->wash scintillate 6. Scintillation Counting (Measure [³²P]ATP formation) wash->scintillate analyze 7. Data Analysis (Calculate kinetic parameters) scintillate->analyze

Caption: Step-by-step workflow for the ATP-PPi exchange assay.

This protocol is adapted from established methods for measuring aminoacyl-tRNA synthetase activity.[2][12]

Objective: To measure the rate of amino acid activation by IleRS by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

  • Purified Isoleucyl-tRNA Synthetase (IleRS)

  • Amino acids (L-Isoleucine, this compound, etc.)

  • ATP solution

  • [³²P]Tetrasodium pyrophosphate

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Quenching Solution (e.g., 7% perchloric acid, 2% activated charcoal, 1% PPi)

  • Wash Solution (e.g., 0.1 M perchloric acid, 1% PPi)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixtures: On ice, prepare reaction tubes containing the reaction buffer, a fixed concentration of IleRS, and varying concentrations of the amino acid analog to be tested.

  • Initiate the Reaction: Add a mixture of ATP and [³²P]PPi to each tube to start the reaction. Transfer the tubes to a 37°C water bath to incubate.

  • Time Points and Quenching: At specific time intervals (e.g., 2, 4, 6, 8 minutes), remove an aliquot from each reaction tube and immediately add it to the quenching solution. This stops the reaction and precipitates the charcoal with bound ATP.

  • Filtration and Washing: Vortex the quenched samples and filter them through glass fiber filters. Wash the filters multiple times with the wash solution to remove any unbound [³²P]PPi.

  • Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The measured CPM is proportional to the amount of [³²P]ATP formed.

  • Data Analysis:

    • Convert CPM to moles of ATP formed using the specific activity of the [³²P]PPi.

    • Plot the rate of ATP formation against the concentration of the amino acid analog.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat can be calculated) for each analog.

Self-Validation and Controls:

  • No Enzyme Control: A reaction mixture without IleRS to account for background radioactivity.

  • No Amino Acid Control: A reaction mixture without any amino acid to ensure the reaction is amino acid-dependent.

  • Cognate Substrate Control: Always run the assay with L-isoleucine as a positive control to ensure the enzyme is active and to provide a benchmark for comparison.

Implications for Research and Drug Development

Understanding how IleRS interacts with various analogs has profound implications:

  • Antimicrobial Drug Discovery: As aaRSs are essential for bacterial survival, designing inhibitors that selectively target bacterial IleRS over its human counterpart is a proven strategy for developing new antibiotics.[3][9] Analogs that bind tightly to the active site but are not substrates for catalysis are promising starting points for inhibitor design.

  • Synthetic Biology: By engineering the active sites of aaRSs, it is possible to create enzymes that specifically recognize and incorporate non-proteinogenic amino acids into proteins. This opens up possibilities for creating novel biopolymers and proteins with enhanced functionalities.

  • Fundamental Biology: Studying the substrate specificity of IleRS provides insights into the evolution of the genetic code and the mechanisms that ensure its fidelity.[2]

Conclusion

The enzymatic recognition of amino acids is a high-fidelity process governed by intricate molecular mechanisms. While "this compound" represents an intriguing but understudied analog of isoleucine, the principles of IleRS function suggest it would be poorly recognized due to steric constraints. By using established experimental protocols like the ATP-PPi exchange assay, researchers can quantitatively assess the interaction of this and other analogs with IleRS. This knowledge is not only fundamental to our understanding of protein synthesis but also provides a rational basis for the development of novel therapeutics and biotechnological tools.

References

  • Kim, S.-H., Bae, S., & Song, M. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. Biomolecules. [Link]

  • Cvetesic, N., et al. (2019). On the Mechanism and Origin of Isoleucyl-tRNA Synthetase Editing against Norvaline. Journal of Molecular Biology. [Link]

  • Khan, S., et al. (2016). In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors. Molecules. [Link]

  • Hanakova, K., et al. (2021). Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review. Bioorganic Chemistry. [Link]

  • Stanzione, M., et al. (2021). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. Molecules. [Link]

  • Fukunaga, R., & Yokoyama, S. (2005). Structural basis for substrate recognition by the editing domain of isoleucyl-tRNA synthetase. Journal of Molecular Biology. [Link]

  • Kim, S.-H., Bae, S., & Song, M. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. Biomolecules. [Link]

  • Jakubowski, H. (2012). Proofreading in Trans by an Aminoacyl-tRNA Synthetases Model for Single Site Editing by Isoleucyl-tRNA Synthetase. Nucleic Acids Research. [Link]

  • Fersht, A. R. (1977). Editing mechanisms in protein synthesis. Rejection of valine by the isoleucyl-tRNA synthetase. Biochemistry. [Link]

  • Freist, W., & Cramer, F. (1991). Isoleucyl-tRNA synthetase from Baker's yeast. Catalytic mechanism, 2',3'-specificity and fidelity in aminoacylation of tRNAIle with isoleucine and valine investigated with initial-rate kinetics using analogs of tRNA, ATP and amino acids. European Journal of Biochemistry. [Link]

  • Airas, R. K. (2007). Kinetic analysis of the isoleucyl-tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends. The FEBS Journal. [Link]

  • Davidsen, K., & Sullivan, G. J. (2023). A robust method for measuring aminoacylation through tRNA-Seq. eLife. [Link]

  • Gruic-Sovulj, I., et al. (2012). Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing. Journal of Biological Chemistry. [Link]

  • Freist, W., et al. (1976). Valyl-tRNA, isoleucyl-tRNA and tyrosyl-tRNA Synthetase From Baker's Yeast. Substrate Specificity With Regard to ATP Analogs and Mechanism of the Aminoacylation Reaction. European Journal of Biochemistry. [Link]

  • Zhang, Z., et al. (2022). A Label-Free Assay for Aminoacylation of tRNA. International Journal of Molecular Sciences. [Link]

  • Paveto, C., et al. (2019). A spectrophotometric assay for measuring aminoacyl-tRNA synthetase activity. Scientific Reports. [Link]

  • Davidsen, K., & Sullivan, G. J. (2023). A robust method for measuring aminoacylation through tRNA-Seq. eLife. [Link]

  • Moe, J. G., & Piszkiewicz, D. (1979). Isoleucyl Transfer Ribonucleic Acid Synthetase. Steady-state Kinetic Analysis. Biochemistry. [Link]

  • Boniecki, M. T., et al. (2019). Reaction scheme for the aminoacyl-tRNA synthetase assay. ResearchGate. [Link]

  • Airas, R. K. (2007). Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends. The FEBS Journal. [Link]

  • AARS Online. Isoleucyl-tRNA Synthetase. AARS Online. [Link]

  • Istvan, E. S., et al. (2023). Cytoplasmic Isoleucyl tRNA synthetase as an attractive Multi-stage antimalarial drug target. bioRxiv. [Link]

  • Me வள்ளiappan, G., & Musier-Forsyth, K. (2021). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Molecular Biosciences. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Chemsrc. 2-AMINO-3-ETHYL-PENTANOIC ACID. Chemsrc. [Link]

  • PubChem. (S)-2-Amino-3-ethylpentanoic acid. PubChem. [Link]

Sources

Conformational analysis of peptides containing (2S,3S) vs (2R,3R)-"2-Amino-3-ethylpentanoic acid"

By systematically applying a combination of CD spectroscopy, high-resolution NMR, X-ray crystallography, and molecular dynamics simulations, researchers can gain a deep understanding of these structural differences. This knowledge is invaluable for the rational design of peptidomimetics with tailored three-dimensional structures, ultimately leading to the development of more potent and selective therapeutic agents. [26]The choice of stereochemistry is not merely a synthetic detail but a critical design element in modern peptide drug discovery. [27]

References

  • PubMed. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. [Link]

  • PubMed. Circular dichroism of peptides. [Link]

  • MDPI. A Comprehensive Review on Current Advances in Peptide Drug Development and Design. [Link]

  • PubMed. Peptide-based drug design: here and now. [Link]

  • PubMed Central. Peptide Drug: Design and Clinical Applications. [Link]

  • ACS Publications. Peptide Drug Discovery Raison d'Etre: Engineering Mindset, Design Rules and Screening Tools. [Link]

  • CORE. Stereochemical Control of Peptide Folding. [Link]

  • ACS Publications. Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. [Link]

  • PubMed. Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics. [Link]

  • PNAS. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. [Link]

  • CCE IISc. Online Course on Peptide Design and Drug Discovery. [Link]

  • PubMed Central. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. [Link]

  • ResearchGate. Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]

  • University of Zurich. Peptide/Protein NMR. [Link]

  • BYU ScholarsArchive. Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

  • NIH. Stereochemical Criteria for Polypeptide and Protein Chain Conformations. [Link]

  • University of Wisconsin-Madison. NOESY and ROESY. [Link]

  • PLOS One. Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. [Link]

  • ChemRxiv. Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. [Link]

  • YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

  • etd@IISc. X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices. [Link]

  • bioRxiv. Design of peptides with non-canonical amino acids using flow matching. [Link]

  • Scirp.org. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. [Link]

  • Frontiers. Chirality Effects in Peptide Assembly Structures. [Link]

  • PubMed Central. A Newcomer's Guide to Peptide Crystallography. [Link]

  • Biology LibreTexts. 4.1: Main Chain Conformations. [Link]

A Technical Guide to the Hydrophobicity of 2-Amino-3-ethylpentanoic Acid in Comparison to Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and peptide design, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of therapeutic candidates. Among the most critical of these properties is hydrophobicity, which profoundly influences a molecule's folding, stability, membrane permeability, and interaction with biological targets. This guide provides a comparative analysis of the hydrophobicity of the non-canonical amino acid "2-Amino-3-ethylpentanoic acid" against the 20 canonical amino acids, supported by predictive data and a detailed experimental protocol for empirical validation.

Understanding Amino Acid Hydrophobicity

Hydrophobicity, or the tendency of a molecule to repel water, is a primary driving force in protein folding and molecular recognition. For amino acids, this property is largely determined by the physicochemical characteristics of their side chains. A variety of scales have been developed to quantify amino acid hydrophobicity, with the Kyte-Doolittle scale being one of the most widely recognized.[1] These scales are invaluable for predicting protein topology, identifying transmembrane domains, and designing novel peptides with desired solubility and binding characteristics.

Comparative Analysis: this compound vs. Canonical Amino Acids

This compound, an isomer of isoleucine, presents an interesting case for hydrophobicity comparison due to its unique side chain structure. To provide a quantitative comparison, we can utilize both established hydrophobicity scales for canonical amino acids and computational predictions for our non-canonical counterpart.

Predicted Hydrophobicity of this compound
Data Summary: A Comparative Table

The following table presents the Kyte-Doolittle hydrophobicity values for the 20 canonical amino acids alongside the predicted XLogP3 value for this compound. It is important to note that these scales are different, with higher Kyte-Doolittle values indicating greater hydrophobicity. The inclusion of the predicted XLogP3 value for our non-canonical amino acid offers a valuable point of reference, suggesting a relatively hydrophilic character.

Amino AcidThree-Letter CodeOne-Letter CodeKyte-Doolittle HydrophobicityPredicted XLogP3
This compound - - N/A -1.4
IsoleucineIleI4.5-
ValineValV4.2-
LeucineLeuL3.8-
PhenylalaninePheF2.8-
CysteineCysC2.5-
MethionineMetM1.9-
AlanineAlaA1.8-
GlycineGlyG-0.4-
ThreonineThrT-0.7-
SerineSerS-0.8-
TryptophanTrpW-0.9-
TyrosineTyrY-1.3-
ProlineProP-1.6-
HistidineHisH-3.2-
Glutamic AcidGluE-3.5-
GlutamineGlnQ-3.5-
Aspartic AcidAspD-3.5-
AsparagineAsnN-3.5-
LysineLysK-3.9-
ArginineArgR-4.5-

Note: The Kyte-Doolittle scale and XLogP3 are distinct metrics and are not directly comparable. The table is for illustrative purposes to position the predicted hydrophilicity of this compound in the context of the established hydrophobicity of canonical amino acids.

Experimental Validation: A Protocol for Determining Hydrophobicity via RP-HPLC

To empirically determine the hydrophobicity of this compound and directly compare it to the canonical amino acids, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accepted method. The principle lies in the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. More hydrophobic molecules will have a stronger affinity for the stationary phase, resulting in longer retention times.

Causality Behind Experimental Choices

The choice of N-acetylated amino acid methyl esters as the analytes is critical. This derivatization neutralizes the charges of the amino and carboxyl groups, ensuring that the observed retention behavior is primarily dictated by the hydrophobicity of the side chain, thus providing a more accurate measure of this intrinsic property.

Step-by-Step Protocol

1. Derivatization of Amino Acids:

  • Objective: To prepare N-acetylated amino acid methyl esters for all 20 canonical amino acids and this compound.

  • Step 1.1 (Esterification): Dissolve each amino acid in methanol and add acetyl chloride dropwise at 0°C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.

  • Step 1.2 (Acetylation): Dissolve the amino acid methyl ester hydrochloride in dichloromethane and add triethylamine, followed by acetic anhydride. Stir the reaction at room temperature overnight.

  • Step 1.3 (Purification): Purify the resulting N-acetyl amino acid methyl esters using silica gel column chromatography.

  • Step 1.4 (Verification): Confirm the structure and purity of the derivatives using NMR and mass spectrometry.

2. RP-HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Dissolve each purified N-acetyl amino acid methyl ester in the mobile phase to a final concentration of 1 mg/mL.

    • Inject each sample onto the equilibrated C18 column.

    • Record the retention time for each compound.

3. Data Analysis and Interpretation:

  • The retention time of each amino acid derivative is directly proportional to its hydrophobicity.

  • A longer retention time indicates greater hydrophobicity.

  • By comparing the retention time of the this compound derivative to those of the canonical amino acid derivatives, a direct, empirical ranking of its hydrophobicity can be established.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis start Amino Acid (Canonical or Non-canonical) ester Esterification (Methanol, Acetyl Chloride) start->ester acetyl Acetylation (DCM, TEA, Acetic Anhydride) ester->acetyl purify Purification (Column Chromatography) acetyl->purify verify Verification (NMR, Mass Spec) purify->verify final N-acetyl amino acid methyl ester verify->final inject Inject Sample final->inject column C18 Column inject->column detect UV Detection (214 nm) column->detect elute Gradient Elution (Water/ACN with TFA) elute->column chrom Chromatogram detect->chrom rt Determine Retention Time (RT) chrom->rt compare Compare RTs to establish Hydrophobicity Ranking rt->compare G cluster_hydrophilic Hydrophilic Side Chains cluster_hydrophobic Hydrophobic Side Chains cluster_test Test Compound Arg Arginine (Positively Charged) Asp Aspartic Acid (Negatively Charged) Ser Serine (Polar, Uncharged) Leu Leucine (Aliphatic) Phe Phenylalanine (Aromatic) Ile Isoleucine (Aliphatic) NCAA 2-Amino-3-ethyl- pentanoic acid Water Aqueous Environment Water->Arg Attraction Water->Asp Attraction Water->Ser Attraction Water->Leu Repulsion Water->Phe Repulsion Water->Ile Repulsion Water->NCAA Predicted Repulsion

Caption: Conceptual diagram of amino acid side chain interactions with water.

Conclusion

The non-canonical amino acid this compound is predicted to be a relatively hydrophilic molecule, a characteristic that can be invaluable in the design of peptides with enhanced solubility. While computational predictions provide a strong starting point, empirical validation through well-established methods like RP-HPLC is essential for confirming its precise hydrophobic character relative to the canonical amino acids. The detailed protocol provided in this guide offers a clear pathway for researchers to perform this critical analysis, enabling more informed decisions in the development of novel peptide-based therapeutics.

References

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105–132. [Link]

Sources

A Comparative Guide to Circular Dichroism Analysis of Peptides Incorporating 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and procedural framework for studying peptides containing the non-proteinogenic amino acid 2-Amino-3-ethylpentanoic acid (A3EP) using circular dichroism (CD) spectroscopy. As direct experimental data on A3EP-containing peptides is emerging, this document synthesizes insights from structurally related analogs to offer a predictive guide for experimental design and data interpretation.

Introduction: Engineering Peptide Conformation with Non-Natural Amino Acids

Peptides represent a burgeoning class of therapeutics, yet their clinical utility is often hampered by inherent conformational flexibility and susceptibility to proteolytic degradation. A leading strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids.[1] These building blocks act as molecular "staples" or "hinges," locking the peptide backbone into a specific, biologically active conformation.[2][3]

This compound (also known as β,β-Diethylalanine) is a Cα-tetrasubstituted amino acid that offers a profound level of conformational restriction.[4][5] Its unique structure, featuring two ethyl groups at the alpha-carbon, sterically limits the available Ramachandran (φ/ψ) space, making it a powerful tool for peptide engineers.[6][7] This guide will compare the anticipated structural effects of A3EP against standard proteinogenic amino acids and provide a robust methodology for analyzing these effects using circular dichroism spectroscopy.

Part 1: The Structural Modulator: Physicochemical Properties of this compound

The decision to incorporate a non-natural amino acid must be grounded in its fundamental physicochemical properties. The Cα-diethyl substitution of A3EP introduces significant steric bulk adjacent to the peptide backbone, a feature that distinguishes it from both simple and β-branched natural amino acids.

PropertyAlanine (Ala)Valine (Val)Aminoisobutyric Acid (Aib)This compound (A3EP)
Structure
Classification Small, non-polarβ-branched, non-polarCα-disubstituted (achiral)Cα-disubstituted, β-branched
Key Feature High helical propensityPromotes β-sheet structuresPotent helix inducerExtreme steric hindrance
Conformational Impact Flexible, favors helicesRestricted rotamers, disfavors helicesSeverely restricts φ/ψ angles to helical regionsExpected to severely restrict φ/ψ angles, likely disrupting canonical secondary structures.

The introduction of Cα-alkyl substituents is known to dramatically alter peptide secondary structure.[6] For instance, while the dimethylated Aib is a potent helix promoter, homopeptides of the structurally similar diethylglycine have been shown to adopt fully extended C5-conformations rather than helices.[7] This critical finding suggests that the increased steric bulk of the ethyl groups in A3EP will likely act as a helix disruptor or a potent inducer of a sharp turn, rather than a helix stabilizer.

Part 2: The Analytical Tool: Principles of Circular Dichroism

Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorbance between left- and right-circularly polarized light by chiral molecules.[8][9] In the far-UV region (190-250 nm), the peptide backbone is the dominant chromophore. As the backbone arranges into ordered secondary structures like α-helices and β-sheets, it produces distinct CD signals, making CD an invaluable tool for rapid conformational analysis.[10]

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix ~192~208, ~222
β-Sheet (Antiparallel) ~195~217
β-Turn Varies by type; e.g., Type I can have weak positive at ~220, negative at ~200Varies
Random Coil ~212~195

Part 3: Experimental Workflow and Protocol for CD Analysis

A self-validating protocol requires meticulous attention to detail from sample preparation to data processing. The following workflow and protocol are designed to ensure reproducibility and accuracy.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A Peptide Synthesis (Incorporate A3EP) B Purification & QC (RP-HPLC, Mass Spec) A->B Purity >95% C Accurate Concentration Determination (e.g., AAA) B->C Known mass E Sample Preparation (Buffer, Cell Pathlength) C->E Precise conc. D Spectrometer Setup (N2 Purge, Temp Control) D->E Calibrated F Data Acquisition (Sample, Buffer Blank) E->F Load sample G Data Processing (Blank Subtraction, Smoothing) F->G Raw data (mdeg) H Conversion to MRE (Mean Residue Ellipticity) G->H I Structural Interpretation & Comparison H->I Plot MRE vs. λ

Caption: Experimental workflow for CD analysis of peptides.

Detailed Step-by-Step Methodology
  • Peptide Synthesis, Purification, and Quantification:

    • Synthesize the peptide of interest (e.g., a model helical peptide) and its A3EP-containing analog using standard solid-phase peptide synthesis (SPPS). Fmoc-protected A3EP derivatives are commercially available.[11]

    • Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity via mass spectrometry.

    • Determine the precise peptide concentration. This is the most critical step for accurate MRE calculation. Methods like quantitative amino acid analysis (AAA) are preferred over UV absorbance, as A3EP lacks an aromatic chromophore.

  • Sample Preparation for CD:

    • Prepare a stock solution of the peptide in a suitable buffer. A common choice is 10 mM sodium phosphate, pH 7.4. Note: Buffers containing high concentrations of chloride should be avoided as they have high absorbance below 200 nm.

    • Prepare a final peptide solution at a concentration of approximately 50 µM. The optimal concentration depends on the cuvette pathlength.

    • Filter the solution through a 0.22 µm syringe filter to remove any aggregates that could cause light scattering.

  • Instrument Setup and Data Acquisition:

    • Thoroughly purge the CD spectrometer with dry nitrogen gas (at least 15 L/min for 30 minutes) to remove oxygen, which absorbs in the far-UV.

    • Set the temperature, typically 25°C, using a Peltier temperature controller.

    • Acquire a baseline spectrum of the buffer using the same cuvette (typically 0.1 cm pathlength).

    • Acquire the spectrum of the peptide sample over a wavelength range of 190 nm to 260 nm.

    • Use a bandwidth of 1.0 nm, a data pitch of 0.5 nm, and a scan speed of 50 nm/min. Average at least three scans to improve the signal-to-noise ratio.

  • Data Processing and Conversion:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • Convert the observed ellipticity (θ) in millidegrees (mdeg) to Mean Residue Ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following formula: [θ] = (θ × MRW) / (10 × c × l) Where:

      • θ is the observed ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight of the peptide / number of residues).

      • c is the peptide concentration in mg/mL.

      • l is the cuvette pathlength in cm.

Part 4: Comparative Analysis & Predicted Structural Impact of A3EP

While direct experimental data is pending, we can construct a strong hypothesis by comparing a standard peptide to one containing A3EP, based on evidence from structural analogs.

Hypothetical Comparison: Model Helical Peptide vs. A3EP-Variant

Consider a model 15-residue peptide designed to be α-helical (e.g., Ac-AEAAKEAAAKEAAKA-NH₂). Its CD spectrum is expected to show the characteristic helical signature with strong negative bands at ~208 nm and ~222 nm.[12]

Now, consider replacing the central Alanine (residue 8) with A3EP. Based on the steric clash from the Cα-diethyl groups, which contrasts sharply with the helix-promoting nature of Cα-dimethyl (Aib) groups, we predict a significant conformational change.[7][13]

Predicted Outcome: The incorporation of a single A3EP residue is expected to disrupt the α-helix. The CD spectrum would likely lose the characteristic double minima at 208/222 nm. The resulting spectrum might resemble that of a random coil (strong minimum ~195 nm) or a β-turn, indicating a "kink" in the peptide structure. This makes A3EP a powerful candidate for designing rigid turn structures or disrupting specific protein-protein interactions that rely on helical recognition motifs.

Conceptual Diagram of Structural Perturbation

G cluster_0 cluster_1 a1 a1 a2 a2 a1->a2 a4 a4 a1->a4 a3 a3 a2->a3 a5 a5 a2->a5 a3->a4 a6 a6 a3->a6 a4->a5 a7 a7 a4->a7 a5->a6 a8 a8 a5->a8 a6->a7 a7->a8 b1 b1 b2 b2 b1->b2 b3 b3 b1->b3 b2->b3 b5 b5 b2->b5 b4 A3EP b3->b4 b6 b6 b3->b6 b4->b5 b5->b6 b8 b8 b5->b8 b7 b7 b6->b7 b7->b8

Caption: Predicted disruption of an α-helix by A3EP.

Conclusion and Future Directions

The non-natural amino acid this compound represents a potent tool for peptide chemists aiming to enforce significant conformational constraints. While direct CD studies of A3EP-containing peptides are not yet widely published, a comparative analysis based on its Cα-diethyl structure and data from close analogs strongly predicts that it will function as a powerful disruptor of canonical secondary structures like the α-helix. Its significant steric bulk is more likely to induce an extended conformation or a sharp β-turn.

Circular dichroism serves as an essential first step in characterizing the structural impact of A3EP. However, researchers must be aware that CD provides a global, low-resolution view of secondary structure. For non-standard peptides, where canonical spectra may not apply, its interpretation can be ambiguous.[14] Therefore, it is imperative to complement CD studies with higher-resolution techniques, such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy, to definitively elucidate the three-dimensional structure and fully harness the potential of A3EP in rational drug design.

References

  • Derakhshankhah, H., & Jafari, S. (2018). Cell penetrating peptides: A concise review with emphasis on biomedical applications. Biomedicine & Pharmacotherapy, 108, 1090–1096. Available at: [Link]

  • Malik, A., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Membranes, 13(3), 336. Available at: [Link]

  • Dang, B. N., & Pielak, G. J. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 313-316. Available at: [Link]

  • Tanaka, M., et al. (2022). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Chemical and Pharmaceutical Bulletin, 70(11), 785-790. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. Available at: [Link]

  • Gierasch, L. M., et al. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951-4. Available at: [Link]

  • Tanaka, M. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Central European Journal of Chemistry, 4(3), 351-370. Available at: [Link]

  • Merten, C., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics, 25(22), 15006-15015. Available at: [Link]

  • FDER Chemicals. (R-Fmoc-2-amino-3-ethyl-pentanoic acid. Available at: [Link]

  • van Gunsteren, W. F., et al. (2002). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum?. Journal of the American Chemical Society, 124(36), 10871–10878. Available at: [Link]

  • Pignataro, L., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 15(32), 6794-6803. Available at: [Link]

  • Sreerama, N., & Woody, R. W. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-53. Available at: [Link]

  • Jayaraman, B., et al. (2005). Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp-Trp and Trp-Tyr Interactions. Chemistry – A European Journal, 11(22), 6646-6654. Available at: [Link]

  • Sreerama, N., & Woody, R. W. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53. Available at: [Link]

  • de la Cruz, X., et al. (2000). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. Proceedings of the National Academy of Sciences, 97(24), 13048-13052. Available at: [Link]

  • St. Louis, L. E., et al. (2018). A study of 2-component i, i+3 peptide stapling using thioethers. Bioorganic & Medicinal Chemistry, 26(6), 1203-1205. Available at: [Link]

  • Bolotina, I. A., & Lugauskas, V. I. (1985). [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region]. Molekuliarnaia biologiia, 19(5), 1409-21. Available at: [Link]

  • Warner, I. M., & Pojarliev, P. (1999). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

  • Jäger, M., et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. RSC Advances, 4(21), 10835-10843. Available at: [Link]

  • PubChem. (S)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Greenfield, N. J. (2006). Circular Dichroism Studies of Secondary Structure of Peptides. Current Protocols in Protein Science, Chapter 7, Unit 7.6. Available at: [Link]

  • PubChem. (R)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-99. Available at: [Link]

  • Licini, G., et al. (2006). C(alpha)-tetrasubstituted Amino Acid Based Peptides in Asymmetric Catalysis. Biopolymers, 84(1), 97-104. Available at: [Link]

  • Singh, T. P., et al. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1139-1147. Available at: [Link]

  • Paterson, Y. (1985). Delineation and conformational analysis of two synthetic peptide models of antigenic sites on rodent cytochrome c. Biochemistry, 24(5), 1048-55. Available at: [Link]

  • Next Peptide. (S)-2-aMino-3-ethylpentanoic acid. Available at: [Link]

  • Next Peptide. (R)-2-Amino-3-ethylpentanoic acid. Available at: [Link]

  • Chemsrc. 2-AMINO-3-ETHYL-PENTANOIC ACID. Available at: [Link]

  • Formaggio, F., et al. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 15(7), 4948-4972. Available at: [Link]

  • ResearchGate. How would the CD spectra of equimolar mixture of two peptides would appear, if one of them contains L amino acids and other contains D amino acids?. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Conformationally Constrained Peptides. MDPI Encyclopedia. Available at: [Link]

  • Malligarjunan, P., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 13(12), 1541-1550. Available at: [Link]

  • Guryanov, I., et al. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. Helda - University of Helsinki. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Enhancing Peptide Metabolic Stability with 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the metabolic stability of peptides incorporating the non-canonical amino acid, 2-Amino-3-ethylpentanoic acid. It is intended for researchers, scientists, and drug development professionals seeking to overcome the inherent instability of peptide-based therapeutics. We will explore the mechanistic basis for stability enhancement, provide detailed experimental protocols for validation, and present comparative data to support its application.

The Challenge: Overcoming the Ephemeral Nature of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, yet their clinical translation is often hampered by their susceptibility to rapid enzymatic degradation in the body. Proteases, ubiquitous in plasma and tissues, readily cleave peptide bonds, leading to short in vivo half-lives, poor bioavailability, and the need for frequent administration. A primary strategy to counteract this is the site-specific incorporation of non-canonical amino acids (ncAAs) designed to protect the peptide backbone.

One such ncAA of growing interest is this compound. Its unique structure, featuring a bulky β-branched ethyl group, provides significant steric hindrance around the adjacent peptide bonds. This "steric shielding" effectively obstructs the access of proteolytic enzymes to their cleavage sites, thereby enhancing the peptide's metabolic stability without drastically altering its global conformation.

cluster_0 Standard Peptide Chain cluster_1 Enzymatic Degradation P1 Amino Acid (i-1) P2 Amino Acid (i) P1->P2 Peptide Bonds P3 Amino Acid (i+1) P2->P3 Peptide Bonds Protease Protease Protease->P2 Accesses & Cleaves Peptide Bond

Figure 1: Standard peptide chains are vulnerable to cleavage by proteases.

cluster_0 Stabilized Peptide Chain cluster_1 Steric Hindrance P1 Amino Acid (i-1) P2 This compound Bulky Side Chain P1->P2 Peptide Bonds P3 Amino Acid (i+1) P2->P3 Peptide Bonds Shield Steric Shield Protease Protease Protease->P2:f0 Access to Peptide Bond is Blocked

Figure 2: The bulky side chain of this compound sterically shields peptide bonds.

Experimental Design for Comparative Stability Analysis

To empirically validate the stabilizing effect of this compound, we designed a series of head-to-head comparisons against a parent, unmodified peptide.

Model Peptides:

  • Parent Peptide (PP): A hypothetical decapeptide with a sequence known to be susceptible to proteolysis (e.g., containing cleavage sites for common proteases). Sequence: H-Gly-Ala-Val-Phe-Leu-Lys-Ser-Met-Trp-Arg-OH.

  • Modified Peptide (MP): The same decapeptide with a single substitution of Leucine with this compound. Sequence: H-Gly-Ala-Val-Phe-(this compound)-Lys-Ser-Met-Trp-Arg-OH.

Assays Performed:

  • Human Plasma Stability Assay: To assess stability against a complex mixture of endogenous proteases found in circulation.

  • Human Liver Microsomal Stability Assay: To evaluate susceptibility to metabolic enzymes, primarily cytochrome P450s, concentrated in the liver.

  • Trypsin Challenge Assay: To test stability against a specific, aggressive serine protease.

The workflow for this comparative analysis is outlined below.

G cluster_0 Peptide Synthesis & QC cluster_1 Parallel Stability Assays cluster_2 Analysis & Comparison synthesis Synthesize Parent (PP) & Modified (MP) Peptides qc Purify by HPLC Verify by Mass Spec synthesis->qc plasma Human Plasma Stability Assay qc->plasma microsome Liver Microsomal Stability Assay qc->microsome trypsin Trypsin Challenge Assay qc->trypsin lcms LC-MS/MS Analysis (Quantify remaining peptide) plasma->lcms microsome->lcms trypsin->lcms data Calculate Half-Life (T½) & Plot Degradation Curves lcms->data compare Compare PP vs. MP Draw Conclusions data->compare

Safety Operating Guide

Navigating the Disposal of 2-Amino-3-ethylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of laboratory chemicals are foundational to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-3-ethylpentanoic acid (CAS: 14328-54-2), a non-standard amino acid. While not classified as a hazardous substance for transport, adherence to rigorous disposal procedures is imperative to safeguard personnel and prevent environmental contamination.[1]

Hazard Assessment and Profile

This compound is an irritant and is harmful if ingested.[1] A thorough understanding of its properties is the first line of defense in its safe handling and disposal. The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.[1]

Key Hazard Information:

Hazard ClassificationDescriptionGHS Precautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Skin Corrosion/Irritation (Category 2)Causes skin irritation.H315
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.H319
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation, Category 3)May cause respiratory irritation.H335

Personal Protective Equipment (PPE) and Immediate Safety Precautions

Prior to handling this compound for any procedure, including disposal, the appropriate personal protective equipment must be worn.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[1]

  • Skin and Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collect and Package: Place all contaminated materials, including absorbents and cleaning supplies, into a designated, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.

Waste Collection and Disposal Workflow

The guiding principle for the disposal of this compound is that it should be managed by a licensed professional waste disposal service.[1]

Step 1: Waste Segregation and Containerization
  • Designated Waste Container: Establish a clearly labeled, dedicated container for this compound waste. This container must be made of a compatible material and have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Accumulation of Waste
  • Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, and gloves, should also be disposed of in the same designated container.

  • Solutions: Aqueous solutions containing this compound should be collected in a designated liquid hazardous waste container.

Step 3: Final Disposal Procedure
  • Contact EHS: Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Professional Disposal: The final disposal of this compound should be conducted by a licensed professional waste disposal service.[1] This typically involves high-temperature incineration or other approved chemical destruction methods.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.

  • Empty Container Decontamination: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before disposal. The rinsate must be collected and treated as chemical waste. After decontamination, the label on the container should be defaced, and the container can then be disposed of as non-hazardous laboratory glass or plastic.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Identify 2-Amino-3-ethylpentanoic acid for disposal assess_hazards Assess Hazards (Irritant, Harmful) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste don_ppe->segregate label_container Label Container ('Hazardous Waste', Chemical Name) segregate->label_container collect_waste Collect Solid Waste & Contaminated Materials label_container->collect_waste collect_liquid Collect Liquid Waste (in separate container) label_container->collect_liquid contact_ehs Contact EHS or Licensed Contractor collect_waste->contact_ehs collect_liquid->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
  • AK Scientific, Inc. Safety Data Sheet: (R)-2-Amino-3-ethylpentanoic acid.
  • ECHEMI. 2-AMINO-3-ETHYL-PENTANOIC ACID | 14328-54-2.
  • Chemsrc. (2025, August 25). 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2.
  • PubChem. This compound.
  • BenchChem. Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide.
  • Pickering Laboratories. (2015, August 5). Safety Data Sheet (SDS).
  • Allbio pharm Co., Ltd. 2-Amino-3-ethyl-pentanoic acid.
  • LookChem. Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid.
  • Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling of 2-Amino-3-ethylpentanoic acid, a key building block in novel therapeutic synthesis. The following procedures are designed to be a self-validating system of safety, ensuring the well-being of laboratory personnel while maintaining the integrity of your research. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with a deeper understanding of laboratory safety.

Hazard Identification and Risk Assessment

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not addressed promptly.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative for safe handling.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Task Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile Gloves, Lab Coat, Safety Goggles with Side ShieldsTo prevent skin contact with the powder and protect eyes from airborne particles.
Preparing Solutions (Liquid) Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high)To provide enhanced protection against splashes to the eyes and face.
Running Reactions Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Fume HoodTo contain any potential vapors or aerosols generated during the reaction.
Handling Waste and Decontamination Nitrile Gloves (double-gloving recommended), Lab Coat, Chemical Splash GogglesTo protect against contact with contaminated materials.

Expert Insight: The choice of nitrile gloves is based on their broad chemical resistance. However, for prolonged or high-exposure tasks, it is advisable to consult a glove compatibility chart for the specific solvents being used.

Step-by-Step PPE Donning and Doffing Procedure

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Eye Protection: Don safety goggles or glasses.

  • Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove the lab coat by folding it inward, containing any potential contaminants.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1][2]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Put on Lab Coat Don2 2. Don Eye Protection Don1->Don2 Don3 3. Put on Gloves Don2->Don3 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2] If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

All laboratory personnel should be familiar with the location and operation of emergency eyewash stations and safety showers.[3][4]

Spill and Waste Disposal Plan

A proactive plan for managing spills and waste is a critical component of laboratory safety.

Spill Cleanup Procedure
  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Put on appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.[1][2]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Dispose of PPE: Dispose of all contaminated PPE as hazardous waste.

Spill_Response A Spill Occurs B 1. Evacuate & Alert A->B C 2. Don Appropriate PPE B->C D 3. Contain the Spill C->D E 4. Collect Spill Material D->E F 5. Decontaminate Area E->F G 6. Dispose of Contaminated Waste F->G H Spill Response Complete G->H

Caption: Spill Response Workflow

Waste Disposal

All waste contaminated with this compound, including excess reagents, reaction mixtures, and contaminated PPE, must be disposed of as chemical waste.[5] Adhere to all federal, state, and local regulations for hazardous waste disposal.[6] Do not dispose of this chemical down the drain or in the regular trash.[5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Conclusion

The protocols outlined in this guide are designed to provide a robust framework for the safe handling of this compound. By understanding the "why" behind each step, you, the researcher, are empowered to cultivate a culture of safety that protects both you and your groundbreaking work. Adherence to these guidelines, in conjunction with sound scientific judgment and a proactive approach to safety, will ensure a secure and productive research environment.

References

  • Urgent.Supply. (n.d.). Best Practices for Storage of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). 2-AMINO-3-ETHYL-PENTANOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-ethylpentanoic acid. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Rules.
  • A professional blog on chemical safety. (2025). What are the safety precautions when handling acids?.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet: (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.
  • Unknown. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-ethylpentanoic acid
Reactant of Route 2
2-Amino-3-ethylpentanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.